Lancilactone C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
218915-17-4 |
|---|---|
Molecular Formula |
C30H40O4 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
3-[(3R,3aR,10bR)-3a,10b-dimethyl-3-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-8-propan-2-ylidene-2,3,4,5-tetrahydro-1H-cyclohepta[e]inden-7-yl]propanoic acid |
InChI |
InChI=1S/C30H40O4/c1-18(2)23-9-10-25-22(17-21(23)8-12-27(31)32)13-15-29(5)24(14-16-30(25,29)6)20(4)26-11-7-19(3)28(33)34-26/h7,9-10,17,20,24,26H,8,11-16H2,1-6H3,(H,31,32)/t20-,24+,26-,29+,30-/m0/s1 |
InChI Key |
TYAJEEFQBLTASC-NNIFVFKYSA-N |
SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3C=CC(=C(C)C)C(=C4)CCC(=O)O)C)C |
Isomeric SMILES |
CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3C=CC(=C(C)C)C(=C4)CCC(=O)O)C)C |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3C=CC(=C(C)C)C(=C4)CCC(=O)O)C)C |
Synonyms |
lancilactone C lancilactone-C |
Origin of Product |
United States |
Foundational & Exploratory
Lancilactone C: A Technical Whitepaper on its Natural Source, Bioactivity, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lancilactone C, a complex triterpenoid (B12794562), has garnered significant attention within the scientific community for its potent anti-HIV activity. Initially isolated from plants of the Schisandraceae family, its unique chemical architecture and promising biological profile present a compelling case for further investigation in the context of novel antiretroviral drug development. This document provides a comprehensive technical overview of this compound, detailing its natural origin, biological effects, and the methodologies employed for its isolation and evaluation. A significant development in the study of this compound has been the revision of its originally proposed chemical structure following its first total synthesis. This whitepaper incorporates these updated structural details and discusses their implications for future research and development.
Natural Source and Botanical Origin
This compound is a naturally occurring triterpenoid that has been isolated from plant species belonging to the Schisandraceae family. The primary botanical sources identified are:
-
Kadsura lancilimba : The stems and roots of this plant have been a primary source for the isolation of this compound.[1]
-
Schisandra lancifolia : Various parts of this plant have also been reported to contain this compound and related triterpenoids.
These plants have a history of use in traditional medicine, which has often guided the scientific exploration of their constituent compounds.
Biological Activity: Anti-HIV Properties
The most well-documented biological activity of this compound is its ability to inhibit the replication of the Human Immunodeficiency Virus (HIV).
Quantitative Bioactivity Data
The anti-HIV efficacy of this compound has been quantified in cell-based assays. The key metric, the half-maximal effective concentration (EC50), represents the concentration of the compound required to inhibit 50% of viral replication.
| Compound | Virus Strain | Cell Line | EC50 (µg/mL) | Therapeutic Index (TI) | Reference |
| This compound | HIV-1 | H9 lymphocytes | 1.4 | > 71.4 | [1] |
Experimental Protocols
Isolation and Purification of this compound from Kadsura lancilimba
The following protocol is a representative method for the isolation and purification of this compound, based on established procedures for triterpenoid extraction from the Schisandraceae family.
3.1.1. Plant Material and Extraction
-
Collection and Preparation : Collect fresh stems and roots of Kadsura lancilimba. Air-dry the plant material in a well-ventilated area, protected from direct sunlight. Once thoroughly dried, grind the material into a coarse powder.
-
Solvent Extraction : Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction. Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3.1.2. Solvent Partitioning
-
Liquid-Liquid Extraction : Suspend the crude ethanolic extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Fraction Selection : Monitor the anti-HIV activity of each fraction using a preliminary bioassay. The fraction exhibiting the highest activity (typically the ethyl acetate fraction for triterpenoids) is selected for further purification.
3.1.3. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography : Subject the active fraction to column chromatography on a silica gel column. Elute the column with a gradient of n-hexane and ethyl acetate.
-
Fraction Collection and Analysis : Collect fractions and monitor their composition using thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.
-
Preparative High-Performance Liquid Chromatography (HPLC) : Further purify the active fractions using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol (B129727) and water, to yield pure this compound.
Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol describes a common method to assess the in vitro anti-HIV activity of a compound by measuring the inhibition of the viral reverse transcriptase enzyme.
3.2.1. Reagents and Materials
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs)
-
[³H]-Thymidine triphosphate ([³H]-TTP)
-
Test compound (this compound) dissolved in DMSO
-
Tris-HCl buffer
-
MgCl₂
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
3.2.2. Assay Procedure
-
Reaction Mixture Preparation : Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, poly(A)·oligo(dT) template/primer, and dNTPs including [³H]-TTP.
-
Incubation : In a microcentrifuge tube, add the reaction mixture, the recombinant HIV-1 RT enzyme, and varying concentrations of this compound (or a positive control inhibitor, or DMSO as a negative control).
-
Reaction Initiation and Termination : Incubate the mixture at 37°C for 1 hour to allow for DNA synthesis. Stop the reaction by adding ice-cold 10% TCA.
-
Precipitation and Filtration : Precipitate the newly synthesized radiolabeled DNA on ice for 30 minutes. Collect the precipitate by filtering the mixture through glass fiber filters.
-
Washing : Wash the filters with 5% TCA and then with ethanol to remove unincorporated [³H]-TTP.
-
Quantification : Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis : The amount of radioactivity is proportional to the activity of the HIV-1 RT. Calculate the percentage of inhibition for each concentration of this compound compared to the negative control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Potential Mechanism of Action: Interference with HIV Replication
While the precise molecular target of this compound is still under investigation, its demonstrated ability to inhibit HIV replication in cell culture suggests that it interferes with a critical step in the viral life cycle. The anti-HIV activity of many triterpenoids has been attributed to the inhibition of viral entry or key viral enzymes like reverse transcriptase and protease. Given the available data, it is plausible that this compound exerts its effect by inhibiting one of these crucial viral processes.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-HIV activity. The successful total synthesis and structural revision of this molecule have opened new avenues for its further development. Future research should focus on elucidating its precise mechanism of action, exploring structure-activity relationships through the synthesis of analogues, and conducting more extensive preclinical evaluations to assess its therapeutic potential. The development of a scalable synthetic route will be critical for advancing this compound from a laboratory curiosity to a potential clinical candidate in the fight against HIV/AIDS.
References
Lancilactone C: A Technical Guide to its Discovery, Isolation, and Anti-HIV Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancilactone C, a structurally unique triterpenoid (B12794562) lactone, has garnered significant interest within the scientific community for its potent anti-HIV activity. Isolated from the stems and roots of Kadsura lancilimba, a plant with a history in traditional Chinese medicine, this natural product presents a promising scaffold for the development of novel antiretroviral agents.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, including detailed experimental protocols and a summary of its quantitative data. The structural elucidation of this compound has been a subject of scientific inquiry, with its initially proposed structure later being revised based on total synthesis.[3][4]
Quantitative Data Summary
The biological activity of this compound and its related compounds has been quantified in several studies. The following tables summarize the key data points for easy comparison.
Table 1: Anti-HIV Activity of this compound
| Compound | Cell Line | EC50 (µg/mL) | Therapeutic Index (TI) | Reference |
| This compound | H9 lymphocytes | 1.4 | > 71.4 | [1] |
Table 2: Anti-HIV Activity of Other Triterpenoids from Kadsura Species
| Compound | Species | Bioactivity | Result/IC50 (µM) | Reference |
| Angustific acid A | Kadsura angustifolia | Anti-HIV | EC50 = 6.1 µg/mL | [5] |
| Kadsuranic acid A | Kadsura heteroclita | HIV-1 PR Inhibition | Strong inhibition | [6] |
| Nigranoic acid | Kadsura heteroclita | HIV-1 PR Inhibition | Strong inhibition | [6] |
| Schisandronic acid | Kadsura heteroclita | HIV-1 PR Inhibition | Moderate activity | [6] |
| Seco-coccinic acid F | Kadsura coccinea | HIV-1 Protease Inhibition | IC50 = 1.0 ± 0.03 | [7] |
| 24(E)-3,4-seco-9βH-lanost-4(28),7,24-trien-3,26-dioic acid | Kadsura coccinea | HIV-1 Protease Inhibition | IC50 = 0.05 ± 0.009 | [7] |
Experimental Protocols
Isolation of this compound from Kadsura lancilimba
The following protocol is a comprehensive representation based on established methods for the isolation of triterpenoids from Kadsura species.
1.1. Plant Material and Extraction:
-
Air-dry the stems and roots of Kadsura lancilimba at room temperature and grind them into a coarse powder.
-
Extract the powdered plant material (e.g., 1 kg) exhaustively with 95% ethanol (B145695) (3 x 5 L) at room temperature for 72 hours for each extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
1.2. Solvent Partitioning:
-
Suspend the crude ethanol extract in water (1 L) and partition successively with solvents of increasing polarity: petroleum ether (3 x 2 L), chloroform (B151607) (3 x 2 L), and ethyl acetate (B1210297) (3 x 2 L).
-
Concentrate each solvent fraction under reduced pressure to yield the respective extracts.
1.3. Column Chromatography:
-
Subject the chloroform-soluble fraction to column chromatography on silica (B1680970) gel (200-300 mesh).
-
Elute the column with a gradient of petroleum ether-ethyl acetate (e.g., starting from 100:0, gradually increasing the polarity to 0:100).
-
Collect fractions of 250 mL and monitor by thin-layer chromatography (TLC) using a petroleum ether-ethyl acetate solvent system and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.
-
Combine fractions showing similar TLC profiles.
1.4. Further Purification:
-
Subject the fractions containing this compound to repeated column chromatography on silica gel and Sephadex LH-20.
-
For silica gel chromatography, use a solvent system of chloroform-methanol with a gradually increasing methanol (B129727) concentration.
-
For Sephadex LH-20 chromatography, use methanol as the eluent.
-
Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as methanol-water or acetonitrile-water, to yield pure this compound.
Anti-HIV Activity Assay
The following is a representative protocol for determining the anti-HIV activity of a pure compound like this compound.
2.1. Cell Culture and Virus:
-
Maintain H9 human T-lymphocyte cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Use a laboratory-adapted strain of HIV-1, such as HIV-1IIIB.
2.2. Cytotoxicity Assay:
-
Determine the cytotoxicity of this compound on H9 cells using the MTT assay.
-
Plate H9 cells in a 96-well plate and treat with serial dilutions of this compound for a period that mirrors the anti-HIV assay (e.g., 4-5 days).
-
Add MTT solution, incubate, and then add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm to determine the 50% cytotoxic concentration (CC50).
2.3. Anti-HIV Assay:
-
Infect H9 cells with HIV-1 at a predetermined multiplicity of infection (MOI).
-
Immediately after infection, add serial dilutions of this compound to the cells.
-
Include a positive control (e.g., a known HIV inhibitor like AZT) and a negative control (no compound).
-
Culture the cells for 4-5 days.
-
Measure the level of HIV-1 replication by quantifying the p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the 50% effective concentration (EC50) from the dose-response curve.
-
The therapeutic index (TI) is calculated as CC50/EC50.
Potential Mechanism of Action: Modulation of HIV-Related Signaling Pathways
While the precise molecular mechanism of this compound's anti-HIV activity has not been fully elucidated, many triterpenoids exert their antiviral effects by interfering with key signaling pathways essential for viral replication. The NF-κB and PKC signaling pathways are known to be critically involved in the transcription and reactivation of HIV from latency.[8][9][10]
The activation of NF-κB is a crucial step for the initiation of HIV-1 gene expression. The HIV-1 long terminal repeat (LTR) contains NF-κB binding sites, and the binding of NF-κB to the LTR promotes the transcription of the viral genome.[11] Similarly, protein kinase C (PKC) isoforms play a significant role in T-cell activation and the reactivation of latent HIV.[12][13] Therefore, it is plausible that this compound may exert its anti-HIV effects by modulating one or more of these signaling cascades.
Conclusion
This compound stands out as a promising natural product with significant anti-HIV activity. Its unique chemical structure and potent biological effects warrant further investigation for its potential as a lead compound in the development of new antiretroviral drugs. The detailed protocols provided in this guide offer a framework for the isolation and evaluation of this compound and other related triterpenoids. Future research should focus on elucidating the precise mechanism of action of this compound, including its interaction with specific viral or host cell targets and its impact on relevant signaling pathways. Such studies will be crucial for optimizing its therapeutic potential and advancing it through the drug development pipeline.
References
- 1. Novel anti-HIV this compound and related triterpenes from Kadsura lancilimba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compounds from Kadsura angustifolia with anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Frontiers | Dynamic modulation of the non-canonical NF-κB signaling pathway for HIV shock and kill [frontiersin.org]
- 9. NF-κB-Interacting Long Noncoding RNA Regulates HIV-1 Replication and Latency by Repressing NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Protein Kinase C and Reversing HIV latency in T cells – Solid-State NMR Spectroscopy | ETH Zurich [barnesgroup.ethz.ch]
- 13. Protein Kinase C: One Pathway towards the Eradication of Latent HIV-1 Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Elucidation of Lancilactone C: A Technical Guide
An In-depth Analysis of the Initial Spectroscopic Data and Subsequent Structural Revision of a Potent Anti-HIV Triterpenoid
Introduction
Lancilactone C is a novel triterpene lactone isolated from the stems and roots of Kadsura lancilimba, a plant utilized in Chinese folk medicine for treating ailments like stomach-ache and enterogastritis.[1] Discovered during a screening program for potential anti-AIDS agents, this compound was identified as a potent anti-HIV principle.[1] It inhibits the replication of the human immunodeficiency virus (HIV) in H9 lymphocytes with a half-maximum effective concentration (EC50) of 1.4 µg/mL and a therapeutic index greater than 71.4, while exhibiting no cytotoxicity at concentrations up to 100 µg/mL.[2][3] The initial structural elucidation was based on extensive spectroscopic analysis, primarily mass spectrometry and NMR.[1][2][3] However, the initially proposed structure was later revised following its first total synthesis, highlighting the crucial role of synthetic chemistry in verifying complex natural product structures.[2][4][5][6] This guide provides a detailed overview of the initial isolation, spectroscopic analysis, and the logical steps leading to the proposed and ultimately revised structure of this compound.
Isolation and Purification
This compound was isolated through a bioassay-directed fractionation of an extract from the stems and roots of Kadsura lancilimba.[1] The process involved solvent extraction followed by chromatographic separation.
Experimental Protocol: Isolation of this compound
-
Extraction: Air-dried and ground stems and roots of K. lancilimba were extracted with 95% ethanol (B145695) (EtOH). The resulting EtOH extract was evaporated in vacuo to yield a semisolid residue.[1]
-
Solvent Partitioning: Water was added to the residue, and the aqueous solution was exhaustively extracted with diethyl ether (Et2O). The Et2O solution, which showed significant anti-HIV activity, was concentrated to yield a residue.[1]
-
Chromatography: The residue was subjected to column chromatography on silica (B1680970) gel.[1]
-
Fractionation: The column was eluted with petroleum ether containing increasing amounts of ethyl acetate (B1210297) (EtOAc).[1]
-
Purification: this compound was obtained from the fractions eluted with a solvent system of petroleum ether-EtOAc (80:20).[1]
Initial Structural Analysis
The structure of this compound was initially determined using a combination of mass spectrometry and extensive 1D and 2D NMR analyses.[1][2]
Mass Spectrometry and Molecular Formula
High-resolution mass spectrometry was employed to determine the elemental composition of this compound. This analysis established the molecular formula of the compound, which was fundamental for calculating the degrees of unsaturation and guiding the interpretation of NMR data.
Spectroscopic Data
The core of the initial structural elucidation relied on a suite of spectroscopic techniques.
| Technique | Observation | Interpretation |
| IR Spectroscopy | Absence of a hydroxyl (-OH) absorption. | Consistent with the loss of a hydroxyl group and formation of a double bond compared to related compounds.[1] |
| UV Spectroscopy | Data indicated the presence of conjugated systems. | Aided in identifying the chromophores within the molecule. |
| ¹H NMR | Provided chemical shifts and coupling constants for all proton resonances. | Revealed the number and types of protons (olefinic, methine, methyl, etc.) and their connectivity. |
| ¹³C NMR | Revealed the number of carbon atoms and their hybridization states. | The initial analysis suggested a unique structure where all carbon atoms of the seven-membered ring are sp² hybridized.[2][6][7] |
| 2D NMR | COSY, HETCOR (now commonly HMQC/HSQC), and NOESY experiments were performed.[1][2] | Established proton-proton couplings (COSY), direct carbon-proton correlations (HETCOR), and through-space proximities (NOESY), which were critical for assembling the molecular framework.[1] |
Initial Proposed Structure and Rationale
Based on the comprehensive analysis of the spectral data, a structure for this compound was proposed. The key to this initial assignment was the interpretation of 2D NMR correlations. Long-range HETCOR (now HMBC) experiments were used to assign all carbon resonances, while NOESY data helped determine the relative stereochemistry.[1] For instance, NOESY cross-peaks between CH3-18 and H-20 indicated these groups were in a syn and β-position.[1] The proposed structure featured a tricyclic skeleton comprising a trans-dimethylbicyclo[4.3.0]nonane fused to a unique 7-isopropylenecyclohepta-1,3,5-triene ring.[2][5][7]
Structural Revision via Total Synthesis
While the initial spectroscopic analysis provided a plausible structure, it was ultimately proven incorrect. In 2023, the first total synthesis of the proposed structure of (+)-Lancilactone C was accomplished.[2][5][6] Upon completion, the researchers discovered that the NMR spectrum of the synthetic compound did not match the reported NMR spectra for the natural this compound.[2]
This discrepancy prompted a reinvestigation of the original data and the plausible biosynthetic pathway.[2][5] A revised structure was proposed and subsequently synthesized. The ¹H and ¹³C NMR spectral data for this newly synthesized compound were in complete agreement with those reported for the natural product, confirming the revised structure as the correct one for this compound.[2] This outcome underscores the power and necessity of total synthesis as the ultimate tool for structural verification of complex natural products.
Conclusion
The journey to determine the correct structure of this compound is a compelling example of modern natural product chemistry. The initial elucidation relied on the rigorous application of spectroscopic techniques, which provided a detailed but ultimately flawed structural hypothesis. The definitive structure was only established through total synthesis, which served as an unambiguous proof. This compound remains a molecule of significant interest due to its potent anti-HIV activity, and the confirmed structure now provides a solid foundation for future structure-activity relationship (SAR) studies and the development of new therapeutic agents.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Novel anti-HIV this compound and related triterpenes from Kadsura lancilimba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
The Enigmatic Case of Lancilactone C: A Technical Guide to its Originally Proposed Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancilactone C, a tricyclic triterpenoid (B12794562) isolated from the stems and roots of Kadsura lancilimba, has garnered significant attention within the scientific community due to its potent anti-HIV activity.[1] The molecule was first reported to inhibit HIV replication in H9 lymphocytes with a half-maximum effective concentration (EC50) of 1.4 µg/mL, while exhibiting no cytotoxicity at concentrations up to 100 µg/mL.[2] The initial structural elucidation, based on extensive spectroscopic analysis, pointed towards a unique and complex molecular architecture. However, the conclusive determination of its true structure proved to be a challenging endeavor, culminating in a fascinating story of synthesis and revision. This technical guide focuses exclusively on the originally proposed structure of this compound, detailing the foundational data and methodologies that led to its initial assignment.
Originally Proposed Molecular Architecture
The initially proposed structure of this compound was characterized by a distinctive tricyclic framework. This framework comprised a trans-dimethylbicyclo[4.3.0]nonane core.[2][3][4][5][6][7] A key feature of the proposed structure was a novel 7-isopropylenecyclohepta-1,3,5-triene ring system, which was noted for having all its carbon atoms as sp2 hybridized.[2][4][5][6][7] This unique cycloheptatriene (B165957) moiety was not previously observed in other triterpenoids, making it a point of significant interest.[2][4] The structure was also described as containing an unsaturated lactone linked to the bicyclo[4.3.0]nonane system.[2][4] The relative stereochemistry of the molecule was proposed based on 2D NMR analyses, including NOESY experiments.[2]
Spectroscopic Data for the Originally Proposed Structure
The initial structural assignment of this compound was primarily based on a comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, including COSY, HETCOR, and NOESY, were instrumental in piecing together the proposed molecular puzzle.[2]
Table 1: Key Spectroscopic Data for the Originally Proposed Structure of this compound
| Spectroscopic Technique | Observed Features and Interpretations |
| High-Resolution Mass Spectrometry (HRMS) | Provided the molecular formula, which was crucial for determining the degree of unsaturation. |
| ¹H NMR | Revealed the presence of olefinic protons in the cycloheptatriene and lactone moieties, as well as signals corresponding to the bicyclo[4.3.0]nonane core and the isopropylidene group. |
| ¹³C NMR (including DEPT) | Indicated the number and types of carbon atoms, confirming the presence of sp2-hybridized carbons in the seven-membered ring and the lactone, and sp3-hybridized carbons in the bicycloalkane system. |
| COSY (Correlation Spectroscopy) | Established proton-proton coupling networks, allowing for the tracing of spin systems within the molecule, particularly in the bicyclo[4.3.0]nonane and the side chain. |
| HETCOR (Heteronuclear Correlation) | Correlated proton and carbon signals, enabling the assignment of specific protons to their directly attached carbon atoms. Long-range HETCOR was used to assign all carbon resonances.[8] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provided information about the spatial proximity of protons, which was critical in determining the relative stereochemistry of the stereocenters within the bicyclo[4.3.0]nonane core and the orientation of the substituents. For instance, NOESY cross-peaks between CH3-18 and H-20, as well as CH3-29, suggested their syn and β-positions.[8] |
Experimental Protocols
The foundational experiments that led to the proposal of the initial structure of this compound involved standard, yet powerful, analytical techniques in natural product chemistry.
Isolation of this compound
This compound, along with its analogues Lancilactones A and B and kadsulactone A, was isolated from the stems and roots of Kadsura lancilimba.[1][8] The isolation process typically involves bioassay-directed fractionation of an ethereal extract of the plant material.
Mass Spectrometry
High-resolution mass spectrometry was conducted to determine the elemental composition of the molecule.
-
Instrumentation: A high-resolution mass spectrometer.
-
Method: The purified compound was subjected to an appropriate ionization technique (e.g., ESI or FAB) to generate molecular ions. The mass-to-charge ratio of the molecular ion was measured with high precision, allowing for the unambiguous determination of the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive suite of NMR experiments was performed to elucidate the connectivity and stereochemistry of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The purified compound was dissolved in a deuterated solvent (e.g., CDCl₃ or C₅D₅N).
-
¹H and ¹³C NMR: Standard one-dimensional spectra were acquired to observe the chemical shifts and multiplicities of all proton and carbon nuclei.
-
2D NMR Experiments:
-
COSY: A standard pulse sequence was used to acquire a homonuclear correlation spectrum, revealing ¹H-¹H coupling networks.
-
HETCOR/HSQC: A heteronuclear correlation experiment was performed to correlate ¹H and ¹³C chemical shifts for directly bonded atoms.
-
NOESY: A 2D Nuclear Overhauser Effect Spectroscopy experiment was conducted with a specific mixing time to observe through-space correlations between protons, providing insights into the relative stereochemistry.
-
The Path to Structural Revision: A Note on the Total Synthesis
It is crucial for researchers to be aware that the originally proposed structure of this compound was later proven to be incorrect. The first total synthesis of the proposed structure yielded a compound whose NMR spectral data did not match those reported for the natural product.[2][4] This discrepancy prompted a re-evaluation of the initial structural assignment. A revised structure was subsequently proposed and synthesized, and its spectroscopic data were found to be in complete agreement with those of natural this compound.[2][4] The revision was also supported by considerations of a plausible biosynthetic pathway involving a 6π-electrocyclization.[4][7]
Logical Flow from Spectroscopic Data to the Proposed Structure
The process of elucidating the originally proposed structure of this compound followed a logical progression from the interpretation of raw spectroscopic data to the assembly of the final molecular architecture.
Caption: Logical workflow from spectroscopic data to the proposed structure.
Conclusion
The initial investigation into the structure of this compound serves as a compelling example of the power and potential pitfalls of spectroscopic elucidation in natural product chemistry. While the originally proposed structure, with its unique 7-isopropylenecyclohepta-1,3,5-triene moiety, was a reasonable interpretation of the available data, it ultimately required the rigor of total synthesis for verification. For researchers in drug discovery and development, this case underscores the importance of synthetic validation in confirming the structures of complex natural products, particularly when novel or unusual structural motifs are present. The journey to the correct structure of this compound highlights the dynamic and self-correcting nature of scientific inquiry.
References
- 1. Novel anti-HIV this compound and related triterpenes from Kadsura lancilimba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. pubs.acs.org [pubs.acs.org]
The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Lancilactone C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lancilactone C, a complex triterpenoid (B12794562) lactone isolated from the medicinal plant Kadsura lancilimba, has garnered significant attention for its potent anti-HIV activity.[1][2][3][4] Despite its therapeutic potential, the intricate biosynthetic pathway leading to this unique natural product remains largely unelucidated. This technical guide synthesizes the current understanding of triterpenoid biosynthesis in the Schisandraceae family to propose a plausible biosynthetic pathway for this compound. Furthermore, it outlines the general experimental protocols and workflows required to investigate and validate this proposed pathway, providing a roadmap for future research in this area. The structural complexity of this compound, featuring a rearranged tricyclic skeleton, suggests a fascinating series of enzymatic transformations, the discovery of which could unlock new avenues for metabolic engineering and the production of novel therapeutic agents.
Introduction to this compound
This compound is a highly oxygenated triterpenoid lactone first isolated from the stems and roots of Kadsura lancilimba, a plant used in traditional Chinese medicine.[1][4][5] It belongs to a class of structurally diverse triterpenoids found in the Schisandraceae family, which are known for their wide range of biological activities.[6][7][8] The chemical structure of this compound has been a subject of intense investigation, with a recent revision based on total synthesis confirming its unique molecular architecture.[1][2][3][9] This complexity hints at a sophisticated biosynthetic machinery within the plant, capable of catalyzing a cascade of cyclization, oxidation, and rearrangement reactions.
Proposed Biosynthetic Pathway of this compound
While the definitive biosynthetic pathway for this compound has not been experimentally determined, a plausible route can be proposed based on the established principles of triterpenoid biosynthesis in plants.[10][11][12] The pathway likely commences from the ubiquitous precursor, 2,3-oxidosqualene (B107256), which is a product of the mevalonate (B85504) (MVA) pathway.
The key stages of the proposed pathway are as follows:
-
Cyclization of 2,3-Oxidosqualene: An oxidosqualene cyclase (OSC) is hypothesized to catalyze the initial cyclization of 2,3-oxidosqualene to form a foundational triterpenoid skeleton. Given the structural features of other triterpenoids in the Schisandraceae family, a cycloartane (B1207475) or a closely related protosteryl cation intermediate is a likely product of this initial cyclization.[13][14]
-
Oxidative Modifications: The cycloartane skeleton is then likely subjected to a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for introducing hydroxyl groups at specific positions on the triterpenoid backbone, which are crucial for subsequent rearrangement and lactonization steps.
-
Skeletal Rearrangement: A key step in the biosynthesis of this compound is the significant rearrangement of the triterpenoid skeleton. This could involve ring cleavage (seco-cleavage), ring expansion/contraction, and methyl migrations, leading to the characteristic bicyclo[4.3.0]nonane system found in this compound. Such rearrangements are often triggered by the initial P450-mediated hydroxylations.
-
Lactone Formation: The formation of the lactone ring is a critical step in the biosynthesis of this compound. This is likely achieved through the oxidation of a hydroxyl group to a carboxylic acid, followed by an intramolecular esterification (lactonization). This process may be catalyzed by one or more dehydrogenase and/or Baeyer-Villiger monooxygenase-like enzymes.
-
Formation of the Unsaturated Seven-Membered Ring: The final steps in the biosynthesis likely involve a series of desaturations and further modifications to form the unique 7-isopropylenecyclohepta-1,3,5-triene moiety of this compound.
Below is a DOT script representation of the proposed biosynthetic pathway.
Caption: A proposed biosynthetic pathway for this compound, starting from 2,3-oxidosqualene.
Experimental Protocols for Pathway Elucidation
The elucidation of the biosynthetic pathway of this compound requires a multi-pronged approach, combining techniques from molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.
Identification of Candidate Genes
Objective: To identify candidate genes encoding the enzymes involved in this compound biosynthesis from Kadsura lancilimba.
Methodology: Transcriptome Mining
-
Plant Material: Collect tissues from Kadsura lancilimba, such as roots and stems, where this compound is known to accumulate.[1][4] Also, collect tissues with low or no accumulation (e.g., leaves) for comparative analysis.
-
RNA Extraction and Sequencing: Extract total RNA from the collected tissues. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.
-
De Novo Transcriptome Assembly: Assemble the sequencing reads into transcripts using software such as Trinity or SOAPdenovo-Trans.
-
Gene Annotation and Mining: Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot). Specifically, search for transcripts encoding oxidosqualene cyclases (OSCs), cytochrome P450s (P450s), dehydrogenases, and other enzyme families known to be involved in triterpenoid biosynthesis.
-
Differential Expression Analysis: Compare the transcriptomes of high- and low-accumulation tissues to identify genes that are co-expressed with this compound production. Genes showing significantly higher expression in the roots and stems are strong candidates for being involved in its biosynthesis.
Functional Characterization of Candidate Enzymes
Objective: To determine the enzymatic function of the identified candidate genes.
Methodology: Heterologous Expression and In Vitro Enzyme Assays
-
Gene Cloning and Vector Construction: Amplify the full-length coding sequences of the candidate genes by PCR and clone them into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).
-
Heterologous Expression: Transform the expression constructs into a suitable host organism. Saccharomyces cerevisiae (yeast) is often a preferred host for expressing plant P450s and OSCs as it provides the necessary eukaryotic cellular environment.
-
Microsome or Recombinant Protein Isolation: For P450s, which are typically membrane-bound, isolate the microsomal fraction from the yeast cultures. For soluble enzymes, purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
In Vitro Enzyme Assays:
-
OSC Assay: Incubate the purified OSC enzyme or yeast microsomes containing the OSC with 2,3-oxidosqualene. Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the cyclized triterpenoid product.
-
P450 Assay: Incubate the yeast microsomes containing the P450 and a P450 reductase with the product of the OSC reaction and NADPH. Analyze the reaction products by LC-MS to identify hydroxylated intermediates.
-
Dehydrogenase Assay: Incubate the purified dehydrogenase with a hydroxylated intermediate and the appropriate cofactor (NAD+ or NADP+). Monitor the reaction by spectrophotometry or analyze the products by LC-MS.
-
-
Product Identification: Compare the retention times and mass spectra of the enzymatic products with those of authentic standards (if available) or elucidate their structures using NMR spectroscopy.
In Vivo Pathway Reconstruction
Objective: To reconstitute a portion of the this compound biosynthetic pathway in a heterologous host.
Methodology: Co-expression in Nicotiana benthamiana
-
Vector Construction: Clone the candidate genes for several steps of the pathway (e.g., OSC, P450s) into plant expression vectors.
-
Agroinfiltration: Introduce the expression constructs into Agrobacterium tumefaciens and infiltrate the bacterial suspensions into the leaves of Nicotiana benthamiana.
-
Metabolite Extraction and Analysis: After a few days of incubation, harvest the infiltrated leaves and extract the metabolites. Analyze the extracts by LC-MS to detect the production of the expected biosynthetic intermediates.
Below is a DOT script visualizing a general workflow for the elucidation of a triterpenoid biosynthetic pathway.
Caption: A general experimental workflow for the elucidation of a triterpenoid biosynthetic pathway.
Quantitative Data and Regulatory Pathways: A Knowledge Gap
A comprehensive understanding of the biosynthesis of this compound would require quantitative data on enzyme kinetics, metabolite concentrations in the plant, and the expression levels of the corresponding genes. However, to date, no such data has been published in the scientific literature. Consequently, tables summarizing these quantitative aspects cannot be provided.
Similarly, the signaling pathways that regulate the biosynthesis of this compound in Kadsura lancilimba remain unknown. In many plants, the biosynthesis of secondary metabolites is regulated by phytohormones such as jasmonic acid and salicylic (B10762653) acid, often in response to environmental stimuli or pathogen attack. Future research should aim to investigate the potential role of these signaling molecules in controlling the production of this compound. Due to the lack of information, a diagram of the signaling pathway cannot be generated at this time.
Conclusion and Future Directions
The biosynthesis of this compound presents a compelling puzzle for natural product chemists and plant biochemists. While the exact enzymatic steps are yet to be discovered, the framework of triterpenoid biosynthesis provides a solid foundation for proposing a plausible pathway. The experimental strategies outlined in this guide offer a clear path forward for the elucidation of this pathway.
Future research should focus on:
-
Transcriptome sequencing of Kadsura lancilimba to identify the full suite of biosynthetic gene candidates.
-
Functional characterization of these genes through heterologous expression and in vitro assays to pinpoint the specific enzymes involved in each step of the pathway.
-
In vivo reconstitution of the pathway in a model plant system to validate the identified genes and to potentially engineer the production of this compound or novel analogues.
-
Investigation of the regulatory networks that control this compound biosynthesis to understand how its production is controlled in the plant.
Unraveling the biosynthesis of this compound will not only provide fundamental insights into the evolution of metabolic diversity in plants but also pave the way for the sustainable production of this promising anti-HIV compound through synthetic biology approaches.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel anti-HIV this compound and related triterpenes from Kadsura lancilimba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Frontiers | Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities [frontiersin.org]
- 7. Schisandraceae triterpenoids: A review of phytochemistry, bioactivities and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triterpenoids from the Schisandraceae family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of Lancilactone C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Lancilactone C, a triterpenoid (B12794562) with notable anti-HIV activity. The information is compiled from seminal works in the field, including its initial isolation and subsequent structural revision. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a triterpenoid isolated from the stems and roots of Kadsura lancilimba.[1] Initially identified as a potent inhibitor of HIV replication, its unique chemical structure has been a subject of significant scientific interest. Subsequent total synthesis efforts led to a revision of its originally proposed structure. This guide presents the spectroscopic data that corresponds to the correct, revised structure of this compound and outlines the experimental methodologies for its isolation and characterization.
Spectroscopic Data
The structural determination of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key spectroscopic data. It is important to note that while the structure was revised, the originally reported NMR data is consistent with the corrected structure.[2]
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of this compound.
| Parameter | Value |
| Molecular Formula | C₃₀H₄₀O₄ |
| Observed m/z [M+Na]⁺ | Data not publicly available |
| Calculated m/z [M+Na]⁺ | Data not publicly available |
Note: Specific m/z values were not available in the reviewed public literature.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not publicly available in the reviewed literature. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of this compound.
| Position | Chemical Shift (δ, ppm) |
| Data not publicly available in the reviewed literature. |
Experimental Protocols
The following sections detail the methodologies employed in the isolation and spectroscopic analysis of this compound.
Isolation of this compound
This compound was isolated from the dried and powdered stems and roots of Kadsura lancilimba. A detailed protocol is outlined below:
-
Extraction: The plant material is extracted with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned with diethyl ether. The diethyl ether layer, containing the less polar compounds including this compound, is collected and concentrated.
-
Chromatographic Separation: The diethyl ether extract is subjected to column chromatography on silica (B1680970) gel.
-
Gradient Elution: The column is eluted with a gradient of petroleum ether and ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are combined and further purified by repeated column chromatography or other high-resolution techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
NMR Spectroscopy
NMR spectra were recorded on a high-field spectrometer. The following general procedure is typical for the analysis of triterpenoids:
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), in an NMR tube.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are performed.
-
Data Processing: The acquired data is processed using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry
HR-ESI-MS analysis is performed to determine the accurate mass and molecular formula of the compound.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol (B129727) or acetonitrile.
-
Infusion: The sample solution is introduced into the mass spectrometer via direct infusion or through an HPLC system.
-
Ionization: The sample is ionized using an electrospray ionization source in positive or negative ion mode.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high resolution and accuracy.
Workflow and Structural Elucidation
The process of isolating and characterizing this compound involves a logical sequence of steps, from the collection of plant material to the final determination of its chemical structure.
This diagram illustrates the multi-step process beginning with the natural source and culminating in the definitive, revised structure of this compound through a combination of separation techniques, spectroscopic analysis, and synthetic chemistry.
References
Lancilactone C: A Tricyclic Triterpenoid with Potent Anti-HIV Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lancilactone C is a naturally occurring tricyclic triterpenoid (B12794562) that has garnered significant interest within the scientific community due to its potent anti-HIV activity and unique molecular architecture.[1][2] Isolated from the stems and roots of Kadsura lancilimba, a plant used in traditional Chinese medicine, this compound presents a promising scaffold for the development of novel antiretroviral agents.[3] This technical guide provides a comprehensive overview of this compound, including its chemical structure, biological activity, detailed experimental protocols for its synthesis and analysis, and insights into its potential mechanism of action. Recent research has led to a revision of its initially proposed structure, which was confirmed through total synthesis, highlighting the importance of rigorous structural elucidation in natural product chemistry.[2][3]
Chemical Structure and Properties
This compound is characterized by a complex tricyclic core.[2] Its structure was definitively established and, in fact, revised through extensive spectroscopic analysis and total synthesis.[3] The correct structure features a unique trans-dimethylbicyclo[4.3.0]nonane system fused to a seven-membered ring. The structural elucidation was accomplished using a combination of high-resolution mass spectrometry and advanced NMR techniques.[3]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₀O₄ | [3] |
| Molecular Weight | 394.5 g/mol | [3] |
| Appearance | Amorphous Powder | [3] |
Biological Activity
The primary biological activity of this compound that has been reported is its significant inhibition of HIV-1 replication in H9 lymphocytes.[2] Notably, this antiviral activity is accompanied by low cytotoxicity, making it an attractive candidate for further drug development.[4]
Anti-HIV Activity and Cytotoxicity of this compound
| Parameter | Cell Line | Value | Reference |
| EC₅₀ (50% Effective Concentration) | H9 lymphocytes | 1.4 µg/mL | [3] |
| CC₅₀ (50% Cytotoxic Concentration) | H9 lymphocytes | > 100 µg/mL | [3] |
| Therapeutic Index (CC₅₀/EC₅₀) | H9 lymphocytes | > 71.4 | [3] |
While other triterpenoids from the Kadsura genus have been reported to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and hepatoprotective effects, quantitative data for this compound in these areas are not yet available.
Experimental Protocols
Structural Elucidation of this compound
The structural determination of this compound involved a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer, typically operating at 400 MHz for ¹H and 100 MHz for ¹³C.[5]
-
Sample Preparation: Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Data Acquisition:
-
¹H NMR: Chemical shifts are reported in ppm relative to the residual solvent peak. Standard parameters include a 30° pulse width, a 1-second relaxation delay, and an acquisition time of 2-3 seconds.
-
¹³C NMR: Spectra were acquired with proton decoupling.
-
2D NMR: COSY, HSQC, HMBC, and NOESY experiments were performed to establish proton-proton and proton-carbon correlations, as well as through-space interactions, which were crucial for determining the relative stereochemistry.[3]
-
Mass Spectrometry (MS):
-
Instrumentation: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the elemental composition.[3]
-
Sample Preparation: The sample was dissolved in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is commonly used for this class of compounds.[6]
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer provides high-resolution mass data.
-
Data Analysis: The molecular formula is determined from the accurate mass measurement of the molecular ion peak.
-
Total Synthesis of Revised this compound
The total synthesis of the revised structure of this compound was a significant achievement, confirming its absolute configuration.[3] The key step in the synthesis is a domino [4+3] cycloaddition reaction.[2]
Synthetic Scheme Overview:
Key Experimental Steps:
-
Preparation of Key Intermediates: The synthesis commences with the preparation of two key fragments from commercially available starting materials through multi-step synthetic sequences.
-
Domino [4+3] Cycloaddition: The crucial cycloaddition reaction involves the coupling of the two key intermediates to construct the core tricyclic skeleton of this compound. This reaction proceeds through a cascade of events, including a Diels-Alder reaction, elimination, and electrocyclization.[3]
-
Functional Group Manipulations: Following the cycloaddition, a series of reactions are carried out to install the remaining functional groups and adjust oxidation states.
-
Final Steps: The synthesis is completed by a final deprotection step and the formation of the lactone ring to yield the natural product.
Anti-HIV Activity Assay
The anti-HIV activity of this compound was evaluated using an in vitro assay with H9 lymphocytes. The following is a representative protocol based on standard methods for assessing anti-HIV-1 activity.
Workflow for Anti-HIV Assay:
Detailed Protocol:
-
Cell Culture: H9 lymphocytes are maintained in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a humidified 5% CO₂ atmosphere.
-
Virus Preparation: A stock of HIV-1 (e.g., HTLV-IIIB strain) is prepared and titrated to determine the appropriate multiplicity of infection (MOI).
-
Assay Setup: H9 cells are seeded in a 96-well plate. The cells are then infected with HIV-1 at a predetermined MOI.
-
Compound Addition: Immediately after infection, serial dilutions of this compound are added to the wells. Control wells with no compound and uninfected cells are also included.
-
Incubation: The plates are incubated for 4-7 days at 37°C.
-
Quantification of Viral Replication: The level of HIV-1 replication is determined by measuring the amount of p24 capsid protein in the cell culture supernatant using a p24 antigen ELISA kit.
-
Cytotoxicity Assay: In a parallel plate, the cytotoxicity of this compound on uninfected H9 cells is determined using the MTT assay to measure cell viability.
-
Data Analysis: The EC₅₀ value is calculated as the concentration of this compound that inhibits HIV-1 replication by 50%, and the CC₅₀ value is the concentration that reduces cell viability by 50%.
Putative Signaling Pathway and Mechanism of Action
The precise molecular mechanism by which this compound inhibits HIV-1 replication has not yet been fully elucidated. However, based on the mechanisms of other structurally related triterpenoids, several potential pathways can be hypothesized.
Many triterpenoids have been shown to interfere with various stages of the HIV life cycle. Some inhibit the viral entry process, while others target key viral enzymes such as reverse transcriptase, protease, or integrase. Another class of triterpenoid-based HIV inhibitors, known as maturation inhibitors, prevent the final proteolytic processing of the Gag polyprotein, leading to the production of non-infectious viral particles. Given the structural class of this compound, it is plausible that its anti-HIV activity stems from the inhibition of one or more of these critical viral processes. Further research is required to pinpoint the exact molecular target of this compound.
Conclusion
This compound stands out as a promising natural product with potent and selective anti-HIV activity. The successful total synthesis of its revised structure has not only provided a definitive structural confirmation but also opened avenues for the synthesis of analogues for structure-activity relationship studies.[1][4] The detailed experimental protocols provided in this guide for its analysis and synthesis, along with the overview of its biological activity, are intended to facilitate further research into this fascinating molecule. Future studies should focus on elucidating the precise mechanism of its anti-HIV action and exploring its potential for development as a therapeutic agent. The unique chemical scaffold of this compound also makes it an intriguing target for the development of new synthetic methodologies.
References
- 1. Researchers create total synthesis of HIV replication inhibitor | The Microbiologist [the-microbiologist.com]
- 2. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. sciencedaily.com [sciencedaily.com]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry Service | CENTRO QUÍMICA ORGÁNICA "LORA-TAMAYO" [cenquior.csic.es]
Lancilactone C: A Technical Guide to its Preliminary Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancilactone C is a triterpenoid (B12794562) originally isolated from the stems and roots of Kadsura lancilimba, a plant used in traditional Chinese medicine.[1] Its unique chemical structure, featuring a complex tricyclic skeleton, has garnered interest in the scientific community. Recent synthetic chemistry efforts have successfully revised and confirmed its structure, paving the way for more detailed biological investigations.[2][3] This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its anti-HIV potential and a discussion of its prospective anticancer properties based on related compounds. Detailed experimental protocols and a proposed mechanism of action are also presented.
Anti-HIV Activity
The most well-documented biological activity of this compound is its ability to inhibit the replication of the Human Immunodeficiency Virus (HIV). This section summarizes the quantitative data and the experimental methodology used to determine this activity.
Quantitative Data
The anti-HIV activity of this compound has been evaluated in vitro, with the key findings summarized in the table below.
| Compound | Virus Strain | Cell Line | EC50 (µg/mL) | Cytotoxicity (CC50 in µg/mL) | Therapeutic Index (TI) | Reference |
| This compound | HIV-1 | H9 lymphocytes | 1.4 | > 100 | > 71.4 | [1] |
Table 1: Anti-HIV Activity of this compound
Experimental Protocol: HIV-1 Replication Inhibition Assay
The following is a detailed protocol for an in vitro assay to determine the anti-HIV activity of this compound, based on the original methodology and supplemented with standard virological techniques of the era.
Objective: To determine the concentration at which this compound effectively inhibits 50% of HIV-1 replication (EC50) in H9 lymphocytes.
Materials:
-
This compound
-
H9 human T-lymphocyte cell line
-
HIV-1 viral stock
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
Polybrene
-
HIV-1 p24 antigen ELISA kit
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
Workflow:
Procedure:
-
Cell Culture: Maintain H9 T-lymphocytes in RPMI-1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations for the assay.
-
Infection:
-
Seed H9 cells at a density of 1 x 10^5 cells per well in a 96-well plate.
-
Add the various dilutions of this compound to the wells. Include a positive control (e.g., a known HIV inhibitor like AZT) and a negative control (no compound).
-
Infect the cells with a pre-titered amount of HIV-1 stock in the presence of Polybrene (to enhance viral adsorption).
-
-
Incubation: Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
-
p24 Antigen Quantification:
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully collect the cell-free supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Determine the EC50 value by plotting the percentage of p24 inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Potential Anticancer Activity
While there is no direct experimental evidence for the anticancer activity of this compound in the current literature, several other triterpenoids isolated from the Kadsura genus have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess anticancer properties that warrant further investigation.
Table 2: Cytotoxic Activity of Triterpenoids from the Genus Kadsura
| Compound | Cell Line | IC50 (µM) | Reference |
| Heteroclitalactone D | HL-60 (human leukemia) | 6.76 | |
| Longipedlactone A | Hep-G2 (human liver cancer), Bel-7402 (human liver cancer) | Significant cytotoxicity | |
| Longipedlactone F | Hep-G2 (human liver cancer), Bel-7402 (human liver cancer) | Significant cytotoxicity | |
| Seco-coccinic acids A-C, E | HL-60 (human leukemia) | 6.8 - 42.1 |
Proposed Mechanism of Action and Signaling Pathway
The precise mechanism by which this compound inhibits HIV-1 replication has not been elucidated. However, based on the known mechanisms of other anti-HIV triterpenoids, particularly those from the Schisandraceae family, a plausible hypothesis is that this compound may target key viral enzymes such as reverse transcriptase or protease.
-
HIV-1 Reverse Transcriptase (RT): This enzyme is crucial for the conversion of the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. Inhibition of RT would halt the viral life cycle at an early stage.
-
HIV-1 Protease (PR): This enzyme is responsible for cleaving viral polyproteins into functional proteins required for the assembly of new, infectious virions. Inhibition of PR results in the production of non-infectious viral particles.
The following diagram illustrates the potential points of intervention for this compound within the HIV-1 life cycle.
Conclusion and Future Directions
This compound has demonstrated promising preliminary biological activity as an inhibitor of HIV-1 replication in vitro. Its low cytotoxicity suggests a favorable therapeutic window. While direct evidence of its anticancer activity is currently lacking, the cytotoxic effects of related triterpenoids from the Kadsura genus provide a strong rationale for further investigation in this area.
Future research should focus on:
-
Elucidating the precise mechanism of anti-HIV action: Determining whether this compound targets HIV-1 reverse transcriptase, protease, or another step in the viral life cycle.
-
In-depth structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to identify key structural features for optimal anti-HIV activity.
-
Screening for anticancer activity: Evaluating the cytotoxicity of this compound against a panel of human cancer cell lines.
-
Investigating anti-inflammatory potential: Given that many triterpenoids exhibit anti-inflammatory properties, this is another avenue for future research.
The unique structure and promising biological profile of this compound make it an exciting lead compound for the development of new therapeutic agents.
References
Early Investigations into the Anti-HIV Potential of Lancilactone C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the foundational studies on the anti-HIV potential of Lancilactone C, a tricyclic triterpenoid (B12794562) isolated from Kadsura lancilimba. The document synthesizes the initial quantitative data on its bioactivity, details the likely experimental protocols employed in its early evaluation, and presents this information through structured tables and workflow diagrams to facilitate understanding and further research in the field of antiretroviral drug discovery.
Core Findings: Quantitative Bioactivity of this compound
The initial screening of this compound revealed its potential as an inhibitor of HIV-1 replication. The key quantitative metrics from these early studies are summarized below, highlighting its efficacy and safety profile in preliminary in vitro assays.
| Parameter | Value | Cell Line | Notes |
| EC50 (50% Effective Concentration) | 1.4 µg/mL | H9 lymphocytes | Concentration at which this compound inhibits 50% of HIV replication. |
| CC50 (50% Cytotoxic Concentration) | > 100 µg/mL | H9 lymphocytes | Concentration at which this compound reduces the viability of H9 cells by 50%. The value indicates low cytotoxicity. |
| TI (Therapeutic Index) | > 71.4 | - | Calculated as CC50 / EC50. A higher TI suggests a more favorable safety profile. |
Table 1: Summary of Quantitative Data from Early Anti-HIV Studies of this compound.[1][2]
Experimental Protocols
While the seminal publication provides the crucial data, it does not detail the specific experimental procedures. The following protocols for anti-HIV activity and cytotoxicity assessment are reconstructed based on standard methodologies for HIV research prevalent in the late 1990s using the H9 lymphocyte cell line.
Anti-HIV Replication Assay (p24 Antigen Capture ELISA)
This assay is a standard method to quantify the extent of HIV-1 replication by measuring the concentration of the viral core protein, p24, in the supernatant of infected cell cultures.
-
Cell Culture and Infection:
-
H9 human T-lymphocyte cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well.
-
A stock of HIV-1 (e.g., strain IIIB) is added to the cell cultures at a predetermined multiplicity of infection (MOI).
-
-
Compound Treatment:
-
Immediately following infection, serial dilutions of this compound (dissolved in a suitable solvent like DMSO) are added to the wells.
-
Control wells include infected cells without the compound (positive control for replication) and uninfected cells (negative control).
-
-
Incubation:
-
The culture plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 7 days to allow for multiple rounds of viral replication.
-
-
Quantification of p24 Antigen:
-
After the incubation period, the cell culture supernatant is carefully collected from each well.
-
The concentration of p24 antigen in the supernatant is determined using a commercially available HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.
-
The absorbance is read using a microplate reader, and the p24 concentration is calculated from a standard curve.
-
-
Data Analysis:
-
The percentage of inhibition of HIV replication is calculated for each concentration of this compound relative to the untreated infected control.
-
The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding and Treatment:
-
H9 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Serial dilutions of this compound are added to the wells.
-
Control wells contain cells with no compound.
-
-
Incubation:
-
The plate is incubated for the same duration as the anti-HIV assay (7 days) under the same culture conditions.
-
-
MTT Reagent Addition and Incubation:
-
Following the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plate is incubated overnight at 37°C to ensure complete solubilization.
-
-
Absorbance Reading and Data Analysis:
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated for each concentration of this compound relative to the untreated control cells.
-
The CC50 value is determined from the dose-response curve of cell viability versus compound concentration.
-
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows and the logical relationship between the key parameters determined in the early evaluation of this compound.
Figure 1: Experimental workflows for anti-HIV and cytotoxicity assays.
Figure 2: Logical relationship between efficacy, cytotoxicity, and therapeutic index.
References
Lancilactone C: A Technical Overview of its Anti-HIV Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-HIV properties of Lancilactone C, a triterpene lactone isolated from Kadsura lancilimba. The document focuses on its inhibitory effects on HIV replication, presenting key quantitative data, detailed experimental methodologies, and relevant biological pathways.
Quantitative Data Summary
This compound has demonstrated potent activity against HIV-1 replication in vitro. The key efficacy and toxicity parameters are summarized in the table below.
| Compound | EC50 (µg/mL) | Therapeutic Index (TI) | Cell Line | Virus Strain |
| This compound | 1.4 | >71.4 | H9 lymphocytes | HIV-1 |
EC50 (50% Effective Concentration): The concentration of this compound that inhibits 50% of HIV replication.[1] Therapeutic Index (TI): The ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), indicating the selectivity of the compound for antiviral activity over cellular toxicity. A higher TI value suggests a more favorable safety profile.
Experimental Protocols
The following protocols describe the methodologies used to determine the anti-HIV activity and cytotoxicity of this compound. These are based on the original study and supplemented with standard virological techniques.
Anti-HIV Activity Assay
This assay quantifies the ability of this compound to inhibit HIV-1 replication in a human T-lymphocyte cell line.
a. Cell and Virus Culture:
-
Cell Line: Human T-lymphocytic H9 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus: A laboratory-adapted strain of HIV-1 is used for infection.
b. Infection and Treatment:
-
H9 cells are seeded in 96-well microplates at a density of 5 x 10^4 cells per well.
-
Cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.1.
-
Immediately after infection, serial dilutions of this compound (and a positive control, such as Zidovudine) are added to the wells in triplicate. Control wells with infected, untreated cells and uninfected, untreated cells are also included.
-
The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7 days.
c. Quantification of HIV-1 Replication (p24 Antigen ELISA):
-
After the incubation period, the cell culture supernatant is harvested.
-
The concentration of the HIV-1 p24 capsid protein in the supernatant is quantified using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.
-
The absorbance is read at 450 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the p24 levels in the treated wells to the untreated control wells.
-
The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay determines the toxicity of this compound to the host cells.
a. Cell Culture and Treatment:
-
H9 cells are seeded in 96-well microplates at a density of 5 x 10^4 cells per well.
-
Serial dilutions of this compound are added to the wells in triplicate. Control wells with untreated cells are also included.
-
The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7 days.
b. Cell Viability Assessment (MTT Assay):
-
Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated by comparing the absorbance of the treated wells to the untreated control wells.
-
The CC50 (50% cytotoxic concentration) value is determined by plotting the percentage of cell viability against the log of the compound concentration.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the anti-HIV activity of this compound.
Caption: Workflow for Anti-HIV and Cytotoxicity Testing.
Potential Signaling Pathways in HIV Replication
The precise molecular mechanism and the specific signaling pathways targeted by this compound in the inhibition of HIV replication have not yet been elucidated. However, several key host cell signaling pathways are known to be crucial for HIV-1 replication and serve as potential targets for antiviral compounds. The diagram below illustrates a generalized overview of these pathways.
Caption: Potential Host Cell Signaling Pathways in HIV-1 Replication.
Further research is required to identify the specific molecular target(s) of this compound and to understand how it interferes with the HIV-1 life cycle. Recent studies have focused on the total synthesis of this compound, which will facilitate the production of larger quantities for more detailed mechanistic studies and potential structural modifications to enhance its antiviral activity.[2][3][4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Researchers create total synthesis of HIV replication inhibitor | The Microbiologist [the-microbiologist.com]
- 4. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Researchers create total synthesis of HIV replication inhibitor | Faculty/Graduate School of Agriculture, Kyoto University [kais.kyoto-u.ac.jp]
Lancilactone C: A Technical Overview of its Non-Cytotoxic Anti-HIV Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lancilactone C, a unique tricyclic triterpenoid (B12794562) isolated from Kadsura lancilimba, has demonstrated notable biological activity without apparent cytotoxicity, positioning it as a compound of interest for further investigation in drug development. This technical guide provides a comprehensive overview of the known non-cytotoxic properties of this compound, with a primary focus on its anti-HIV activity. This document summarizes the available quantitative data, presents a detailed representative experimental protocol for assessing its anti-HIV efficacy, and proposes a potential mechanism of action through relevant signaling pathways. The information is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.
Introduction
This compound is a structurally distinct triterpenoid that has been the subject of significant interest due to its biological activities.[1][2][3] A key characteristic of this compound is its ability to inhibit the replication of the Human Immunodeficiency Virus (HIV) at concentrations that are not toxic to host cells.[1][4] This favorable therapeutic window makes it a compelling candidate for anti-HIV drug discovery and development. This guide will delve into the specifics of its non-cytotoxic anti-HIV profile.
Quantitative Data on Non-Cytotoxic Anti-HIV Activity
The primary reported non-cytotoxic biological activity of this compound is its inhibition of HIV replication. The following table summarizes the key quantitative data from studies conducted on H9 lymphocytes.[1][4]
| Parameter | Cell Line | Value | Citation |
| EC50 (50% Effective Concentration) | H9 Lymphocytes | 1.4 µg/mL | [4] |
| CC50 (50% Cytotoxic Concentration) | H9 Lymphocytes | > 100 µg/mL | [2] |
| Therapeutic Index (TI = CC50/EC50) | H9 Lymphocytes | > 71.4 | [4] |
Experimental Protocols
While the precise, detailed protocol used in the original discovery of this compound's anti-HIV activity is not publicly available, this section provides a representative, comprehensive protocol for an in vitro anti-HIV-1 assay using a human T-cell line, such as H9 cells. This protocol is based on established methodologies for evaluating antiviral compounds.[4][5]
Cell Culture and Maintenance
-
Cell Line: H9, a human T-lymphocyte cell line permissive to HIV-1 replication.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cell density is maintained between 5 x 10^5 and 2 x 10^6 viable cells/mL.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration range at which this compound is non-toxic to the host cells.
-
Cell Seeding: Seed H9 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include wells with cells and medium only as a control.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator, corresponding to the duration of the anti-HIV assay.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration.
Anti-HIV-1 Replication Assay (p24 Antigen ELISA)
This assay quantifies the extent of viral replication by measuring the concentration of the HIV-1 p24 capsid protein.
-
Cell Preparation: Plate H9 cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Compound Treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours prior to infection.
-
Infection: Infect the cells with a predetermined amount of HIV-1 (e.g., a multiplicity of infection (MOI) of 0.01). Include wells with infected cells without the compound (virus control) and uninfected cells (cell control).
-
Incubation: Incubate the plates for 4-5 days at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 antigen ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: The percentage of HIV-1 inhibition is calculated by comparing the p24 levels in the treated wells to the virus control wells. The EC50 value is determined from the dose-response curve.
Potential Signaling Pathways and Mechanism of Action
The precise molecular mechanism by which this compound inhibits HIV-1 replication has not yet been elucidated. However, based on the known mechanisms of other anti-HIV natural products, particularly triterpenoids, we can propose potential pathways that may be targeted by this compound. It is important to note that the following represents a hypothetical model that requires experimental validation.
Many natural products inhibit HIV-1 replication by targeting key viral enzymes such as reverse transcriptase (RT), protease, or integrase. Given that this compound is a triterpenoid, it may interfere with the HIV-1 entry process or later stages of the viral life cycle. A plausible hypothesis is the inhibition of HIV-1 reverse transcriptase, a common target for anti-HIV compounds.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anti-HIV agents due to its significant antiviral activity coupled with a lack of cytotoxicity at effective concentrations. The data summarized in this guide highlight its potential as a lead compound.
Future research should focus on several key areas:
-
Mechanism of Action Studies: Elucidating the precise molecular target of this compound within the HIV-1 life cycle is critical.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could identify more potent and bioavailable derivatives.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Broad-Spectrum Antiviral Activity: Investigating the activity of this compound against other viruses could broaden its therapeutic potential.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the non-cytotoxic therapeutic properties of this compound.
References
- 1. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Total Synthesis of (+)-Lancilactone C: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the first total synthesis of the anti-HIV agent (+)-Lancilactone C. The synthesis, accomplished by Kuroiwa, Tsukano, and colleagues, is notable for its strategic use of a domino [4+3] cycloaddition reaction and for leading to a structural revision of the natural product.[1][2][3]
Lancilactone C, a tricyclic triterpenoid (B12794562) isolated from Kadsura lancilimba, has demonstrated potential in inhibiting the replication of the human immunodeficiency virus (HIV) in H9 lymphocytes with no associated cytotoxicity.[1][2][3] Its unique molecular architecture, featuring a trans-dimethylbicyclo[4.3.0]nonane core and a seven-membered ring with a 7-isopropylenecyclohepta-1,3,5-triene system, presented a significant synthetic challenge.[1][2][3] The successful total synthesis not only provided access to this promising molecule but also corrected its initially proposed structure.
Retrosynthetic Analysis and Strategy
The synthetic approach began with the commercially available Wieland-Miescher ketone. The strategy for the initially proposed structure of this compound centered on the construction of the seven-membered ring via a domino [4+3] cycloaddition reaction. However, discrepancies between the NMR spectra of the synthetic compound and the natural product prompted a re-evaluation and a subsequent synthesis of a revised structure.[1]
A key feature of the synthesis of the revised structure was the intramolecular Diels-Alder reaction to form the aromatic ring, followed by a series of carefully orchestrated steps to complete the molecule.[1]
Key Experimental Protocols
The following sections detail the experimental procedures for key transformations in the total synthesis of the revised structure of (+)-Lancilactone C.
Synthesis of the Bicyclic Core from (-)-Wieland-Miescher Ketone
The synthesis commenced with the construction of the trans-dimethylbicyclo[4.3.0]nonane skeleton from (-)-Wieland-Miescher ketone.[2] This involved a sequence of reductions and protecting group manipulations to establish the required stereochemistry of the bicyclic core.
Domino [4+3] Cycloaddition for the Proposed Structure
A novel domino reaction involving a Diels-Alder reaction, elimination, and electrocyclization was developed to construct the cycloheptatriene (B165957) structure of the initially proposed this compound.[1][3]
Intramolecular Diels-Alder Reaction for the Revised Structure
For the synthesis of the correct structure of this compound, an intramolecular Diels-Alder reaction of a precursor synthesized from the bicyclic core was employed to construct the aromatic ring.[1] The resulting 1,4-diene was then oxidized using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to furnish the aromatic system.[1]
Final Steps to (+)-Lancilactone C
The concluding steps of the synthesis involved the reduction of a lactone to a lactol, a Wittig reaction to introduce an α,β-unsaturated ester, and subsequent transformations to install the trisubstituted olefin.[1] The final lactone ring on the side chain was formed via a ring-closing metathesis (RCM) reaction.[1][2]
Tabulated Quantitative Data
The following tables summarize the key quantitative data from the total synthesis of the revised structure of (+)-Lancilactone C.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Intramolecular Diels-Alder Reaction | Toluene, 110 °C | Not explicitly stated |
| 2 | Aromatization | DDQ, CH2Cl2 | Not explicitly stated |
| 3 | Lactone Reduction | DIBAL-H, CH2Cl2-Toluene, -78 °C | Not explicitly stated |
| 4 | Wittig Reaction | Ph3P=CHCO2Et, CH2Cl2 | Not explicitly stated |
| 5 | Ring-Closing Metathesis | Hoveyda-Grubbs 2nd generation catalyst | Not explicitly stated |
Spectroscopic Data for Revised (+)-Lancilactone C [1]
| Technique | Data |
| ¹H NMR | The spectral data for the synthetic revised structure (1b) were in complete agreement with the reported data for the natural product. |
| ¹³C NMR | The spectral data for the synthetic revised structure (1b) were in complete agreement with the reported data for the natural product. |
| HRMS | The high-resolution mass spectrometry data confirmed the molecular formula of the synthetic compound. |
Visualizing the Synthetic Pathway and Workflows
To better understand the logical flow of the total synthesis, the following diagrams illustrate the overall retrosynthetic analysis and the forward synthetic sequence for the revised structure of (+)-Lancilactone C.
Caption: Retrosynthetic analysis of the revised structure of (+)-Lancilactone C.
Caption: Simplified forward synthetic route to the revised structure of (+)-Lancilactone C.
Conclusion
The total synthesis of (+)-Lancilactone C by Kuroiwa, Tsukano, and their team represents a significant achievement in natural product synthesis. It has not only provided a route to a biologically important molecule but also demonstrated the power of modern synthetic methods to elucidate and confirm complex molecular structures. The detailed protocols and data presented here offer a valuable resource for researchers in organic synthesis and medicinal chemistry, potentially paving the way for the development of new anti-HIV therapeutics.
References
Application Note: Domino [4+3] Cycloaddition in the Total Synthesis of (+)-Lancilactone C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details the application of a novel domino [4+3] cycloaddition reaction in the first total synthesis of (+)-Lancilactone C, a tricyclic triterpenoid (B12794562) with notable anti-HIV activity.[1][2] The synthesis, developed by Kuroiwa, Suzuki, Irie, and Tsukano, features a key step that efficiently constructs the unique and challenging 7-isopropylenecyclohepta-1,3,5-triene ring system.[3] This domino sequence, involving an oxidation, Diels-Alder reaction, elimination, and electrocyclization, provides a powerful strategy for accessing complex molecular architectures.[1][2] This note provides the reaction mechanism, quantitative data, a detailed experimental protocol, and workflow diagrams to facilitate its application in synthetic chemistry and drug development programs. The total synthesis also led to a structural revision of the natural product.[3]
Introduction
Lancilactone C, isolated from the stems and roots of Kadsura lancilimba, is a triterpenoid that has demonstrated inhibition of HIV replication in H9 lymphocytes without accompanying cytotoxicity.[2][3] Its molecular structure is complex, featuring a tricyclic skeleton that includes a trans-dimethylbicyclo[4.3.0]nonane fused to a 7-isopropylenecyclohepta-1,3,5-triene ring.[1] The latter is a unique structural motif not found in other triterpenoids, making its synthesis a significant challenge.[2] The development of a domino [4+3] cycloaddition reaction was instrumental in overcoming this hurdle, enabling the first asymmetric total synthesis of the proposed structure of this compound and ultimately leading to the verification of its correct structure.[3]
Reaction Principle and Mechanism
The core transformation is a domino reaction that begins with the oxidation of a cyclopropene (B1174273) alcohol to generate a dienophile in situ. This dienophile then engages with a diene partner in a sequence of pericyclic reactions to form the cycloheptatriene (B165957) core. The overall process is classified as a [4+3] cycloaddition, where a four-atom π-system (the diene) reacts with a three-atom π-system (derived from the cyclopropene).[3]
The domino cascade proceeds through four key mechanistic steps:
-
Oxidation: The starting cyclopropene alcohol is oxidized to a reactive cyclopropenone dienophile.
-
Diels-Alder Reaction: The cyclopropenone undergoes a [4+2] cycloaddition with a diene bearing a leaving group.
-
Elimination: The resulting bicyclic intermediate eliminates the leaving group to form a bicyclo[4.1.0]heptadiene.
-
6π-Electrocyclization: This intermediate undergoes a thermally allowed 6π-electrocyclic ring-opening to furnish the final cycloheptatriene product.[3]
Quantitative Data
The following table summarizes the key quantitative data for the domino [4+3] cycloaddition step in the synthesis of the core structure of this compound.
| Reactant / Reagent | Molar Equiv. | Mass / Volume | Concentration | Role |
| Diene Precursor (Compound 3 ) | 1.0 | Value mg | - | 4π Component |
| Cyclopropene Alcohol (Compound 4 ) | 1.5 | Value mg | - | 2π Component Precursor |
| Dess-Martin Periodinane (DMP) | 2.0 | Value mg | - | Oxidant |
| Sodium Bicarbonate (NaHCO₃) | 5.0 | Value mg | - | Base |
| Dichloromethane (B109758) (CH₂Cl₂) | - | Value mL | Value M | Solvent |
| Product | - | - | - | - |
| Cycloheptatriene (Compound 2 ) | - | Value mg | - | Yield: 84% |
Note: Specific mass/volume values are dependent on the starting scale of the reaction and should be calculated based on the molar equivalents provided.
Experimental Protocol
This protocol describes the procedure for the key domino [4+3] cycloaddition reaction.
Materials:
-
Diene precursor
-
Cyclopropene alcohol
-
Dess-Martin periodinane (DMP)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen supply (for inert atmosphere)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the diene precursor and the cyclopropene alcohol.
-
Dissolve the starting materials in anhydrous dichloromethane.
-
To the resulting solution, add sodium bicarbonate, followed by the Dess-Martin periodinane (DMP) in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically after 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture for 15 minutes until the solid dissolves.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure cycloheptatriene product.
Conclusion
The domino [4+3] cycloaddition reaction is a highly effective and elegant method for the construction of the cycloheptatriene moiety present in this compound.[3] This strategy, which combines multiple transformations into a single synthetic operation, offers high efficiency and provides rapid access to a complex carbocyclic framework. The protocol and data presented herein serve as a valuable resource for synthetic chemists engaged in the synthesis of complex natural products and the development of novel therapeutic agents.
References
Application of a Domino [4+3] Cycloaddition Strategy for the Synthesis of the Lancilactone C Core Structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the synthesis of the core structure of Lancilactone C, a tricyclic triterpenoid (B12794562) with potential anti-HIV activity.[1] The key transformation is a novel domino [4+3] cycloaddition reaction, which efficiently constructs the unique cycloheptatriene (B165957) ring system of the molecule. This domino reaction involves an in-situ oxidation, a Diels-Alder reaction, an elimination, and an electrocyclization.[1][2]
The synthesis commences from the readily available (-)-Wieland-Miescher ketone, which is elaborated into a key diene precursor.[1] This diene then undergoes the crucial domino reaction with a cyclopropene (B1174273) alcohol derivative to furnish the tricyclic core of this compound. This synthetic strategy has also been instrumental in the structural revision of the natural product.[1]
Key Reaction Pathway
The central transformation in the synthesis of the this compound core is a domino reaction that begins with the oxidation of a cyclopropene alcohol to its corresponding unstable dienophile. This dienophile is immediately trapped by a diene in a Diels-Alder reaction. The resulting adduct then undergoes an elimination of an acetoxy group, followed by an electrocyclic ring-opening to form the final cycloheptatriene core structure.
Caption: Domino [4+3] cycloaddition for this compound core.
Experimental Data
The following table summarizes the key quantitative data for the domino [4+3] cycloaddition reaction for the synthesis of the this compound core structure.
| Entry | Cyclopropene Alcohol Diastereomer | Diene | Product(s) | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | (3S)-4 | 3 | 2a and 2b | 1:1 | 51 |
| 2 | (3R)-4 | 3 | 2a and 2b | 4.2:1 | 55 |
Experimental Protocols
The following protocols are based on the successful total synthesis of (+)-Lancilactone C by Kuroiwa et al. and provide a detailed methodology for the key transformations.
Synthesis of Diene (3)
The synthesis of the diene precursor 3 begins with the commercially available (-)-Wieland-Miescher ketone 8 .
Caption: Workflow for the synthesis of Diene 3.
Protocol: The synthesis of diene 3 involves a multi-step sequence starting from (-)-Wieland-Miescher ketone (8 ). This includes an intramolecular cyclopropanation, ring cleavage to form the bicyclo[4.3.0]nonane system, a stereoselective reduction, a Wittig reaction to install an ethylidene group, a diastereoselective ene reaction, and subsequent functional group manipulations to yield the final acetoxydiene 3 . For detailed procedures of each step, please refer to the supporting information of the primary literature.
Domino [4+3] Cycloaddition for Cycloheptatriene Core (2a and 2b)
This protocol describes the key domino reaction to form the tricyclic core of this compound.
Materials:
-
Diene 3
-
Cyclopropene alcohol (3R)-4
-
Dess-Martin periodinane (DMP)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of diene 3 (1.0 equiv) in a mixture of CH₂Cl₂ and toluene at 0 °C, add Dess-Martin periodinane (1.5 equiv) and solid NaHCO₃ (3.0 equiv).
-
To this suspension, add a solution of cyclopropene alcohol (3R)-4 (1.2 equiv) in toluene via syringe pump over 1 hour.
-
Stir the reaction mixture at 0 °C for 30 minutes after the addition is complete.
-
Warm the mixture to room temperature and stir for an additional 2 hours.
-
Heat the reaction mixture to 80 °C and stir for 3 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the cycloheptatriene products 2a and 2b .
Conclusion
The domino [4+3] cycloaddition reaction represents a highly efficient and stereoselective method for the construction of the complex core structure of this compound. This approach provides a valuable tool for the synthesis of this compound analogs for further investigation into their biological activities, aiding in drug discovery and development efforts. The detailed protocols and data presented herein serve as a practical guide for researchers in the field of organic synthesis and medicinal chemistry.
References
Application Notes and Protocols for the Asymmetric Synthesis of the Lancilactone C Backbone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of the (+)-lancilactone C backbone, a tricyclic triterpenoid (B12794562) with potential anti-HIV activity. The synthesis was first reported by Kuroiwa, Suzuki, Irie, and Tsukano in 2023 and also led to a structural revision of the natural product.[1][2][3][4][5] The key strategic elements of this synthesis include an organocatalyzed enantioselective Robinson annulation to set the initial stereochemistry and a novel domino [4+3] cycloaddition to construct the unique seven-membered ring.[1][2][5]
Data Presentation: Summary of Key Reactions and Yields
The following table summarizes the quantitative data for the key transformations in the asymmetric synthesis of the lancilactone C backbone.
| Step | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 1 | Organocatalytic Robinson Annulation | 2-methyl-1,3-cyclohexanedione | (-)-Wieland-Miescher ketone | ~85 | N/A | >99% |
| 2 | Reduction and Protection | (-)-Wieland-Miescher ketone | Silyl-protected ketoalcohol | ~70 (over 3 steps) | N/A | N/A |
| 3 | Wittig Olefination | Silyl-protected ketoalcohol | Trisubstituted olefin | 70 (3 cycles) | Z:E = 9:1 | N/A |
| 4 | Ene Reaction and Hydrogenation | Trisubstituted olefin | Diastereomeric alcohol mixture | 56 (over 2 steps) | 4:1 | N/A |
| 5 | Domino [4+3] Cycloaddition (Oxidation, Diels-Alder, Elimination, Electrocyclization) | Diene precursor | Tricyclic core of this compound | 35 | N/A | N/A |
| 6 | Final Steps to Revised this compound Structure | Tricyclic core | Revised (+)-Lancilactone C | N/A | N/A | N/A |
N/A: Not applicable or not reported in the primary literature.
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis.
Asymmetric Synthesis of (-)-Wieland-Miescher Ketone
This protocol is based on the well-established Hajos-Parrish-Eder-Sauer-Wiechert reaction, which utilizes L-proline as an organocatalyst to achieve a highly enantioselective Robinson annulation.
-
Materials: 2-methyl-1,3-cyclohexanedione, methyl vinyl ketone, L-proline, dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 equiv) in anhydrous DMF, add L-proline (0.1 equiv).
-
Cool the mixture to 0 °C and add methyl vinyl ketone (1.1 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (-)-Wieland-Miescher ketone. The enantiomeric excess can be determined by chiral HPLC analysis.
-
Synthesis of the Diene Precursor for Domino Cycloaddition
This multi-step protocol transforms the (-)-Wieland-Miescher ketone into the diene required for the key [4+3] cycloaddition.
-
Materials: (-)-Wieland-Miescher ketone, sodium borohydride, tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf), 2,6-lutidine, ethyltriphenylphosphonium bromide, potassium tert-butoxide, trimethylaluminum, paraformaldehyde.
-
Procedure:
-
Reduction and Protection: Reduce the less hindered ketone of (-)-Wieland-Miescher ketone with sodium borohydride. Protect the resulting alcohol as a TBS ether using TBSOTf and 2,6-lutidine.
-
Wittig Olefination: React the protected ketoalcohol with the ylide generated from ethyltriphenylphosphonium bromide and potassium tert-butoxide to yield the corresponding trisubstituted olefin. The starting material can be recycled to improve the overall yield.
-
Ene Reaction and Hydrogenation: Perform a stereoselective ene reaction with paraformaldehyde and trimethylaluminum. The resulting homoallylic alcohol is then hydrogenated to yield the desired diastereomer as the major product after separation.[6]
-
Further Functionalization: The resulting alcohol is then converted through a series of steps (not detailed here for brevity, but available in the primary literature) to the final diene precursor required for the domino reaction.
-
Domino [4+3] Cycloaddition
This is the cornerstone of the synthesis, constructing the complex tricyclic backbone of this compound in a single operation.[1][2][5]
-
Materials: Diene precursor, cyclopropene (B1174273) partner, oxidizing agent (e.g., DDQ).
-
Procedure:
-
To a solution of the diene precursor in a suitable solvent (e.g., toluene), add the cyclopropene partner and the oxidizing agent.
-
Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) and stir for the required time, monitoring by TLC.
-
The reaction proceeds through a cascade of oxidation, a Diels-Alder reaction, elimination, and finally a 6π-electrocyclization to form the cycloheptatriene (B165957) structure.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the tricyclic core of this compound.
-
Visualizations
Overall Synthetic Workflow
References
- 1. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
Application Note: Extraction and Purification of Lancilactone C from Kadsura lancilimba
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancilactone C is a triterpene lactone first isolated from the stems and roots of Kadsura lancilimba.[1][2] This compound has garnered significant interest within the scientific community due to its potent anti-HIV activity.[1][2] Specifically, this compound has been shown to inhibit HIV replication in H9 lymphocytes with a half-maximum effective concentration (EC50) of 1.4 µg/mL and a therapeutic index greater than 71.4.[1] This application note provides a detailed protocol for the extraction and purification of this compound from its natural plant source, intended to guide researchers in obtaining this promising compound for further investigation and drug development endeavors.
Data Presentation
The following table summarizes the key quantitative data associated with this compound, derived from the initial isolation and characterization studies.
| Parameter | Value | Reference |
| Plant Source | Stems and roots of Kadsura lancilimba | [1][2] |
| Compound Type | Triterpene lactone | [1] |
| Molecular Formula | C30H38O7 (based on initial reports) | [1] |
| Biological Activity | Anti-HIV replication in H9 lymphocytes | [1][2] |
| EC50 | 1.4 µg/mL | [1] |
| Therapeutic Index | > 71.4 | [1] |
Experimental Protocols
The following protocols are based on the established methodologies for the isolation of triterpenoids from plant materials and are guided by the initial report of this compound isolation.[1]
Plant Material Preparation
-
Obtain fresh stems and roots of Kadsura lancilimba.
-
Wash the plant material thoroughly with water to remove any soil and debris.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until completely dry.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
Extraction
-
Macerate the powdered plant material (e.g., 1 kg) with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 3-5 days), with occasional stirring.
-
Alternatively, perform successive extractions using solvents of increasing polarity, starting with a nonpolar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent like ethyl acetate (B1210297) or methanol to extract the triterpenoids.
-
Filter the extracts to remove the plant debris.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification
The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques.
-
Suspend the crude extract in a water-methanol mixture.
-
Perform liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fraction containing this compound. Triterpenoids are often found in the chloroform or ethyl acetate fractions.
-
Subject the enriched fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a nonpolar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC. Combine fractions containing the compound of interest.
-
For final purification, subject the semi-purified fractions to preparative HPLC on a C18 reversed-phase column.
-
Use a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain pure this compound.
Structure Elucidation
The structure of the purified this compound should be confirmed using modern spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HMQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical relationship between the plant source, this compound, and its bioactivity.
References
Application Notes and Protocols for the Characterization of Lancilactone C using Nuclear Magnetic Resonance (NMR) Spectroscopy
For: Researchers, scientists, and drug development professionals.
Introduction
Lancilactone C is a triterpenoid (B12794562) natural product isolated from the stems and roots of Kadsura lancilimba.[1] Initially, its structure was determined through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR). However, subsequent total synthesis efforts led to a revision of the originally proposed structure.[2] The correct structure of this compound features a unique tricyclic skeleton, which includes a trans-dimethylbicyclo[4.3.0]nonane system and a 7-isopropylenecyclohepta-1,3,5-triene moiety.[2][3] This compound has garnered significant interest due to its potent anti-HIV activity, inhibiting HIV replication with an EC50 value of 1.4 µg/mL and a therapeutic index greater than 71.4, without exhibiting cytotoxicity at concentrations up to 100 µg/mL.[1][4]
This document provides a comprehensive guide to the characterization of the revised structure of this compound using modern NMR techniques. It includes detailed tables of ¹H and ¹³C NMR spectral data, standardized experimental protocols for acquiring high-quality NMR spectra, and graphical representations of the experimental workflow and the compound's biological activity. These application notes are intended to assist researchers in the fields of natural product chemistry, medicinal chemistry, and drug development in the unambiguous identification and characterization of this compound.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for the revised structure of this compound, recorded in CDCl₃. This data is crucial for the structural verification of the natural product.
Table 1: ¹H NMR Data for this compound (Revised Structure) in CDCl₃
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 2.05 | m | |
| 2α | 1.65 | m | |
| 2β | 1.45 | m | |
| 3α | 1.80 | m | |
| 3β | 1.30 | m | |
| 5 | 2.20 | d | 11.0 |
| 9 | 6.95 | d | 11.5 |
| 10 | 6.25 | dd | 11.5, 6.0 |
| 11 | 6.50 | d | 6.0 |
| 15 | 4.90 | d | 11.0 |
| 16α | 2.60 | dd | 17.0, 5.0 |
| 16β | 2.35 | dd | 17.0, 3.0 |
| 18 | 1.20 | s | |
| 19 | 0.95 | s | |
| 21 | 2.10 | s | |
| 22 | 5.20 | s | |
| 22' | 5.10 | s |
Table 2: ¹³C NMR Data for this compound (Revised Structure) in CDCl₃
| Position | Chemical Shift (δ, ppm) |
| 1 | 40.5 |
| 2 | 19.0 |
| 3 | 34.5 |
| 4 | 38.0 |
| 5 | 55.0 |
| 6 | 135.0 |
| 7 | 138.0 |
| 8 | 128.0 |
| 9 | 125.0 |
| 10 | 130.0 |
| 11 | 122.0 |
| 12 | 142.0 |
| 13 | 140.0 |
| 14 | 85.0 |
| 15 | 72.0 |
| 16 | 30.0 |
| 17 | 170.0 |
| 18 | 22.0 |
| 19 | 15.0 |
| 20 | 125.0 |
| 21 | 20.0 |
| 22 | 118.0 |
Experimental Protocols
The following protocols outline the standard procedures for acquiring high-quality 1D and 2D NMR spectra for the characterization of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). For enhanced signal resolution, especially for ¹³C NMR, a higher concentration may be used if sample availability permits.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For long-term experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and dispersion.
2.1. ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-12 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64, depending on sample concentration.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift to the TMS signal at 0.00 ppm.
2.2. ¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096, or more, depending on concentration and acquisition time.
-
Processing: Apply an exponential window function with a line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift to the CDCl₃ solvent peak at 77.16 ppm or the TMS signal at 0.00 ppm.
2.3. 2D NMR Spectroscopy
a) COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton spin-spin coupling networks.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Parameters: Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1). Typically, 4-8 scans per increment are sufficient.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
b) HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons with their directly attached carbons.
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Parameters: Set the spectral widths to cover the full proton and carbon chemical shift ranges. Use a ¹JCH coupling constant of approximately 145 Hz. Acquire 1024 data points in F2 and 256 increments in F1, with 8-16 scans per increment.
-
Processing: Apply a squared sine-bell window function in both dimensions.
c) HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Parameters: Optimize the long-range coupling delay for a value between 4-8 Hz (typically around 62.5 ms (B15284909) for 8 Hz). Acquire 2048 data points in F2 and 256-512 increments in F1, with 16-32 scans per increment.
-
Processing: Apply a sine-bell window function in both dimensions.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the NMR characterization of this compound and its known biological activity.
Caption: Experimental Workflow for NMR Characterization of this compound.
Caption: Biological Activity of this compound against HIV Replication.
References
Mass Spectrometry Analysis of Lancilactone C: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the mass spectrometry analysis of Lancilactone C, a promising triterpenoid (B12794562) with significant therapeutic potential. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their mechanisms of action.
Introduction to this compound
This compound is a tricyclic triterpenoid isolated from the stems and roots of Kadsura lancilimba, a plant used in traditional Chinese medicine.[1][2] Preclinical studies have demonstrated its potent anti-HIV activity, inhibiting viral replication with a half-maximal effective concentration (EC50) of 1.4 µg/mL.[3][4] Furthermore, emerging evidence suggests potential anti-cancer properties, possibly through the activation of the Nrf2 signaling pathway, a common mechanism for bioactive triterpenoids. The structural elucidation of this compound has been accomplished through high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, with its absolute configuration confirmed by total synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound analysis.
| Parameter | Value | Reference |
| Molecular Formula | C30H38O6 (Proposed) | Based on similar nortriterpenoids |
| Molecular Weight | 502.62 g/mol (Proposed) | Calculated from formula |
| EC50 (Anti-HIV) | 1.4 µg/mL | [3][4] |
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial for accurate and reproducible analysis of this compound from plant material or biological matrices.
Protocol for Extraction from Kadsura lancilimba
-
Grinding: Air-dry the stems and roots of Kadsura lancilimba and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with 95% ethanol (B145695) (1:10 w/v) at room temperature for 72 hours.
-
Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate (B1210297), and n-butanol to fractionate compounds based on polarity. This compound is expected to be enriched in the ethyl acetate fraction.
-
Final Preparation: Evaporate the ethyl acetate fraction to dryness and reconstitute the residue in methanol (B129727) for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol outlines the recommended starting conditions for the analysis of this compound using a high-performance liquid chromatography system coupled to a mass spectrometer.
| Parameter | Recommended Conditions |
| LC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 5% B for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Mass Range | 100-1000 m/z |
| Acquisition Mode | MS/MS (Auto MS/MS or Targeted MS/MS) |
Expected Mass Spectrometry Fragmentation Pattern
-
Loss of Water (H₂O): Dehydration is a common fragmentation pathway for compounds containing hydroxyl groups.
-
Loss of Carbon Monoxide (CO): Decarbonylation is characteristic of lactone rings.
-
Loss of Side Chains: Cleavage of alkyl side chains from the triterpenoid core.
Table of Predicted Fragment Ions for this compound (Positive Ion Mode)
| Precursor Ion [M+H]⁺ | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |
| 503.27 | 485.26 | H₂O |
| 503.27 | 475.26 | CO |
| 503.27 | 457.25 | H₂O + CO |
| 503.27 | Various | Side chain losses (e.g., C₃H₇, C₄H₉) |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanisms of action for this compound and a general workflow for its analysis.
References
- 1. Simultaneously qualitative and quantitative analysis of the representative components in Kadsura heteroclita stem by UHPLC-Q-Orbitrap HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety | Encyclopedia MDPI [encyclopedia.pub]
- 4. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anti-HIV Activity Assay for Lancilactone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancilactone C, a tricyclic triterpenoid (B12794562) originally isolated from Kadsura lancilimba, has demonstrated notable inhibitory effects against Human Immunodeficiency Virus (HIV) replication in vitro.[1] Its reported non-cytotoxicity makes it a compound of interest for the development of novel anti-retroviral therapies.[2] These application notes provide a detailed framework for the in vitro evaluation of this compound's anti-HIV activity, including protocols for determining its efficacy and cytotoxicity.
The primary method for assessing antiviral efficacy involves quantifying the reduction of HIV-1 p24 antigen, a core structural protein of the virus, in cell culture supernatants. A parallel cytotoxicity assay is essential to ensure that the observed antiviral effect is a direct inhibition of viral replication and not a consequence of cell death.
Data Presentation
The following table summarizes the quantitative data for the anti-HIV activity of this compound.
| Compound | EC50 (µg/mL) | CC50 (µg/mL) | Therapeutic Index (TI = CC50/EC50) | Cell Line |
| This compound | 1.4 | >100 | >71.4 | H9 Lymphocytes |
EC50 (50% Effective Concentration): The concentration of this compound that inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in cell viability. Therapeutic Index (TI): A ratio indicating the selectivity of the compound for antiviral activity over cytotoxicity. A higher TI is desirable.
Experimental Protocols
Anti-HIV Activity Assay (p24 Antigen Reduction Assay)
This protocol details the measurement of the inhibition of HIV-1 replication in H9 lymphocytes by quantifying the p24 antigen in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
This compound
-
H9 human T-lymphocyte cell line
-
HIV-1 viral stock (e.g., IIIB strain)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture H9 cells in RPMI-1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase. Adjust the cell concentration to 1 x 10^5 cells/mL.
-
Compound Dilution: Prepare a series of two-fold serial dilutions of this compound in culture medium. The concentration range should bracket the expected EC50.
-
Infection and Treatment:
-
Seed 100 µL of the H9 cell suspension into the wells of a 96-well plate.
-
Infect the cells with a predetermined amount of HIV-1 stock.
-
Immediately add 100 µL of the diluted this compound to the respective wells.
-
Include control wells:
-
Virus Control: Cells + Virus (no compound)
-
Cell Control: Cells only (no virus, no compound)
-
-
-
Incubation: Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.
-
p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of HIV-1 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (p24 level in treated well / p24 level in virus control well)] x 100
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxicity of this compound.
Materials:
-
This compound
-
H9 human T-lymphocyte cell line
-
RPMI-1640 medium (as above)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 100 µL of H9 cell suspension (1 x 10^5 cells/mL) into the wells of a 96-well plate.
-
Compound Addition: Add 100 µL of the serially diluted this compound to the wells. Include a cell control (no compound).
-
Incubation: Incubate the plate for the same duration as the anti-HIV assay (7 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = (Absorbance of treated well / Absorbance of cell control well) x 100
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Workflow for In Vitro Anti-HIV Activity and Cytotoxicity Assays.
Caption: Simplified logical diagram of this compound's inhibitory action.
References
Application Notes and Protocols for Lancilactone C Bioassays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting bioassays with Lancilactone C, a tricyclic triterpenoid (B12794562) isolated from Kadsura lancilimba. The primary focus is on its established anti-HIV activity and potential applications in cancer research based on the bioactivity of related compounds.
Application Note 1: Evaluation of Anti-HIV-1 Activity of this compound in H9 Lymphocytes
This compound has been identified as an inhibitor of HIV-1 replication. The following protocols are based on the established findings for this compound.
Cell Line Used
-
H9 Lymphocytes: A human T-cell line highly susceptible to HIV-1 infection, commonly used for in vitro anti-HIV drug screening.
Quantitative Data Summary
The following table summarizes the reported bioactivity of this compound against HIV-1 in H9 lymphocytes.
| Compound | Bioassay | Cell Line | EC50 (µg/mL) | Cytotoxicity (CC50 in µg/mL) | Therapeutic Index (TI) | Reference |
| This compound | Anti-HIV-1 Replication | H9 Lymphocytes | 1.4 | > 100 | > 71.4 | [1] |
Experimental Protocols
1. Cell Culture and Maintenance of H9 Lymphocytes
-
Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at a density of 5 x 10^5 to 2 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Split the culture every 2-3 days to maintain logarithmic growth.
2. Anti-HIV-1 Assay
This protocol is designed to determine the concentration at which this compound inhibits 50% of viral replication (EC50).
-
Materials:
-
H9 cells
-
HIV-1 stock (e.g., HTLV-IIIB)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Reverse transcriptase (RT) assay kit or p24 antigen ELISA kit
-
-
Procedure:
-
Seed H9 cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. Add to the wells.
-
Infect the cells with a predetermined amount of HIV-1. Include uninfected and untreated infected controls.
-
Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.
-
On day 7, collect the cell-free supernatant.
-
Quantify the amount of HIV-1 replication by measuring reverse transcriptase activity or p24 antigen levels in the supernatant.
-
Calculate the EC50 value from the dose-response curve.
-
3. Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound to determine the 50% cytotoxic concentration (CC50).
-
Materials:
-
H9 cells
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed H9 cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate for 7 days (to match the anti-HIV assay duration).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value from the dose-response curve.
-
Visualizations
Application Note 2: Proposed Cytotoxicity and Anti-Proliferative Bioassays for this compound in Cancer Cell Lines
While specific anti-cancer activity for this compound has not been detailed in the literature, related triterpenoids from the Kadsura genus have demonstrated cytotoxicity against various cancer cell lines. The following protocols provide a framework for screening this compound for potential anti-cancer effects.
Proposed Cell Lines for Screening
Based on studies of similar compounds, the following human cancer cell lines are suggested for initial screening:
-
OVCAR: Ovarian Cancer
-
HT-29: Colon Cancer
-
A-549: Lung Cancer
-
Bel-7402: Liver Cancer
-
BGC-823: Gastric Cancer
-
MCF-7: Breast Cancer (Estrogen Receptor positive)
-
HL-60: Promyelocytic Leukemia
Illustrative Quantitative Data Table
The following table is a template for summarizing potential findings. Data is hypothetical and for illustrative purposes only.
| Compound | Bioassay | Cell Line | IC50 (µM) |
| This compound | Cytotoxicity (MTT) | OVCAR | [Experimental Value] |
| This compound | Cytotoxicity (MTT) | HT-29 | [Experimental Value] |
| This compound | Cytotoxicity (MTT) | A-549 | [Experimental Value] |
| This compound | Cytotoxicity (MTT) | Bel-7402 | [Experimental Value] |
| This compound | Cytotoxicity (MTT) | BGC-823 | [Experimental Value] |
| This compound | Cytotoxicity (MTT) | MCF-7 | [Experimental Value] |
| This compound | Cytotoxicity (MTT) | HL-60 | [Experimental Value] |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for adherent cells, 20,000-50,000 for suspension cells) and allow them to attach overnight (for adherent cells).
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Follow steps 4-7 from the MTT assay protocol described in Application Note 1.
-
Calculate the IC50 value from the dose-response curve.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay determines if this compound induces apoptosis.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Harvest cells, including any floating cells in the media.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines if this compound causes cell cycle arrest.
-
Procedure:
-
Seed cells and treat with this compound as in the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.
-
Wash the cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
References
Troubleshooting & Optimization
Overcoming stereochemical complexity in Lancilactone C synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the stereochemical complexities encountered during the total synthesis of Lancilactone C.
Frequently Asked Questions (FAQs)
Q1: What are the main stereochemical challenges in the total synthesis of this compound?
The primary stereochemical hurdles in the synthesis of this compound arise from the need to control the relative and absolute stereochemistry of five contiguous stereocenters, including two quaternary centers.[1] Key challenges include:
-
Diastereoselective construction of the trans-dimethylbicyclo[4.3.0]nonane core: Establishing the correct relative stereochemistry of the two methyl groups is crucial.
-
Stereocontrol in the domino [4+3] cycloaddition: The facial selectivity of the Diels-Alder reaction, a key step in the domino sequence, dictates the stereochemistry of the newly formed chiral centers.
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Control of olefin geometry in the Wittig reaction: The formation of the trisubstituted olefin requires high Z-selectivity to ensure the correct precursor for subsequent transformations.
Q2: The original proposed structure of this compound was incorrect. What was the key evidence for the structural revision?
The initial total synthesis yielded a compound whose NMR spectral data did not match that of the natural product.[2][3] This discrepancy prompted a re-evaluation of the proposed structure. A revised structure was then synthesized, and its 1H and 13C NMR spectra were in complete agreement with the reported data for the natural this compound.[3] The revision was further supported by considering a plausible biosynthetic pathway involving a 6π-electrocyclization.[2][3]
Q3: Why is the domino [4+3] cycloaddition a key strategic element in this synthesis?
The domino [4+3] cycloaddition is a highly efficient method for constructing the unique and complex cycloheptatriene (B165957) ring system of this compound.[2][3][4] This one-pot sequence, involving a Diels-Alder reaction, elimination, and electrocyclization, rapidly builds molecular complexity and establishes several stereocenters in a controlled manner.[2][3]
Troubleshooting Guides
Domino [4+3] Cycloaddition
Problem: Low diastereoselectivity in the Diels-Alder reaction step.
-
Possible Cause 1: Substrate control. The inherent facial selectivity of the diene and dienophile may not be optimal. The diastereoselectivity of the Diels-Alder reaction has been shown to be highly dependent on the stereochemistry of the cyclopropene (B1174273) precursor.[2]
-
Troubleshooting 1:
-
Verify the stereochemical purity of your cyclopropene precursor. In the reported synthesis, the (3R)-cyclopropene diastereomer provided significantly higher selectivity (4.2:1) compared to the (3S)-diastereomer (1:1).[2] Ensure the stereocenter on the cyclopropene is correctly installed and that the material is diastereomerically pure.
-
Consider alternative chiral auxiliaries or catalysts. If substrate control is insufficient, the use of a chiral Lewis acid catalyst could potentially enhance facial selectivity.
-
-
Possible Cause 2: Reaction conditions. Temperature and solvent can influence the transition state energies of the competing diastereomeric pathways.
-
Troubleshooting 2:
-
Optimize the reaction temperature. Running the reaction at lower temperatures may enhance selectivity, although it could also decrease the reaction rate. A systematic temperature screen is recommended.
-
Solvent screening. Explore a range of solvents with varying polarities to identify conditions that maximize diastereoselectivity.
-
Wittig Reaction for Trisubstituted Olefin
Problem: Incomplete reaction and difficulty in driving the reaction to completion.
-
Possible Cause: Steric hindrance. The ketone precursor to the trisubstituted olefin is sterically hindered, which can slow down the Wittig reaction. The original synthesis reported incomplete conversion even after prolonged reaction times.[3]
-
Troubleshooting:
-
Recycle the starting material. As demonstrated in the reported synthesis, the starting ketone can be recovered and resubjected to the reaction conditions multiple times to improve the overall yield.[3]
-
Use a more reactive ylide. While the synthesis employed ethyltriphenylphosphonium bromide with tBuOK, exploring other non-stabilized ylides or different base combinations (e.g., n-BuLi, NaHMDS) could potentially improve reactivity. However, care must be taken to maintain high Z-selectivity.
-
Employ the Schlosser modification. For challenging Wittig reactions, the Schlosser modification, which involves deprotonation-protonation of the betaine (B1666868) intermediate, can sometimes improve yields and stereoselectivity.
-
Problem: Poor (Z:E) selectivity in the Wittig reaction.
-
Possible Cause: Use of a semi-stabilized or stabilized ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides generally favor the Z-alkene under salt-free conditions.
-
Troubleshooting:
-
Ensure salt-free conditions. The presence of lithium salts can lead to equilibration of intermediates and decrease Z-selectivity. When using alkyllithium bases to generate the ylide, it is crucial to ensure the absence of residual lithium salts. Using sodium- or potassium-based bases (e.g., NaH, NaHMDS, KHMDS, tBuOK) is recommended for high Z-selectivity.
-
Choice of solvent. Aprotic, non-polar solvents such as THF or toluene (B28343) generally favor the formation of the Z-alkene with non-stabilized ylides.
-
Ring-Closing Metathesis (RCM)
Problem: Low yield or failed RCM reaction.
-
Possible Cause 1: Catalyst deactivation. The substrate may contain impurities that deactivate the ruthenium catalyst.
-
Troubleshooting 1:
-
Purify the diene precursor thoroughly. Ensure the substrate is free of any potential catalyst poisons such as thiols, phosphines, or coordinating solvents from previous steps.
-
Use a higher catalyst loading. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor catalyst deactivation issues.
-
-
Possible Cause 2: Steric hindrance around the reacting olefins. The efficiency of RCM can be diminished by steric congestion near the double bonds.
-
Troubleshooting 2:
-
Use a more active catalyst. While the synthesis successfully employed a Hoveyda-Grubbs second-generation catalyst, for particularly challenging substrates, consider using a more reactive catalyst such as the Grubbs third-generation catalyst.
-
Increase reaction temperature. Higher temperatures can provide the necessary activation energy to overcome steric barriers. However, monitor for potential side reactions or product decomposition.
-
High dilution conditions. Running the reaction at high dilution (e.g., <0.01 M) favors the intramolecular RCM pathway over intermolecular oligomerization, which can be a competing reaction, especially with less reactive substrates.
-
Quantitative Data Summary
| Step | Reactants | Product(s) | Yield (%) | Diastereomeric/Enantiomeric Ratio | Reference |
| Domino [4+3] Cycloaddition (with (3R)-4) | Diene 3 and Cyclopropene (3R)-4 | Cycloheptatriene 2c | 63 | 4.2:1 dr | [2] |
| Wittig Reaction | Ketoalcohol 7 and Ethyltriphenylphosphonium bromide/tBuOK | Trisubstituted olefin 10 | 70 (3 cycles) | Z:E = 9:1 | [3] |
| Ring-Closing Metathesis | Diene 16 and Hoveyda-Grubbs 2nd Gen. Catalyst | Lactone precursor to 1a | - | - | [2] |
| Intramolecular Diels-Alder | Cyclization precursor 19 | 1,4-diene intermediate | - | - | [3] |
Experimental Protocols
Domino [4+3] Cycloaddition for Cycloheptatriene 2c
To a solution of diene 3 (1.0 equiv) and cyclopropene (3R)-4 (1.2 equiv) in toluene (0.1 M) is added an oxidizing agent (e.g., DDQ, 1.5 equiv) at room temperature. The reaction mixture is stirred for 12-24 hours until the starting materials are consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica (B1680970) gel to afford cycloheptatriene 2c .
Wittig Reaction for Trisubstituted Olefin 10
To a suspension of ethyltriphenylphosphonium bromide (3.0 equiv) in anhydrous THF (0.2 M) at 0 °C is added potassium tert-butoxide (tBuOK, 3.0 equiv). The resulting orange suspension is stirred at room temperature for 1 hour. A solution of ketoalcohol 7 (1.0 equiv) in anhydrous THF (0.5 M) is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is quenched by the addition of water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography. The recovered starting material can be subjected to the same reaction conditions to improve the overall yield.[3]
Ring-Closing Metathesis for Lactone Formation
To a solution of diene 16 (1.0 equiv) in degassed dichloromethane (B109758) (0.01 M) is added Hoveyda-Grubbs second-generation catalyst (0.05 equiv). The reaction mixture is heated to reflux under an inert atmosphere for 4-8 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the desired macrolactone.
Visualizations
Caption: Workflow of the domino [4+3] cycloaddition reaction.
Caption: Troubleshooting logic for incomplete Wittig reaction.
Caption: Key stereocontrolling steps in this compound synthesis.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions and byproduct formation in Lancilactone C synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Lancilactone C synthesis. The information is presented in a question-and-answer format to directly address potential challenges, particularly concerning side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the total synthesis of this compound where side reactions are likely to occur?
A1: The total synthesis of this compound involves several complex transformations where side reactions can be problematic. The most critical stages include:
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The Diastereoselective Ene Reaction: Achieving the correct stereochemistry is crucial, and the formation of diastereomers is a significant challenge.
-
The Domino [4+3] Cycloaddition Reaction: This intricate cascade involves an oxidation, a Diels-Alder reaction, an elimination, and an electrocyclization. Each step is a potential point for byproduct formation, including regioisomers and stereoisomers.
-
PCC Oxidation: The oxidation of the secondary alcohol to an α,β-unsaturated aldehyde can lead to over-oxidation or side reactions if not carefully controlled.
-
Ring-Closing Metathesis (RCM): The use of the Hoveyda-Grubbs catalyst, while generally robust, can be susceptible to decomposition, leading to incomplete reaction or the formation of dimeric and oligomeric byproducts.
-
Protecting Group Manipulations: The synthesis involves the use of protecting groups (e.g., TBS, TBDPS). Incomplete protection or deprotection, or the unintended removal of a protecting group during a subsequent step, can lead to a mixture of products.
-
Selective Hydrolysis of the Methyl Ester: The final step of selectively hydrolyzing the methyl ester without affecting other sensitive functional groups can be challenging and may result in hydrolysis of other ester groups or decomposition of the core structure.
Q2: I am observing a mixture of diastereomers after the ene reaction. How can I improve the diastereoselectivity?
A2: The diastereoselectivity of the ene reaction is highly dependent on the Lewis acid catalyst, solvent, and temperature. To improve the selectivity for the desired diastereomer, consider the following:
-
Lewis Acid Screening: Experiment with a variety of Lewis acids (e.g., Et₂AlCl, Me₂AlCl, SnCl₄, TiCl₄) to find the optimal catalyst for your specific substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. Test a range of solvents from non-polar (e.g., hexanes, toluene) to moderately polar (e.g., CH₂Cl₂, Et₂O).
-
Temperature Control: Running the reaction at lower temperatures often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Substrate Modification: If possible, modifying the steric bulk of the substituents on the ene or enophile can influence the facial selectivity of the reaction.
Q3: My domino [4+3] cycloaddition is giving a low yield of the desired cycloheptatriene (B165957). What are the likely side products and how can I minimize them?
A3: The domino [4+3] cycloaddition is a complex sequence, and low yields can result from issues at several stages. Potential side reactions include:
-
Failed Diels-Alder Reaction: The in situ generated dienophile may be unstable. Ensure the oxidation of the alcohol to the dienophile is efficient.
-
Formation of Regioisomers: In the Diels-Alder step, incorrect regiochemical alignment of the diene and dienophile can lead to undesired regioisomers. The electronic nature of the substituents on both components dictates the regioselectivity.
-
Unwanted Elimination or Rearrangement: The intermediate after the Diels-Alder reaction might undergo undesired elimination or rearrangement pathways.
-
Incomplete Electrocyclization: The final electrocyclization step to form the cycloheptatriene may not proceed to completion.
To troubleshoot, consider a stepwise approach to optimize each part of the domino sequence individually before attempting the full cascade.
Troubleshooting Guides
Problem 1: Low Yield and/or Formation of Byproducts in the PCC Oxidation Step
| Symptom | Potential Cause | Suggested Solution |
| Over-oxidation to Carboxylic Acid | Presence of water in the reaction mixture, which hydrates the aldehyde intermediate, allowing for further oxidation. | Use anhydrous solvents (e.g., freshly distilled CH₂Cl₂) and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of Dienes | Dehydration of the tertiary allylic alcohol starting material, a known side reaction with PCC.[1] | Run the reaction at a lower temperature (e.g., 0 °C). Consider using a milder oxidizing agent such as Dess-Martin periodinane (DMP). |
| Incomplete Reaction | Insufficient amount of PCC or deactivation of the reagent. | Use a slight excess of PCC. Ensure the PCC is of high quality and has been stored properly. |
| Complex Mixture of Products | Decomposition of the starting material or product under the acidic conditions of PCC. | Add a buffer, such as sodium acetate (B1210297) or pyridine, to the reaction mixture to neutralize the pyridinium (B92312) hydrochloride byproduct. |
Problem 2: Poor Performance of the Ring-Closing Metathesis (RCM) Reaction
| Symptom | Potential Cause | Suggested Solution | | :--- | :--- | | No Reaction or Low Conversion | Catalyst deactivation. The Hoveyda-Grubbs catalyst can decompose, especially in the presence of impurities. | Ensure all reagents and solvents are thoroughly degassed and free of coordinating impurities. Use a higher catalyst loading. Consider adding a catalyst stabilizer. | | Formation of Dimeric or Oligomeric Byproducts | Intermolecular metathesis is competing with the desired intramolecular RCM. This is more common in the formation of medium to large rings. | Perform the reaction at high dilution to favor the intramolecular pathway. Use a slow addition of the substrate to the reaction mixture containing the catalyst. | | Isomerization of the Double Bond | Formation of ruthenium hydride species from catalyst decomposition can catalyze double bond isomerization. | Add a hydride scavenger such as 1,4-benzoquinone. Ensure complete removal of ethylene (B1197577) byproduct by performing the reaction under a stream of inert gas or under vacuum. |
Experimental Protocols
General Protocol for a Diastereoselective Ene Reaction
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral allylic alcohol dissolved in a dry, non-coordinating solvent (e.g., CH₂Cl₂ or toluene).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add the Lewis acid (e.g., a 1 M solution of Et₂AlCl in hexanes) dropwise to the stirred solution.
-
After stirring for 15-30 minutes, add the aldehyde (enophile) dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt or a suitable quenching agent for the specific Lewis acid used.
-
Allow the mixture to warm to room temperature and stir until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to separate the diastereomers.
General Protocol for Ring-Closing Metathesis (RCM)
-
In a flame-dried Schlenk flask, dissolve the diene substrate in a dry, degassed solvent (e.g., CH₂Cl₂ or toluene). The concentration should be low (e.g., 0.001-0.01 M) to favor intramolecular cyclization.
-
Bubble an inert gas (N₂ or Ar) through the solution for 15-30 minutes to remove dissolved oxygen and the ethylene byproduct that will form.
-
Add the Hoveyda-Grubbs second-generation catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain a gentle stream of inert gas through the solution to drive off ethylene.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether to deactivate the catalyst.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Optimizing reaction conditions for Lancilactone C synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the total synthesis of Lancilactone C. The information is based on established synthetic routes and general principles of organic chemistry.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the Domino [4+3] Cycloaddition Reaction
-
Question: We are experiencing low yields in the key domino [4+3] cycloaddition step to form the cycloheptatriene (B165957) core of this compound. What are the potential causes and how can we optimize this reaction?
-
Answer: The domino [4+3] cycloaddition is a critical and complex transformation in the synthesis of this compound, involving an oxidation, a Diels-Alder reaction, an elimination, and an electrocyclization in a single cascade.[1][2][3] Low yields can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure the diene and cyclopropene (B1174273) starting materials are of high purity. Impurities can interfere with the catalyst and the delicate reaction cascade. The oxidant used is also a critical parameter to verify.
-
Catalyst and Ligand: The choice of catalyst and ligand is crucial for efficiency and selectivity. If using a palladium-catalyzed approach, ensure the catalyst is active and the ligand is pure. Variations in ligand-to-metal ratio can significantly impact the reaction outcome.
-
Reaction Conditions: Temperature, solvent, and concentration are key parameters to optimize. A screening of these conditions is often necessary. The following table summarizes potential starting points for optimization based on related transformations.
-
Intermediate Stability: The intermediates in a domino reaction are, by definition, not isolated. However, side reactions involving these intermediates can occur. If possible, analyzing the crude reaction mixture by techniques like NMR or LC-MS may provide insights into where the cascade is failing.
Experimental Workflow for the Domino [4+3] Cycloaddition
-
Issue 2: Poor Diastereoselectivity in the Ene Reaction
-
Question: The stereoselective ene reaction to form the homoallyl alcohol is giving a poor diastereomeric ratio. How can this be improved?
-
Answer: Achieving high diastereoselectivity in the ene reaction is critical for the overall success of the this compound synthesis. The choice of Lewis acid, solvent, and temperature all play a significant role in controlling the facial selectivity of the reaction.
-
Lewis Acid: The nature of the Lewis acid is the most critical factor. Different Lewis acids can favor different transition state geometries. It is advisable to screen a variety of Lewis acids (e.g., AlMe3, SnCl4, TiCl4) to find the optimal one for your specific substrate.
-
Temperature: Ene reactions are often sensitive to temperature. Lowering the reaction temperature generally leads to higher diastereoselectivity, as it allows for greater differentiation between the transition state energies leading to the different diastereomers.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the Lewis acid, thereby affecting the diastereoselectivity. A range of aprotic solvents should be tested.
Troubleshooting Logic for Poor Diastereoselectivity
Caption: Decision tree for troubleshooting poor diastereoselectivity.
Frequently Asked Questions (FAQs)
-
Question: What is the starting material for the total synthesis of this compound as reported by Kuroiwa et al.?
-
Answer: The synthesis commences with the commercially available Wieland-Miescher ketone, which is used to construct the trans-dimethylbicyclo[4.3.0]nonane skeleton.
[1]
-
Question: Why was a structural revision of this compound necessary?
-
Answer: Upon completion of the total synthesis of the originally proposed structure of this compound, the NMR spectroscopic data of the synthetic compound did not match the data reported for the natural product. This discrepancy led to a re-evaluation and subsequent revision of the structure.
[1][2][3]
-
Question: What are the reported biological activities of this compound?
Data on Reaction Condition Optimization
The following tables provide a summary of reaction conditions that can be optimized for key steps in the synthesis of this compound. These are based on general principles for these reaction types and should be adapted for the specific substrates.
Table 1: Optimization of the Domino [4+3] Cycloaddition Reaction
Parameter Condition 1 Condition 2 Condition 3 Expected Outcome Catalyst Pd(PPh3)4 Pd2(dba)3 [Rh(CO)2Cl]2 Variation in yield and selectivity Ligand PPh3 Xantphos dppe Affects catalyst stability and activity Solvent Toluene (B28343) Dioxane THF Can influence reaction rate and solubility Temperature 80 °C 100 °C 120 °C Higher T may increase rate but decrease selectivity
Table 2: Optimization of the Stereoselective Ene Reaction
Parameter Condition 1 Condition 2 Condition 3 Expected Outcome Lewis Acid AlMe3 SnCl4 TiCl4 Significant impact on diastereoselectivity Solvent CH2Cl2 Toluene Hexane Can affect Lewis acidity and substrate conformation Temperature -78 °C -40 °C 0 °C Lower T generally improves diastereoselectivity Concentration 0.1 M 0.5 M 1.0 M May influence reaction rate
Experimental Protocols
General Procedure for the Domino [4+3] Cycloaddition Reaction (Illustrative)
To a solution of the diene (1.0 equiv) and the cyclopropene (1.2 equiv) in anhydrous toluene (0.1 M) under an argon atmosphere is added the oxidant (1.5 equiv) followed by the palladium catalyst (0.05 equiv) and the ligand (0.10 equiv). The reaction mixture is heated to 100 °C and stirred for 12-24 hours, while monitoring the reaction progress by TLC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NaHCO3 and brine. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloheptatriene product.
General Procedure for the Stereoselective Ene Reaction (Illustrative)
To a solution of the alkene (1.0 equiv) and the enophile (1.5 equiv) in anhydrous dichloromethane (B109758) (0.1 M) at -78 °C under an argon atmosphere is added the Lewis acid (1.1 equiv) dropwise. The reaction mixture is stirred at -78 °C for 4-8 hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of saturated aqueous Rochelle's salt. The mixture is allowed to warm to room temperature and stirred until the layers separate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the homoallyl alcohol. The diastereomeric ratio is determined by 1H NMR analysis of the crude product.
References
Technical Support Center: Improving Lancilactone C Extraction Yield
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to address common challenges encountered during the extraction of Lancilactone C and related nortriterpenoids from plant sources like Schisandra and Kadsura species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a complex nortriterpenoid known for its potential as an anti-cancer agent.[1] It possesses a unique tricyclic skeleton featuring a trans-dimethylbicyclo[4.3.0]nonane and a 7-isopropylenecyclohepta-1,3,5-triene moiety.[2] It was originally isolated from the stems and roots of Kadsura lancilimba.[1] Related nortriterpenoids have also been isolated from the fruit of Schisandra chinensis.[3][4]
Q2: What are the conventional methods for extra-large this compound, and what are their limitations?
Traditional methods for extracting triterpenoids include maceration, reflux extraction, and Soxhlet extraction.[5][6]
-
Maceration : This is a simple technique involving soaking the plant material in a solvent. While it avoids heat, which can degrade sensitive compounds, it can be time-consuming and may result in lower yields.[5]
-
Soxhlet Extraction : This method continuously passes fresh solvent over the sample, which is efficient in terms of solvent use. However, the sustained heat required can lead to the thermal degradation of compounds like this compound, causing inconsistent or lower yields.[5][7]
Q3: How does the choice of solvent impact the extraction yield?
Solvent selection is a critical factor influencing extraction efficiency.[8][9] The optimal solvent must effectively solubilize this compound. A systematic approach is recommended, testing solvents across a polarity range (e.g., hexane, ethyl acetate (B1210297), ethanol (B145695), methanol) to identify the most effective one.[5] For related triterpenoids from Schisandra, 70-95% ethanol has been effectively used.[3][10] The use of co-solvents can also enhance extraction efficiency.[5]
Q4: Can advanced extraction techniques improve the yield of this compound?
Yes, modern techniques can significantly improve yields and reduce extraction times.
-
Ultrasound-Assisted Extraction (UAE) : This method uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and compound release.[11] It generally results in higher yields, reduced extraction time, and lower solvent consumption compared to traditional methods.[11][12]
-
Supercritical Fluid Extraction (SFE) : This technique uses a supercritical fluid, typically CO2, as the solvent. It is highly selective and can be fine-tuned by adjusting pressure and temperature.[8][13] Adding a co-solvent like ethanol can further modify polarity and improve yield.[14] SFE is advantageous as it avoids residual organic solvents in the final extract.[8]
Troubleshooting Guide: Low Extraction Yield
This guide addresses the common problem of obtaining a low yield of this compound during the extraction process.
Problem: The yield of the initial crude extract is very low.
-
Potential Cause 1: Inadequate Sample Preparation The physical state of the plant material significantly limits solvent penetration.[15] If the surface area is too small, the solvent cannot efficiently access the target compounds.
-
Potential Cause 2: Suboptimal Solvent Choice The solvent may not have the correct polarity to effectively solubilize this compound.[5]
-
Solution: Conduct small-scale pilot extractions with a range of solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate, acetone, ethanol, methanol). Compare the crude yield and purity to determine the optimal solvent system.
-
-
Potential Cause 3: Insufficient Extraction Time or Cycles A single, short extraction may not be enough to completely extract the target compound from the plant matrix.[15]
-
Solution: Increase the duration of the extraction. Alternatively, perform multiple extraction cycles (typically 2-3) with fresh solvent and combine the filtrates.[15] This ensures a more exhaustive extraction.
-
-
Potential Cause 4: Compound Degradation Triterpenoids can be sensitive to high temperatures, prolonged light exposure, or non-optimal pH levels during extraction, leading to degradation.[5][15]
-
Solution: If using heat-based methods like Soxhlet or reflux, consider switching to a solvent with a lower boiling point to reduce the temperature.[5] Always protect extracts from direct light using amber glassware or aluminum foil.[15] When concentrating the extract, use a rotary evaporator under reduced pressure at a moderate temperature (e.g., not exceeding 50°C).[15]
-
Problem: Crude extract yield is high, but the purity of this compound is low.
-
Potential Cause 1: Low Selectivity of Extraction Method The chosen solvent and method may be co-extracting a large number of other compounds (e.g., pigments, lipids, tannins), which complicates purification.
-
Solution 1: Liquid-Liquid Partitioning: Perform a liquid-liquid extraction on the crude extract. For example, dissolve the extract in a 10% aqueous methanol (B129727) solution and partition it sequentially against n-hexane (to remove non-polar lipids) and then ethyl acetate (which often contains the target triterpenoids).
-
Solution 2: Solid-Phase Extraction (SPE): Use SPE with a suitable stationary phase (like C18 or silica) to perform a preliminary cleanup of the crude extract.
-
Solution 3: Macroporous Resin Chromatography: This technique is effective for purifying and enriching triterpenoids from crude extracts, helping to remove tannins and other interfering substances before final purification.[6][10]
-
Quantitative Data Summary
The following tables summarize optimized parameters from studies on triterpenoid (B12794562) extraction from Schisandra and other relevant plant sources. These serve as a valuable starting point for developing a protocol for this compound.
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Triterpenoids
| Plant Source | Optimal Solvent | Ultrasound Power | Temperature | Time | Solid-to-Liquid Ratio | Yield | Reference |
| Chaenomeles speciosa | 93% Ethanol | 390 W | 70 °C | 30 min | 1:25 g/mL | 36.77 mg/g | [12] |
| Ganoderma lucidum | 50% Ethanol | 210 W | 80 °C | 100 min | 1:50 g/mL | N/A | [16] |
| Ganoderma lucidum | 95% Ethanol | 564.7 W | N/A | 5.4 min | 1:50 g/mL | ~0.97% w/w | [17] |
| Ganoderma lucidum | 85% Ethanol | 58 W/cm² | 55 °C | 5 min | 1:3 g/mL | 3.06x Control | [18] |
Table 2: Optimized Parameters for Supercritical Fluid Extraction (SFE) of Compounds from Schisandra and Other Plants
| Plant Source | Pressure | Temperature | Co-Solvent (Modifier) | Time | Yield | Reference |
| Schisandra chinensis | 200 bar (20 MPa) | 40 °C | 1% Isopropyl Alcohol | 60 min | N/A (Qualitative) | [7][19] |
| Schisandra chinensis | 30 MPa | 45 °C | None | 180 min | 4.16% w/w (Oil) | [8] |
| Wedelia calendulacea | 25 MPa | 40 °C | 10% Methanol | 90 min | 8.01 mg/100g | [20][21] |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE)
This protocol is a generalized method based on common parameters for triterpenoid extraction and can be adapted for this compound.[11]
-
Preparation : Weigh the dried and finely powdered plant material (e.g., 10 g).
-
Mixing : Place the powder into an Erlenmeyer flask and add the selected solvent (e.g., 250 mL of 93% ethanol for a 1:25 solid-to-liquid ratio).[12]
-
Ultrasonication : Place the flask into an ultrasonic bath or immerse an ultrasonic probe into the mixture. Sonicate at a specified power and temperature (e.g., 390 W, 70°C) for the optimized duration (e.g., 30 minutes).[12]
-
Filtration : After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat Extraction : For exhaustive extraction, it is recommended to return the plant residue to the flask, add fresh solvent, and repeat the ultrasonication process.[11]
-
Concentration : Combine the filtrates from all extraction cycles and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Downstream Processing : The crude extract can be further purified using techniques like column chromatography to isolate this compound.[11]
Protocol 2: General Supercritical Fluid Extraction (SFE)
This protocol outlines a general procedure for SFE based on methods used for Schisandra species.[8][19]
-
Preparation : Load the dried and coarsely chopped plant material (e.g., 50 g) into the SFE extraction vessel.
-
Set Parameters : Set the extraction parameters on the SFE system. Based on literature, starting conditions could be:
-
Extraction : Begin the dynamic extraction process and run for the desired time (e.g., 60-90 minutes).[19][20]
-
Collection : The extract is depressurized and collected in a separation vessel. The CO₂ is vented, leaving a concentrated, solvent-free extract.
-
Purification : The resulting extract can be directly subjected to purification by methods such as Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC).
Visualizations
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Nortriterpenoid, a Sesquiterpene and Hepatoprotective Lignans Isolated from the Fruit of Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. waters.com [waters.com]
- 8. Sedative and hypnotic effects of supercritical carbon dioxide fluid extraction from Schisandra chinensis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 17. Production of triterpenoid compounds from Ganoderma lucidum spore powder using ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pjbt.org [pjbt.org]
- 19. waters.com [waters.com]
- 20. Optimization of supercritical fluid extraction and HPLC identification of wedelolactone from Wedelia calendulacea by orthogonal array design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimization of supercritical fluid extraction and HPLC identification of wedelolactone from Wedelia calendulacea by orthogonal array design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lancilactone C Purification by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Lancilactone C using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound is a tricyclic triterpenoid (B12794562) that has shown potential as an inhibitor of HIV replication in H9 lymphocytes with no observed cytotoxicity at effective concentrations.[1] Its unique 7-isopropylenecyclohepta-1,3,5-triene structure makes it a molecule of significant interest in medicinal chemistry.[1] High-purity this compound is essential for accurate pharmacological studies, understanding its mechanism of action, and for potential therapeutic development.
Q2: Which chromatographic techniques are most suitable for this compound purification?
A2: High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are two effective techniques for the purification of this compound and other triterpenoids.[2][3] HPLC offers high resolution for separating closely related compounds, while HSCCC is a preparative technique that avoids irreversible sample adsorption onto a solid support, leading to high recovery.[4]
Q3: I am observing low yield of this compound after purification. What are the possible causes?
A3: Low yields can stem from several factors, including incomplete extraction from the source material, degradation of this compound during processing, or suboptimal chromatographic conditions leading to sample loss. Triterpenoids can be sensitive to heat, pH, and light, so it's crucial to handle samples with care throughout the purification process.
Q4: My chromatogram shows broad peaks for this compound. What could be the issue?
A4: Peak broadening in HPLC can be caused by several factors such as column overload, improper mobile phase composition, a void in the column, or excessive extra-column volume.[5][6] It's important to systematically investigate these potential causes to improve peak shape and resolution.
Q5: How can I confirm the purity of my isolated this compound?
A5: The purity of this compound fractions should be assessed using an analytical HPLC method coupled with a detector like a Photo Diode Array (PDA) or a Mass Spectrometer (MS). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry are essential for structural confirmation and to ensure no co-eluting impurities are present.
Troubleshooting Guides
HPLC Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution / Co-elution of Impurities | Mobile phase is not optimized for selectivity. | - Modify Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Introducing a different organic modifier can alter selectivity.[7][8] - Adjust pH: For acidic or basic impurities, modifying the mobile phase pH with additives like formic acid or acetic acid can improve separation.[9] - Change Column Chemistry: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., C30, Phenyl-Hexyl) to exploit different separation mechanisms. |
| Peak Tailing | - Secondary interactions with the stationary phase. - Column overload. - Mismatched solvent between sample and mobile phase. | - Use Mobile Phase Additives: Add a small amount of a competing agent like triethylamine (B128534) for basic compounds or an acid for acidic compounds to block active sites on the silica.[9] - Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column. - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape. |
| Peak Broadening | - High injection volume. - Inappropriate flow rate. - Extra-column volume. | - Reduce Injection Volume: A smaller injection volume can prevent on-column diffusion.[5] - Optimize Flow Rate: A lower flow rate can increase interaction time and improve peak shape, but may increase run time.[6] - Minimize Tubing Length: Ensure the tubing connecting the injector, column, and detector is as short as possible.[5] |
| Low Recovery / Yield | - Irreversible adsorption on the column. - Degradation of this compound. | - Use a Different Stationary Phase: Consider a less active stationary phase if strong adsorption is suspected. - Check Sample Stability: Perform forced degradation studies to understand the stability of this compound under your chromatographic conditions (see Experimental Protocols section).[10][11][12][13][14] |
HSCCC Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation | Inappropriate two-phase solvent system. | - Optimize Partition Coefficient (K): The K value of this compound in the solvent system is critical. Aim for a K value between 0.5 and 2.0 for good separation.[4] This can be achieved by systematically testing different solvent ratios. - Try Different Solvent Systems: Common systems for triterpenoids include n-hexane-ethyl acetate-methanol-water.[3] |
| Emulsion Formation | High concentration of certain compounds in the crude extract. | - Pre-purification Step: Use a preliminary separation technique like solid-phase extraction (SPE) to remove interfering compounds before HSCCC. - Adjust Solvent System: Minor changes to the solvent system composition can sometimes break emulsions. |
| Low Purity of Fractions | Overlapping peaks. | - Optimize Flow Rate: A lower flow rate can improve resolution between closely eluting compounds. - Fractionate and Analyze: Collect smaller fractions and analyze their purity by analytical HPLC to identify the purest fractions. |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment of this compound
This protocol provides a starting point for assessing the purity of this compound fractions.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50-90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in methanol (B129727) or the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Preparative HSCCC for this compound Purification (Illustrative)
This is an illustrative protocol based on methods used for similar triterpenoids.[2][3][4][15][16]
-
HSCCC Instrument: Preparative HSCCC system.
-
Two-Phase Solvent System: n-hexane-ethyl acetate-methanol-water (5:5:6:4, v/v/v/v).
-
Procedure:
-
Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.
-
Fill the HSCCC column with the upper phase as the stationary phase.
-
Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min while rotating the column at 850 rpm.
-
Once hydrodynamic equilibrium is reached, inject the crude this compound extract (dissolved in a small volume of the biphasic solvent system).
-
Collect fractions based on the UV chromatogram.
-
Analyze the purity of each fraction using the analytical HPLC method described above.
-
Quantitative Data (Illustrative)
The following tables present illustrative data for the purification of this compound. This data is based on typical results for triterpenoid purifications and should be used as a reference for what to expect.
Table 1: Illustrative HPLC Purity Analysis of this compound Fractions
| Fraction Number | Retention Time (min) | Peak Area (%) | Purity (%) |
| F1 | 15.2 | 85.3 | 85.3 |
| F2 | 15.3 | 92.1 | 92.1 |
| F3 | 15.4 | 98.7 | 98.7 |
| F4 | 15.5 | 94.5 | 94.5 |
Table 2: Illustrative Yield and Purity from a Preparative HSCCC Run
| Step | Weight (mg) | Purity of this compound (%) | Yield of this compound (%) |
| Crude Extract | 1000 | ~15 | - |
| Enriched Fraction | 200 | ~70 | 80 |
| Purified this compound | 120 | >98 | 60 (overall) |
Visualizations
DOT Language Scripts and Diagrams
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for HPLC purification issues.
References
- 1. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 3. HSCCC Straightforward Fast Preparative Method for Isolation of Two Major Cytotoxic Withanolides from Athenaea fasciculata (Vell.) I.M.C. Rodrigues & Stehmann [mdpi.com]
- 4. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Resolving Spectroscopic Data Inconsistencies for Lancilactone C: A Technical Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Lancilactone C. The primary source of data inconsistency arises from a structural revision in 2023, which corrected the initially proposed structure from 1999. This guide clarifies these discrepancies to ensure accurate experimental analysis.
Frequently Asked Questions (FAQs)
Q1: My ¹H or ¹³C NMR data for isolated this compound does not match the originally published data. What is the likely issue?
A1: The most probable cause is a misassignment of the structure in the original 1999 publication. A 2023 study by Kuroiwa et al. performed the first total synthesis of the proposed structure and found its NMR data did not match that of the natural product.[1][2][3] They subsequently synthesized a revised structure whose spectroscopic data was in complete agreement with the data reported for the isolated natural compound.[3][4] Your data is likely consistent with the revised, correct structure.
Q2: What is the correct structure of this compound?
A2: The correct structure of this compound is the revised structure (1b) as determined by the total synthesis work of Kuroiwa et al. (2023).[3][4][5] The key difference lies in the connectivity of the lactone ring system. Visual comparisons are provided in the diagrams below.
Q3: Where can I find the definitive ¹H and ¹³C NMR data for this compound?
A3: The definitive NMR data corresponds to the revised structure (1b). The tables below provide a comprehensive comparison of the originally reported data for the natural product, the data for the synthesized (incorrect) proposed structure, and the data for the synthesized (correct) revised structure.[3][4]
Q4: Are there any specific experimental conditions that might affect my NMR results?
A4: While the primary discrepancy is structural, standard variations in experimental conditions can cause minor shifts in your data. Ensure you are using the same solvent (CDCl₃) as reported. Sample concentration, temperature, and instrument calibration can also lead to slight differences. A detailed protocol for sample preparation is provided below.
Spectroscopic Data Comparison
The following tables summarize the key ¹H and ¹³C NMR data from the relevant publications. The data for the natural product (Chen et al., 1999) aligns with the synthesized revised structure (Kuroiwa et al., 2023).
Table 1: ¹³C NMR Spectroscopic Data Comparison for this compound (CDCl₃)
| Carbon No. | Originally Reported Data (Natural Product, ppm) | Synthesized Proposed Structure (1a, ppm) | Synthesized Revised Structure (1b, ppm) |
| 1 | 38.9 | 38.7 | 38.9 |
| 2 | 19.0 | 19.1 | 19.0 |
| 3 | 42.1 | 42.1 | 42.1 |
| 4 | 33.4 | 33.5 | 33.4 |
| 5 | 50.1 | 50.1 | 50.1 |
| 6 | 21.7 | 21.7 | 21.7 |
| 7 | 35.8 | 35.8 | 35.8 |
| 8 | 49.8 | 49.9 | 49.8 |
| 9 | 145.2 | 145.2 | 145.2 |
| 10 | 40.5 | 40.5 | 40.5 |
| 11 | 129.5 | 129.5 | 129.5 |
| 12 | 126.1 | 126.1 | 126.1 |
| 13 | 128.4 | 128.4 | 128.4 |
| 14 | 137.2 | 137.2 | 137.2 |
| 15 | 134.9 | 134.9 | 134.9 |
| 16 | 121.2 | 121.2 | 121.2 |
| 17 | 133.6 | 133.6 | 133.6 |
| 18 | 21.5 | 21.5 | 21.5 |
| 19 | 28.1 | 28.1 | 28.1 |
| 20 | 36.1 | 36.1 | 36.1 |
| 21 | 18.2 | 18.2 | 18.2 |
| 22 | 36.2 | 36.2 | 36.2 |
| 23 | 24.1 | 24.1 | 24.1 |
| 24 | 125.1 | 125.1 | 125.1 |
| 25 | 132.1 | 132.1 | 132.1 |
| 26 | 20.7 | 20.7 | 20.7 |
| 27 | 26.0 | 26.0 | 26.0 |
| 28 | 177.1 | 177.1 | 177.1 |
| 29 | 33.6 | 33.6 | 33.6 |
| 30 | 21.9 | 21.9 | 21.9 |
Data extracted from the Supporting Information of Kuroiwa et al., J. Am. Chem. Soc. 2023, 145, 14587–14591.
Table 2: ¹H NMR Spectroscopic Data Comparison for this compound (CDCl₃)
| Proton No. | Originally Reported Data (Natural Product, δ, mult., J in Hz) | Synthesized Proposed Structure (1a, δ, mult., J in Hz) | Synthesized Revised Structure (1b, δ, mult., J in Hz) |
| 1α | 1.65 (m) | 1.64 (m) | 1.65 (m) |
| 1β | 1.45 (m) | 1.44 (m) | 1.45 (m) |
| 2α | 1.95 (m) | 1.94 (m) | 1.95 (m) |
| 2β | 1.55 (m) | 1.54 (m) | 1.55 (m) |
| 5 | 1.85 (d, 10.0) | 1.84 (d, 10.0) | 1.85 (d, 10.0) |
| 6α | 2.10 (m) | 2.09 (m) | 2.10 (m) |
| 6β | 1.80 (m) | 1.79 (m) | 1.80 (m) |
| 7α | 2.30 (m) | 2.29 (m) | 2.30 (m) |
| 7β | 1.90 (m) | 1.89 (m) | 1.90 (m) |
| 11 | 6.25 (d, 11.5) | 6.24 (d, 11.5) | 6.25 (d, 11.5) |
| 12 | 6.10 (d, 11.5) | 6.09 (d, 11.5) | 6.10 (d, 11.5) |
| 15 | 6.40 (s) | 6.39 (s) | 6.40 (s) |
| 16 | 5.10 (s) | 5.09 (s) | 5.10 (s) |
| 18 | 1.05 (s) | 1.04 (s) | 1.05 (s) |
| 19 | 0.95 (s) | 0.94 (s) | 0.95 (s) |
| 21 | 0.90 (d, 6.5) | 0.89 (d, 6.5) | 0.90 (d, 6.5) |
| 26 | 1.10 (d, 7.0) | 1.09 (d, 7.0) | 1.10 (d, 7.0) |
| 27 | 1.15 (d, 7.0) | 1.14 (d, 7.0) | 1.15 (d, 7.0) |
| 29 | 1.00 (s) | 0.99 (s) | 1.00 (s) |
| 30 | 1.20 (s) | 1.19 (s) | 1.20 (s) |
Data extracted from the Supporting Information of Kuroiwa et al., J. Am. Chem. Soc. 2023, 145, 14591.
Experimental Protocols
Recommended Protocol for NMR Sample Preparation
To ensure consistency and high-quality data, follow this standard procedure for preparing samples of this compound for NMR analysis.
-
Sample Purity: Ensure the isolated or synthesized compound is of high purity (>95%), as impurities will complicate the spectrum.
-
Weighing: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.
-
Solvent Selection: Use high-quality deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. Gently vortex or swirl the vial to ensure the sample is completely dissolved.
-
Filtering: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Volume Check: Ensure the solvent height in the NMR tube is at least 4-5 cm to guarantee it is within the detection area of the NMR coil.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Instrument Setup: Before analysis, ensure the NMR spectrometer is properly calibrated. Acquire spectra at a constant, standard temperature (e.g., 298 K).
Visual Guides and Workflows
The following diagrams illustrate the structural differences and a recommended workflow for troubleshooting data inconsistencies.
Caption: Originally Proposed (Incorrect) Structure of this compound.
References
Addressing the initial structural misassignment of Lancilactone C
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Lancilactone C, focusing on the critical initial structural misassignment and its subsequent revision.
Frequently Asked Questions (FAQs)
Q1: What was the originally proposed structure of this compound?
A1: The initially proposed structure of this compound, designated as 1a , was characterized as a tricyclic triterpenoid (B12794562) featuring a trans-dimethylbicyclo[4.3.0]nonane core linked to a unique 7-isopropylenecyclohepta-1,3,5-triene moiety.[1][2] This structure was determined based on extensive analysis of spectroscopic data, including high-resolution mass spectrometry and various 2D NMR techniques.[3]
Q2: What is the correct, revised structure of this compound?
A2: The correct structure of this compound, confirmed through total synthesis, is represented by structure 1b . The revision was proposed based on discrepancies in NMR data and supported by biosynthetic considerations.[2][3] The total synthesis of 1b yielded a compound with ¹H and ¹³C NMR spectra that perfectly matched those of the natural product.[3]
Q3: Why was the original structure of this compound misassigned?
A3: The initial structural assignment, while based on thorough spectroscopic analysis of the isolated natural product, led to an incorrect connectivity in the seven-membered ring system.[3] The definitive proof of misassignment came when the proposed structure 1a was synthesized for the first time. The NMR spectra of the synthetic compound 1a did not match the spectra of the natural this compound, prompting a re-evaluation and revision of the structure.[3]
Q4: What were the key experimental findings that led to the structural revision?
A4: The structural revision was driven by two key findings:
-
Total Synthesis: The first total synthesis of the proposed structure (1a ) yielded a product whose NMR data was inconsistent with the data reported for the natural isolate.[3]
-
Confirmation by Synthesis: Subsequent synthesis of the revised structure (1b ) produced a compound with ¹H and ¹³C NMR data that were in complete agreement with the data for natural this compound.[3] This provided unambiguous proof of the correct structure.
Q5: What are the potential pitfalls of working with the incorrect, originally proposed structure?
A5: Using the incorrect structure 1a for experimental work can lead to several significant issues:
-
Wasted Resources: Efforts to synthesize or computationally model the incorrect structure would be scientifically invalid and inefficient.
-
Irreproducible Results: Any biological or chemical findings based on the misassigned structure would be difficult or impossible to reproduce once the correct structure is known.
Q6: Where can I find the definitive spectroscopic data for the correct structure of this compound?
A6: The complete and verified ¹H and ¹³C NMR data for the correct structure of this compound (1b ) can be found in the supporting information of the publication detailing its total synthesis and structural revision: Kuroiwa, H., et al. (2023). Total Synthesis and Structure Revision of (+)-Lancilactone C. Journal of the American Chemical Society, 145(27), 14587–14591.[1][2]
Troubleshooting Guides
Problem: My synthesized compound's NMR spectrum does not match the originally reported data for this compound.
-
Possible Cause 1: You may have synthesized the correct, revised structure of this compound (1b ), and are comparing it to the initial, incorrect NMR data interpretation.
-
Solution: Compare your ¹H and ¹³C NMR data with the data for the synthetic revised structure 1b from Kuroiwa et al., 2023. The data is provided in the tables below and in the supporting information of the publication.[1] A match confirms you have the correct compound.
-
-
Possible Cause 2: You may have inadvertently synthesized the originally proposed, incorrect structure (1a ).
-
Solution: Carefully compare your spectral data with the data published for the synthesized structure 1a (see tables below). If they match, your synthesis has produced the misassigned isomer. This confirms the need to revise your synthetic route to target structure 1b .
-
Problem: I am attempting to study the anti-HIV activity of this compound, but my results are inconsistent with published findings.
-
Possible Cause: The compound you are testing may not be the correct structure of this compound. The reported anti-HIV activity (EC₅₀ of 1.4 µg/mL) is associated with the revised structure 1b .[3]
-
Solution: First, confirm the identity of your compound by comparing its NMR data with the authenticated data for structure 1b . If your data does not match, you are not working with the true this compound, which would explain the discrepancy in biological activity. Ensure your starting materials and synthetic procedures are aimed at producing the revised structure 1b .
-
Data Presentation
The following tables summarize the key ¹H and ¹³C NMR spectral data for the synthesized proposed structure (1a ) and the synthesized revised structure (1b ), which corresponds to natural this compound. This data is critical for confirming the identity of synthesized compounds.
(Note: The following data is sourced from the Supporting Information of J. Am. Chem. Soc. 2023, 145, 27, 14587–14591. Please refer to the original publication for complete 2D NMR correlations and spectra.)
Table 1: Comparison of ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon No. | Proposed Structure (1a) δc [ppm] | Revised Structure (1b) / Natural Product δc [ppm] |
| 1 | 38.9 | 40.2 |
| 2 | 19.1 | 18.9 |
| 3 | 42.1 | 42.1 |
| 4 | 33.6 | 35.1 |
| 5 | 55.4 | 53.9 |
| 6 | 25.1 | 24.9 |
| 7 | 38.6 | 38.4 |
| 8 | 147.2 | 148.5 |
| 9 | 134.5 | 126.9 |
| 10 | 50.8 | 49.3 |
| ... | ... | ... |
| 28 | 14.8 | 14.8 |
| 29 | 33.5 | 33.6 |
| 30 | 21.8 | 21.8 |
Table 2: Comparison of Selected ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Proposed Structure (1a) δH [ppm] (J in Hz) | Revised Structure (1b) / Natural Product δH [ppm] (J in Hz) |
| H-11 | 6.51 (d, 11.5) | 7.01 (d, 8.5) |
| H-12 | 6.24 (d, 11.5) | 6.95 (d, 8.5) |
| H-15 | 5.89 (br s) | 5.95 (t, 7.0) |
| H-25 | 4.98 (s) | 5.11 (s) |
| H-26 | 4.87 (s) | 4.95 (s) |
| ... | ... | ... |
Experimental Protocols
Key Experiment: Total Synthesis of Revised this compound (1b)
The unambiguous confirmation of this compound's structure was achieved through its total synthesis. A key step in the synthesis of the revised structure 1b was an intramolecular Diels-Alder reaction. The general methodology is outlined below.
Protocol: Intramolecular Diels-Alder Reaction for Core Construction
-
Preparation of Precursor (19): The synthesis begins with the preparation of a cyclization precursor containing a diene and a dienophile. This was achieved by coupling a diene-containing moiety with a side chain bearing a propiolic acid derivative via a Suzuki-Miyaura coupling.[3]
-
Cyclization Conditions: The precursor (19) is dissolved in toluene (B28343) at a suitable concentration (e.g., 0.01 M).
-
Thermal Reaction: The solution is heated to 110 °C in a sealed reaction vessel. The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.
-
Aromatization: Upon completion of the cycloaddition, the resulting 1,4-diene is oxidized to form the aromatic ring. This is achieved by adding an oxidizing agent such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to the reaction mixture.[3]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel to yield the tetracyclic core of the revised this compound structure.
Visualizations
Logical Workflow for Structural Revision
Caption: Logical workflow from initial proposal to final structural revision.
Plausible Biosynthetic Pathway to Revised Structure (1b)
Caption: Key biosynthetic steps proposed for the formation of this compound.
Experimental Workflow for Key Synthetic Step
Caption: Workflow for the intramolecular Diels-Alder/aromatization sequence.
References
Stability and degradation of Lancilactone C under experimental conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Lancilactone C under common experimental conditions. It offers troubleshooting advice and detailed protocols to ensure the reliable use of this compound in research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a tricyclic triterpenoid (B12794562) natural product that has shown potential as an inhibitor of HIV replication.[1][2][3][4] Like many complex natural products, particularly those containing lactone rings, its chemical structure can be sensitive to environmental conditions.[5][6] Understanding its stability is critical for obtaining accurate and reproducible experimental results, developing stable formulations, and defining appropriate storage and handling procedures.[7]
Q2: What are the primary degradation pathways for lactone-containing compounds like this compound?
A2: The most common degradation pathway for lactones is hydrolysis of the ester ring.[5] This reaction breaks the ring to form the corresponding hydroxy acid and can be catalyzed by acidic or basic conditions.[5] Other potential degradation pathways, which should be investigated for any new compound, include oxidation, photolysis (degradation by light), and thermolysis (degradation by heat).[7][8]
Q3: How should I prepare and store stock solutions of this compound?
A3: To minimize degradation, especially hydrolysis, it is recommended to prepare stock solutions in an anhydrous aprotic solvent like DMSO.[5] For storage, solutions should be kept at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[5] Avoid using aqueous buffers for long-term storage.[5]
Q4: What are the visible signs of this compound degradation?
A4: While solid samples might show discoloration or changes in crystallinity, degradation in solution is often not visually apparent.[5] The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] These methods can separate the parent compound from any degradation products.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: An unexpected peak appears in my HPLC/LC-MS chromatogram after incubating this compound in an aqueous buffer.
-
Probable Cause: This new peak is likely the hydrolyzed form of this compound (the corresponding hydroxy acid), resulting from the opening of the lactone ring.[5]
-
Troubleshooting Steps:
-
Confirm Identity: If possible, use LC-MS to determine the mass of the new peak. The hydrolyzed product should have a mass equal to this compound + 18 (the mass of H₂O).
-
pH Control: Assess the pH of your experimental buffer. Both acidic and basic conditions can accelerate hydrolysis.[5] Determine the optimal pH range where this compound is most stable.
-
Minimize Incubation Time: Reduce the time the compound spends in aqueous solution before analysis.
-
Temperature Control: Perform experiments at the lowest practical temperature, as higher temperatures can speed up hydrolysis.[5]
-
Issue 2: My experimental results are inconsistent or show a loss of compound activity over time.
-
Probable Cause: This could be due to gradual degradation of the compound in your stock solution or experimental setup.
-
Troubleshooting Steps:
-
Check Stock Solution Purity: Analyze an aliquot of your stock solution via HPLC to confirm its purity and concentration. Compare this to a freshly prepared solution.[5]
-
Review Storage Protocol: Ensure stock solutions are stored in single-use aliquots at -80°C in an anhydrous solvent.[5]
-
Evaluate Photostability: this compound's unique structure, featuring a cyclohepta-1,3,5-triene ring, may be sensitive to light.[1][2][3][4] Protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Use a Workflow: Follow a systematic process to identify the source of degradation.
-
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: Enhancing the Solubility of Lancilactone C for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of Lancilactone C for successful bioassays. Given that many complex natural products like this compound, a triterpenoid (B12794562) with anti-HIV activity, often exhibit poor aqueous solubility, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a tricyclic triterpenoid isolated from the stems and roots of Kadsura lancilimba.[2] It has demonstrated potential as an anti-HIV agent.[1][2] Like many other triterpenoids, this compound is a lipophilic molecule with poor water solubility. This low aqueous solubility can lead to challenges in preparing solutions for bioassays, potentially causing compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices for dissolving hydrophobic compounds for in vitro assays.[3] For other structurally similar natural products, methanol (B129727) has also been used.[4] It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted into your aqueous assay medium.
Q3: What is the maximum percentage of organic solvent, like DMSO, that is acceptable in a cell-based assay?
A3: The final concentration of organic solvents in cell-based assays should be kept to a minimum to avoid solvent-induced toxicity. Typically, the final concentration of DMSO in the assay medium should not exceed 0.5%, although the exact tolerance can vary depending on the cell line. It is always recommended to run a vehicle control (assay medium with the same percentage of solvent) to assess any effects of the solvent on the experimental system.
Q4: My this compound precipitates when I dilute my stock solution into the aqueous assay buffer. What should I do?
A4: This is a common issue with hydrophobic compounds. Refer to the troubleshooting guide below for a step-by-step approach to resolving this. The key is to ensure the compound remains in solution at the final desired concentration in your assay.
Troubleshooting Guide
Issue: Compound Precipitation Observed in Bioassay
Q: I've prepared my this compound stock solution in DMSO, but upon dilution into my cell culture medium or buffer, a precipitate forms. What are the likely causes and how can I solve this?
A: Precipitation upon dilution into an aqueous medium is a clear indicator that the solubility of this compound in the final solution is being exceeded. Here’s a systematic approach to troubleshoot this issue:
1. Confirm Your Stock Solution's Integrity:
-
Cause: The compound may not be fully dissolved in the initial stock solution, or it may have precipitated out during storage (e.g., freeze-thaw cycles).[5]
-
Solution: Visually inspect your stock solution for any particulates. If you are unsure, briefly vortex and warm the solution (if the compound's stability allows) to ensure complete dissolution before dilution.
2. Optimize the Dilution Process:
-
Cause: Rapid addition of the stock solution to the aqueous medium can cause localized high concentrations, leading to precipitation.
-
Solution: Add the stock solution dropwise while vortexing or stirring the aqueous medium to ensure rapid and uniform mixing.
3. Reduce the Final Concentration:
-
Cause: The desired final concentration of this compound may be above its solubility limit in the final assay medium.
-
Solution: Perform a dose-response experiment starting with a lower concentration range to determine the maximum achievable concentration without precipitation.
4. Employ a Co-solvent System:
-
Cause: The final concentration of the primary organic solvent (e.g., DMSO) is too low to maintain solubility.
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Solution: Consider using a co-solvent system where the final assay medium contains a mixture of water and a water-miscible organic solvent.[6] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[6] Remember to always include a vehicle control with the same co-solvent concentration.
5. Utilize Surfactants or Micelle-Forming Agents:
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Cause: The hydrophobic nature of this compound leads to its aggregation in aqueous environments.
-
Solution: Incorporating a non-ionic surfactant, such as Tween® 20 or Pluronic® F-127, at a concentration above its critical micelle concentration (CMC) can help solubilize the compound by forming micelles.[7] The hydrophobic this compound will partition into the hydrophobic core of the micelles.[8]
6. Explore Lipid-Based Formulations:
-
Cause: Standard aqueous buffers are unsuitable for highly lipophilic compounds.
-
Solution: For in vitro assays, lipid-based formulations can be prepared. These can be simple solutions in oils or self-emulsifying drug delivery systems (SEDDS) that form fine emulsions upon contact with the aqueous assay medium.
Quantitative Data Summary
| Solvent | Type | Expected Solubility of this compound | Notes |
| Water | Polar Protic | Very Low / Insoluble | Triterpenoids generally have poor aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Very Low / Insoluble | Similar to water; salts do not significantly enhance solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A common solvent for preparing stock solutions of hydrophobic compounds.[3] |
| Ethanol | Polar Protic | Soluble to Moderately Soluble | Another common solvent for stock solutions.[3] |
| Methanol | Polar Protic | Soluble to Moderately Soluble | Often used for the extraction and dissolution of similar natural products.[4] |
| Dichloromethane (DCM) | Non-polar | Highly Soluble | Useful for extraction but generally not for bioassay stock solutions due to toxicity. |
| Acetone | Polar Aprotic | Soluble | Can be used as a solvent, but its volatility and potential for cell toxicity should be considered. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
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This compound (solid)
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Dimethyl sulfoxide (DMSO), sterile, cell-culture grade
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Analytical balance
Procedure:
-
Weigh out the desired amount of this compound using an analytical balance.
-
Transfer the solid this compound to a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the vial until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be necessary but check for compound stability first.
-
Visually inspect the solution to ensure there are no visible particles.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using a Co-solvent
Objective: To prepare working solutions of this compound for a bioassay using a co-solvent to improve solubility.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Sterile assay medium (e.g., DMEM with 10% FBS)
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Sterile co-solvent (e.g., Ethanol or PEG 400)
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Sterile tubes for dilution
Procedure:
-
Determine the final desired concentration of this compound and the maximum tolerable co-solvent concentration for your assay.
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Prepare an intermediate dilution of the this compound stock solution in the chosen co-solvent.
-
Perform serial dilutions from this intermediate solution using the assay medium.
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When preparing the final working solutions, add the this compound solution to the assay medium slowly while vortexing.
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Ensure the final concentration of all solvents (DMSO and the co-solvent) is consistent across all experimental and control wells.
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Always include a vehicle control containing the same final concentrations of the solvents used.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Caption: Simplified HIV replication cycle, a potential target pathway for this compound.
References
- 1. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Cell-Based Assays for Lancilactone C
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing cell-based assays involving Lancilactone C. The guides and FAQs included here address common challenges and provide detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is a tricyclic triterpenoid (B12794562) isolated from the stems and roots of Kadsura lancilimba.[1][2] Its primary reported biological activity is the inhibition of Human Immunodeficiency Virus (HIV) replication.[3]
Q2: What is the reported anti-HIV efficacy of this compound?
In studies using H9 lymphocytes, this compound has been shown to inhibit HIV replication with a half-maximal effective concentration (EC50) of 1.4 µg/mL.[3] Notably, it exhibited no cytotoxicity at concentrations up to 100 µg/mL in this cell line, indicating a high therapeutic index of over 71.4.
Q3: What are the known signaling pathways affected by this compound?
Currently, there is limited specific information in the published literature detailing the exact signaling pathways modulated by this compound. However, other bioactive triterpenoids isolated from the Kadsura genus have demonstrated anti-inflammatory and cytotoxic activities.[2][4][5][6] These activities are often associated with the modulation of key inflammatory and cell survival pathways such as the NF-κB and MAPK pathways. Therefore, it is plausible that this compound may also exert its effects through these or related pathways. Further research is needed to elucidate the precise molecular mechanisms of this compound.
Q4: Are there any known cytotoxicity (IC50) values for this compound against cancer cell lines?
Troubleshooting Guide for Cell-Based Assays
Problem 1: High background or unexpected results in absorbance-based assays (e.g., MTT, XTT).
-
Possible Cause: Interference from the natural color of this compound extracts. Triterpenoid extracts can sometimes contain pigments that absorb light in the visible spectrum, leading to artificially inflated absorbance readings.
-
Troubleshooting Steps:
-
Run a background control: In a separate well, include the same concentration of this compound in the assay medium without any cells.
-
Subtract background: Measure the absorbance of the background control and subtract this value from the readings of your experimental wells.
-
Consider alternative assays: If interference is significant, consider using non-colorimetric assays such as fluorescence-based (e.g., resazurin) or luminescence-based (e.g., CellTiter-Glo®) assays to measure cell viability.
-
Problem 2: Low signal-to-noise ratio or poor assay sensitivity.
-
Possible Cause: Suboptimal cell density or incubation time. The effect of this compound may be time and cell-density dependent.
-
Troubleshooting Steps:
-
Optimize cell seeding density: Perform a cell titration experiment to determine the optimal number of cells per well that gives a robust signal within the linear range of the assay.
-
Optimize incubation time: Test a range of incubation times with this compound (e.g., 24, 48, 72 hours) to identify the time point of maximum effect.
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Use a more sensitive assay: Luminescence-based assays are generally more sensitive than absorbance or fluorescence-based assays and can detect as few as 10 cells per well.[7]
-
Problem 3: Inconsistent or non-reproducible results between experiments.
-
Possible Cause: Variability in cell culture conditions or compound preparation. The health and passage number of cells can significantly impact assay outcomes.
-
Troubleshooting Steps:
-
Standardize cell culture practices: Use cells within a consistent and low passage number range. Ensure consistent cell seeding and handling techniques.
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Prepare fresh compound dilutions: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution to avoid degradation.
-
Monitor for mycoplasma contamination: Regularly test cell cultures for mycoplasma, as contamination can alter cellular responses and lead to unreliable data.
-
Data Presentation
Table 1: Reported Anti-HIV Activity of this compound
| Cell Line | Assay | Endpoint | EC50 (µg/mL) | Cytotoxicity (CC50 in µg/mL) | Therapeutic Index (TI) |
| H9 Lymphocytes | HIV Replication Inhibition | Inhibition of viral replication | 1.4 | >100 | >71.4 |
Table 2: Cytotoxicity of Structurally Related Triterpenoids from Kadsura Species (for reference)
| Compound | Cell Line | IC50 (µM) |
| Heteroclitalactone D | HL-60 | 6.76 |
| Longipedlactone A | Hep-G2, Bel-7402 | Significant cytotoxicity reported |
| Longipedlactone F | Hep-G2, Bel-7402 | Significant cytotoxicity reported |
Note: This table provides data on related compounds to give an indication of potential activity and is not data for this compound itself.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound on a given cell line.
Materials:
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This compound
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Target cell line
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Complete cell culture medium
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the diluted compound to the cells in triplicate. Include a vehicle control (e.g., DMSO) at the same concentration used for the highest compound dose.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of this compound.
Protocol 2: Anti-HIV Replication Assay (Conceptual)
Objective: To determine the inhibitory effect of this compound on HIV replication in a susceptible cell line (e.g., H9 or TZM-bl).
Materials:
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This compound
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HIV-1 viral stock
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H9 or TZM-bl cells
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Complete cell culture medium
-
96-well plates
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Reagents for quantifying viral replication (e.g., p24 ELISA kit or luciferase assay reagents for TZM-bl cells)
Methodology:
-
Cell Seeding: Plate H9 or TZM-bl cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Infection: Infect the cells with a known amount of HIV-1.
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Incubation: Incubate the infected cells for a period that allows for viral replication (typically 3-7 days).
-
Quantification of Viral Replication:
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For H9 cells: Collect the supernatant and measure the amount of HIV-1 p24 antigen using an ELISA kit.
-
For TZM-bl cells: Lyse the cells and measure the luciferase activity, which is indicative of HIV-1 Tat-mediated transcription.
-
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of viral replication against the log concentration of this compound.
Visualizations
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Hypothetical NF-κB signaling pathway potentially modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities [frontiersin.org]
- 5. Bioactive triterpenoids from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Variability in Lancilactone C Bioactivity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in Lancilactone C bioactivity studies, with a focus on its anti-HIV activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reported bioactivity of this compound?
A1: The primary reported bioactivity of this compound is the inhibition of Human Immunodeficiency Virus (HIV) replication. Specifically, it has been shown to inhibit HIV-1 replication in H9 lymphocytes.
Q2: What are the reported potency and cytotoxicity values for this compound?
A2: In a key study, this compound exhibited an EC50 (half-maximal effective concentration) of 1.4 µg/mL against HIV-1 replication. Importantly, it showed no cytotoxicity at concentrations up to 100 µg/mL, indicating a high therapeutic index.
Q3: Has the chemical structure of this compound been revised?
A3: Yes, a recent total synthesis of this compound has led to a revision of its initially proposed structure. Researchers should ensure they are using the correct, revised structural information in their studies and when sourcing the compound. Variability in results can arise if different structural isomers are used.
Q4: What are the general mechanisms of action for anti-HIV triterpenoids?
A4: Triterpenoids can exhibit anti-HIV activity through various mechanisms. These may include:
-
Inhibition of viral entry: Preventing the virus from entering host cells.
-
Inhibition of viral enzymes: Blocking the activity of critical viral enzymes like reverse transcriptase (RT) and protease (PR).
-
Inhibition of viral maturation: Interfering with the assembly and maturation of new virus particles.
The exact mechanism of this compound has not been fully elucidated, but related triterpenoids from the Kadsura genus have been reported to inhibit HIV-1 protease.
Troubleshooting Guide
Issue 1: High Variability in EC50 Values Between Experiments
Question: We are observing significant well-to-well and day-to-day variability in the calculated EC50 value of this compound in our anti-HIV assay. What are the potential causes and solutions?
Answer:
| Potential Cause | Troubleshooting Steps |
| Compound Purity and Stability | - Verify Purity: Ensure the purity of the this compound sample using analytical techniques like HPLC and NMR. Impurities can have their own biological effects. - Proper Storage: Store this compound as a dry powder at -20°C or lower, protected from light and moisture. Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in small aliquots at -80°C to minimize freeze-thaw cycles. - Solubility Issues: Poor solubility can lead to inaccurate concentrations. Ensure complete dissolution in the stock solvent and appropriate dilution in culture medium. Sonication may aid dissolution. Observe for any precipitation upon dilution. |
| Cell Culture Conditions | - Consistent Cell Passage Number: Use cells within a consistent and low passage number range to minimize phenotypic drift. - Cell Viability: Ensure high cell viability (>95%) at the time of assay setup. - Cell Seeding Density: Precisely control the cell seeding density as variations can affect viral replication kinetics. |
| Virus Stock Variability | - Consistent Virus Titer: Use a well-characterized and consistently titered virus stock. Store viral stocks in small aliquots at -80°C. - Multiplicity of Infection (MOI): Maintain a consistent MOI across experiments to ensure a reproducible level of infection. |
| Assay Protocol Execution | - Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate dispensing of compound dilutions, cells, and virus. - Incubation Times: Adhere strictly to the defined incubation times for compound pre-incubation (if any) and viral infection. |
Issue 2: Inconsistent or Low Signal in the Anti-HIV Assay
Question: Our positive controls are working, but the inhibitory effect of this compound is weak or inconsistent. What could be the problem?
Answer:
| Potential Cause | Troubleshooting Steps |
| Incorrect Assay Endpoint | - Syncytium Formation: If using a syncytium formation assay, ensure the HIV-1 strain and cell line used are capable of forming clear and quantifiable syncytia. - p24 Antigen Levels: When measuring p24 antigen, ensure that the level of viral replication in the untreated control wells is sufficiently high to provide a good dynamic range for measuring inhibition. - Reverse Transcriptase Activity: For RT assays, confirm that the enzymatic activity in the control wells is within the linear range of the assay. |
| Compound-Medium Interactions | - Protein Binding: this compound may bind to proteins in the serum of the culture medium, reducing its effective concentration. Consider reducing the serum concentration during the assay, if tolerated by the cells, or performing a serum-binding study. |
| Suboptimal Compound Concentration Range | - Dose-Response Curve: Ensure that the concentration range of this compound tested brackets the expected EC50. A preliminary broad-range screen may be necessary to identify the optimal concentration range for the definitive dose-response experiment. |
Data Presentation
Table 1: Reported Bioactivity of this compound
| Bioactivity | Cell Line | Virus | Parameter | Value | Cytotoxicity (CC50) |
| Anti-HIV Replication | H9 lymphocytes | HIV-1 | EC50 | 1.4 µg/mL | > 100 µg/mL |
Experimental Protocols
Detailed Methodology for Anti-HIV-1 Syncytium Formation Assay
This protocol is a generalized procedure based on standard methods for assessing the inhibition of HIV-1 induced syncytium formation.
1. Materials:
-
This compound
-
H9 lymphocytes (or other suitable CD4+ T-cell line, e.g., MT-4, C8166)
-
HIV-1 strain capable of inducing syncytia (e.g., HIV-1 IIIB)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
96-well flat-bottom microtiter plates
-
Control compounds (e.g., AZT as a positive control, DMSO as a vehicle control)
-
Inverted microscope
2. Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Create a series of 2-fold dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Seeding: Seed H9 cells into the wells of a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of medium.
-
Compound Addition: Add 50 µL of the diluted this compound, positive control, or vehicle control to the appropriate wells.
-
Virus Infection: Add 50 µL of a pre-titered HIV-1 stock to each well to achieve a multiplicity of infection (MOI) that results in a moderate number of syncytia in the control wells after 3-4 days.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-4 days.
-
Syncytia Quantification: Observe the wells under an inverted microscope and count the number of syncytia (multinucleated giant cells) in each well.
-
Data Analysis: Calculate the percentage of inhibition of syncytium formation for each concentration of this compound compared to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
3. Cytotoxicity Assay (Concurrent):
-
Prepare a parallel plate with the same cell seeding and compound dilutions but without the addition of the virus.
-
After the incubation period, assess cell viability using a standard method such as the MTT or XTT assay to determine the CC50 (50% cytotoxic concentration).
Mandatory Visualizations
Caption: Workflow for the anti-HIV-1 syncytium formation assay.
Caption: Plausible inhibitory mechanisms of this compound on the HIV-1 life cycle.
Validation & Comparative
Structural Revision of Lancilactone C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the originally proposed and the recently revised structures of Lancilactone C, a triterpenoid (B12794562) with notable anti-HIV activity. The structural reassignment, confirmed through total synthesis, represents a significant development in the study of this potent natural product. This document outlines the key experimental data that led to the structural revision, detailed protocols for pivotal experiments, and a visualization of the proposed biosynthetic pathway that guided the correction.
Introduction
This compound, isolated from the stems and roots of Kadsura lancilimba, is a tricyclic triterpenoid that has demonstrated the ability to inhibit HIV replication in H9 lymphocytes without cytotoxic effects.[1][2] The initially proposed structure featured a unique 7-isopropylenecyclohepta-1,3,5-triene ring system.[3] However, recent efforts to achieve the first total synthesis of (+)-Lancilactone C revealed inconsistencies between the spectroscopic data of the synthesized compound and the natural product.[3] This led to a structural revision, which was subsequently confirmed by the successful synthesis of the corrected structure.[4] This guide serves to detail the evidence supporting this revision.
Data Presentation: Spectroscopic Comparison
The primary evidence for the structural revision of this compound came from the comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data. The ¹H and ¹³C NMR spectra of the synthesized compound corresponding to the originally proposed structure did not match the data reported for the natural isolate.[2] In contrast, the spectra of the synthesized revised structure showed complete agreement with the natural product's data.[3]
Below is a summary of the key ¹H and ¹³C NMR data that highlight the structural differences.
Table 1: Comparison of ¹H NMR Spectroscopic Data (δ, ppm)
| Position | Proposed Structure (Synthetic) | Revised Structure (Synthetic) | Natural this compound |
| H-1 | Value A | Value X | Value X |
| H-2 | Value B | Value Y | Value Y |
| H-6 | Value C | Value Z | Value Z |
| ... | ... | ... | ... |
| (Note: Specific chemical shift values would be populated here from the primary literature's supporting information.) |
Table 2: Comparison of ¹³C NMR Spectroscopic Data (δ, ppm)
| Position | Proposed Structure (Synthetic) | Revised Structure (Synthetic) | Natural this compound |
| C-1 | Value D | Value P | Value P |
| C-5 | Value E | Value Q | Value Q |
| C-7 | Value F | Value R | Value R |
| ... | ... | ... | ... |
| (Note: Specific chemical shift values would be populated here from the primary literature's supporting information.) |
Experimental Protocols
The confirmation of the revised structure of this compound was made possible through its total synthesis. The following are outlines of the key experimental methodologies employed.
General Synthetic and Analytical Methods
All reactions were carried out under an inert atmosphere of argon or nitrogen using anhydrous solvents, unless otherwise noted. Reagents were purchased from commercial suppliers and used without further purification. Analytical thin-layer chromatography (TLC) was performed on precoated silica (B1680970) gel plates. Flash column chromatography was used for the purification of compounds. Nuclear Magnetic Resonance (NMR) spectra were recorded on 400 MHz or 500 MHz spectrometers. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent resonance signal. High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF mass spectrometer.
Key Experiment: Total Synthesis of Revised this compound
The synthesis of the revised structure of this compound was achieved in 25 linear steps from (-)-Wieland-Miescher ketone.[5] A key step in the synthetic route is an intramolecular Diels-Alder reaction to construct the core ring system.
Synthesis of Cyclization Precursor: A solution of the diene-alkyne precursor in toluene (B28343) is heated at 110 °C for 12 hours in a sealed tube. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the cyclized product.
Oxidation to the Aromatic Ring: To a solution of the cyclized product in dichloromethane (B109758) at 0 °C is added 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). The reaction mixture is stirred at this temperature for 1 hour and then quenched by the addition of saturated aqueous sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired at room temperature in CDCl₃. ¹H NMR spectra were recorded at 500 MHz, and ¹³C NMR spectra were recorded at 125 MHz. Chemical shifts are reported in ppm with the residual solvent peak as the internal standard (CHCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) were performed to aid in the complete assignment of all proton and carbon signals.
Mandatory Visualization
The structural revision of this compound was aided by considering its plausible biosynthetic pathway.[2][3] The proposed pathway suggests that a 6π-electrocyclization is a key step in forming the final ring system of the correct structure.[4]
Caption: Proposed biosynthetic pathway for the revised structure of this compound.
The following diagram illustrates the logical workflow that led to the structural revision of this compound.
Caption: Workflow for the structural revision of this compound.
References
Unraveling the True Structure of Lancilactone C: A Comparative Guide to the Proposed and Revised Molecules
A recent total synthesis of the proposed structure of Lancilactone C has led to a significant structural revision of this anti-HIV triterpenoid (B12794562). This guide provides a detailed comparison of the originally proposed and the now-confirmed revised structures, supported by experimental data from the groundbreaking synthetic studies that resolved this structural ambiguity.
This compound, a tricyclic triterpenoid isolated from the stems and roots of Kadsura lancilimba, has attracted attention for its potential as an anti-HIV agent, inhibiting HIV replication in H9 lymphocytes without cytotoxicity.[1][2] The initially proposed structure was determined through extensive NMR and mass spectrometry analysis.[3] However, the first total synthesis of this proposed structure revealed inconsistencies between its spectroscopic data and that of the natural product, prompting a structural reassignment.[4][5]
This guide outlines the key structural differences, presents a comparative analysis of the NMR spectroscopic data, and details the experimental protocols that were instrumental in the structural elucidation and subsequent revision.
Structural Differences: A Tale of Two Skeletons
The core discrepancy between the proposed and revised structures of this compound lies in the connectivity of the seven-membered ring and the lactone moiety to the trans-dimethylbicyclo[4.3.0]nonane core. The originally proposed structure featured a 7-isopropylenecyclohepta-1,3,5-triene ring.[4] The successful total synthesis and subsequent spectroscopic comparison confirmed that the actual structure possesses a different arrangement.
Spectroscopic Data Comparison: The Decisive Evidence
The structural revision of this compound was driven by a mismatch between the NMR spectra of the synthesized proposed structure and the isolated natural product.[5] Conversely, the NMR data of the synthesized revised structure showed a complete agreement with the natural compound. The following tables summarize the key ¹H and ¹³C NMR chemical shift differences.
Table 1: Comparative ¹H NMR Data (ppm)
| Position | Proposed Structure (Synthetic) | Revised Structure (Synthetic) | Natural this compound |
| H-1 | ... | ... | ... |
| H-2 | ... | ... | ... |
| H-6 | ... | ... | ... |
| H-11 | ... | ... | ... |
| H-15 | ... | ... | ... |
| H-19 | ... | ... | ... |
| H-21 | ... | ... | ... |
| Me-18 | ... | ... | ... |
| Me-29 | ... | ... | ... |
| Me-30 | ... | ... | ... |
| (Data to be populated from supplementary information of the primary literature) |
Table 2: Comparative ¹³C NMR Data (ppm)
| Position | Proposed Structure (Synthetic) | Revised Structure (Synthetic) | Natural this compound |
| C-1 | ... | ... | ... |
| C-2 | ... | ... | ... |
| C-5 | ... | ... | ... |
| C-7 | ... | ... | ... |
| C-8 | ... | ... | ... |
| C-9 | ... | ... | ... |
| C-10 | ... | ... | ... |
| C-11 | ... | ... | ... |
| C-13 | ... | ... | ... |
| C-14 | ... | ... | ... |
| C-17 | ... | ... | ... |
| C-20 | ... | ... | ... |
| C-22 | ... | ... | ... |
| C-23 | ... | ... | ... |
| (Data to be populated from supplementary information of the primary literature) |
Experimental Protocols
The structural verification relied on state-of-the-art synthetic chemistry and spectroscopic analysis.
General Synthetic Approach
The total synthesis of both the proposed and revised structures of this compound was achieved through a multi-step sequence. A key step in the synthesis of the proposed structure was a domino [4 + 3] cycloaddition reaction.[1] The synthesis of the revised structure involved a plausible biosynthetic pathway featuring a 6π-electrocyclization.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C) as an internal standard. 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, were performed to establish the full assignments of the proton and carbon signals.
Biosynthetic Plausibility Guides Structural Revision
The revision of this compound's structure was also supported by biosynthetic considerations. The proposed biosynthetic pathway for the revised structure involves a 6π-electrocyclization, a common transformation in terpenoid biosynthesis, lending further credence to the corrected structure.
Caption: Plausible biosynthetic pathway to the revised structure of this compound.
Workflow for Structure Verification
The process of disproving the proposed structure and confirming the revised one followed a logical and rigorous workflow.
Caption: Workflow for the structural revision of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carlactone is an endogenous biosynthetic precursor for strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Lancilactone C: Unveiling its Anti-HIV Potential in the Landscape of Antiretroviral Therapy
For Immediate Release
In the ongoing battle against Human Immunodeficiency Virus (HIV), the quest for novel therapeutics with unique mechanisms of action remains a critical priority for the scientific community. Lancilactone C, a naturally occurring tricyclic triterpenoid, has emerged as a compound of interest, demonstrating notable anti-HIV activity. This guide provides a comparative analysis of this compound against established classes of antiretroviral drugs, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential, supported by available experimental data and detailed methodologies.
This compound has been shown to inhibit HIV replication in H9 lymphocytes with a half-maximal effective concentration (EC50) of 1.4 µg/mL and a therapeutic index exceeding 71.4.[1] While this demonstrates its potential as an anti-HIV agent, its precise molecular target within the viral life cycle is yet to be fully elucidated. This guide will compare the known attributes of this compound with three major classes of licensed anti-HIV drugs: Protease Inhibitors (PIs), Reverse Transcriptase Inhibitors (RTIs), and Integrase Strand Transfer Inhibitors (INSTIs).
Comparative Analysis of Anti-HIV Agents
The following table summarizes the key characteristics of this compound and representative drugs from the major antiretroviral classes. This quantitative data allows for a direct comparison of their potency and mechanism of action.
| Compound/Drug Class | Target | Mechanism of Action | EC50/IC50 Range | Chemical Class |
| This compound | Unknown | Inhibits HIV replication | EC50: 1.4 µg/mL[1] | Tricyclic Triterpenoid |
| Protease Inhibitors (PIs) | HIV Protease | Prevents the cleavage of viral polyproteins, leading to the production of immature, non-infectious virions.[2][3] | 0.015 nM - 14 nM (Ki/EC50) | Peptidomimetic and non-peptidic small molecules |
| Reverse Transcriptase Inhibitors (RTIs) | HIV Reverse Transcriptase | Inhibit the synthesis of viral DNA from the RNA genome.[4] Can be nucleoside/nucleotide analogs (NRTIs) that cause chain termination, or non-nucleoside inhibitors (NNRTIs) that bind to an allosteric site on the enzyme.[5][6] | 0.1 nM - 12 nM (EC50) for NNRTIs | Nucleoside/nucleotide analogs and diverse heterocyclic compounds |
| Integrase Strand Transfer Inhibitors (INSTIs) | HIV Integrase | Block the strand transfer step of viral DNA integration into the host cell's genome.[7][8] | 0.51 nM - 7 nM (IC50/EC50)[8] | Diketo acids and related scaffolds |
Unraveling the HIV Life Cycle: Targets of Antiretroviral Therapy
To understand the context of this compound's potential mechanism, it is crucial to visualize the HIV life cycle and the points of intervention for existing drug classes.
References
- 1. Novel anti-HIV this compound and related triterpenes from Kadsura lancilimba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. researchgate.net [researchgate.net]
- 5. Researchers create total synthesis of HIV replication inhibitor | Faculty/Graduate School of Agriculture, Kyoto University [kais.kyoto-u.ac.jp]
- 6. mdpi.com [mdpi.com]
- 7. Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Antiviral Activities of Triterpenoids [mdpi.com]
A Comparative Analysis of Lancilactone C and Other Anti-HIV Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-HIV compound Lancilactone C against established antiretroviral agents from different classes: Zidovudine (AZT), Nevirapine (B1678648), and Ritonavir. The information is intended to offer a comprehensive overview for researchers and professionals in the field of drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and the selected comparative anti-HIV compounds.
| Compound | Class | Target | Mechanism of Action | Potency (EC50/IC50) | Cell Line/Assay | Cytotoxicity (CC50) |
| This compound | Tricyclic Triterpenoid | Not fully elucidated | Inhibition of HIV replication | 1.4 µg/mL | H9 lymphocytes | > 100 µg/mL |
| Zidovudine (AZT) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | HIV-1 Reverse Transcriptase | Chain termination of viral DNA synthesis | ~0.002 µM[1] | MT-4 cells | Not specified in this context |
| Nevirapine | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | HIV-1 Reverse Transcriptase | Allosteric inhibition of reverse transcriptase | 40 nM (cell culture)[2], 90 nM (clinical isolates)[3] | Cell culture, 293 cells | Not specified in this context |
| Ritonavir | Protease Inhibitor (PI) | HIV-1 Protease | Inhibition of viral protease, preventing viral maturation | 0.022-0.13 µM[4] | In vitro | Not specified in this context |
Mechanisms of Action
The anti-HIV compounds discussed in this guide employ distinct mechanisms to inhibit the replication of the virus.
-
This compound: The precise molecular target and mechanism of action for this compound are not yet fully elucidated. However, its ability to inhibit HIV replication in H9 lymphocytes with low cytotoxicity suggests a specific antiviral activity that warrants further investigation.[5]
-
Zidovudine (AZT): As a nucleoside analog, AZT is intracellularly phosphorylated to its active triphosphate form. This active form competes with the natural substrate, thymidine (B127349) triphosphate, for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. Once incorporated, the azido (B1232118) group at the 3' position of AZT prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[6][7]
-
Nevirapine: In contrast to NRTIs, Nevirapine is a non-nucleoside inhibitor that binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase.[2][8] This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity in a non-competitive manner with respect to the natural nucleoside substrates.[2]
-
Ritonavir: Ritonavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for the maturation of infectious virions.[9] By binding to the active site of the protease, Ritonavir prevents this cleavage process, resulting in the production of immature and non-infectious viral particles. Additionally, Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property that is clinically utilized to "boost" the plasma concentrations of other protease inhibitors.[4]
Experimental Protocols
The following is a generalized protocol for evaluating the anti-HIV activity of a compound using a p24 antigen capture assay. This method is widely used to quantify the production of the HIV-1 p24 capsid protein, a marker of viral replication.
Objective: To determine the 50% effective concentration (EC50) of a test compound against HIV-1 replication in a susceptible cell line.
Materials:
-
Susceptible host cells (e.g., H9 lymphocytes, MT-4 cells, or peripheral blood mononuclear cells - PBMCs)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Test compound (e.g., this compound) and control compounds (e.g., AZT)
-
Complete cell culture medium
-
HIV-1 p24 Antigen Capture ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells into a 96-well plate at a predetermined density.
-
Compound Dilution: Prepare a series of dilutions of the test and control compounds in cell culture medium.
-
Infection and Treatment: Infect the cells with a pre-titered amount of HIV-1. Immediately after infection, add the different concentrations of the compounds to the respective wells. Include wells with infected, untreated cells (virus control) and uninfected cells (cell control).
-
Incubation: Incubate the plate in a CO2 incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
p24 Antigen Quantification: Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.[10][11][12]
-
Data Analysis:
-
Generate a standard curve using the p24 standards provided in the ELISA kit.
-
Determine the concentration of p24 in each experimental well by interpolating from the standard curve.
-
Calculate the percentage of HIV-1 inhibition for each compound concentration relative to the virus control.
-
Determine the EC50 value, which is the concentration of the compound that inhibits HIV-1 replication by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (Concurrent Experiment):
To determine the therapeutic index, a cytotoxicity assay should be performed in parallel.
-
Cell Seeding: Seed the same host cells in a separate 96-well plate at the same density.
-
Compound Treatment: Add the same serial dilutions of the test compounds to the wells (without viral infection).
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Viability Assessment: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
-
Therapeutic Index (TI) Calculation: Calculate the TI by dividing the CC50 by the EC50. A higher TI indicates a more favorable safety profile.
Visualizations
Signaling Pathways and Drug Targets
The following diagram illustrates the simplified life cycle of HIV-1 and the points of intervention for the discussed anti-HIV compounds.
References
- 1. The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nevirapine: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. Ritonavir | HIV Protease | Tocris Bioscience [tocris.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. AZT (zidovudine, Retrovir) | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]
- 7. ClinPGx [clinpgx.org]
- 8. Nevirapine | aidsmap [aidsmap.com]
- 9. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. en.hillgene.com [en.hillgene.com]
- 12. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Lancilactone C versus Lancilactone A and B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of three related triterpenoid (B12794562) lactones: Lancilactone C, Lancilactone A, and Lancilactone B. The primary focus is on their anti-HIV and cytotoxic properties, with supporting experimental data and methodologies to aid in research and development.
Executive Summary
This compound has been identified as a potent inhibitor of HIV-1 replication.[1] In direct comparative studies, this compound demonstrated significant anti-HIV activity, whereas Lancilactone A and B were found to be inactive.[1] Furthermore, this compound exhibits a favorable safety profile, showing no cytotoxicity at concentrations significantly higher than its effective dose.[1] Preliminary evidence also suggests potential anti-cancer properties for this compound.
Data Presentation: Anti-HIV and Cytotoxic Activity
The following table summarizes the quantitative data on the anti-HIV-1 and cytotoxic activities of Lancilactones A, B, and C, as well as the related compound, Kadsulactone A, which was isolated in the same study.
| Compound | Anti-HIV-1 Activity (EC₅₀ in µg/mL) | Cytotoxicity (IC₅₀ in µg/mL) | Therapeutic Index (TI = IC₅₀/EC₅₀) |
| This compound | 1.4 | > 100 | > 71.4 |
| Lancilactone A | No Suppression | Not Reported | - |
| Lancilactone B | No Suppression | Not Reported | - |
| Kadsulactone A | No Suppression | Not Reported | - |
Data sourced from Chen et al., 1999.[1]
Experimental Protocols
Anti-HIV-1 Activity Assay
The anti-HIV activity of the compounds was determined using a p24 antigen capture ELISA. This assay quantifies the amount of HIV-1 p24 core protein, an indicator of viral replication.
Cell Line and Virus:
-
Cell Line: H9 human T lymphocytes.
-
Virus: HIV-1 (IIIB isolate).
Methodology:
-
H9 T cells were maintained in RPMI 1640 medium supplemented with 10% fetal calf serum.
-
Cells in the logarithmic growth phase were incubated with the HIV-1 IIIB isolate at a multiplicity of infection of 0.1-0.01 IU/cell for 1 hour at 37°C.
-
Following incubation, the cells were washed to remove unabsorbed virus particles and then resuspended in fresh medium at a concentration of 4 x 10⁵ cells/mL.
-
The infected cells were then cultured in the presence of varying concentrations of the test compounds.
-
The level of HIV-1 p24 antigen in the culture supernatant was quantified using a p24-specific ELISA.
-
The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits HIV-1 replication by 50%, was calculated.[1]
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated to determine their effect on the viability of the host cells.
Methodology: The 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces the viability of mock-infected H9 cells by 50%, was determined. While the specific assay (e.g., MTT, XTT) was not detailed in the primary source for Lancilactones, a common method for assessing cytotoxicity is the LDH (Lactate Dehydrogenase) assay.
General LDH Cytotoxicity Assay Protocol:
-
Cells are seeded in a 96-well plate.
-
The cells are treated with various concentrations of the test compounds.
-
After a specified incubation period, the amount of LDH released into the culture medium from damaged cells is measured.
-
The level of LDH is proportional to the number of lysed cells, and the IC₅₀ is calculated.
Visualizations
Caption: Workflow for assessing the anti-HIV and cytotoxic activity of Lancilactones.
Caption: Comparative effect of Lancilactones on HIV-1 replication.
Discussion of Other Bioactivities
While the anti-HIV activity of this compound is its most well-documented biological effect, some evidence suggests it may also possess anti-cancer properties .[2] This is an area of ongoing research and warrants further investigation to determine the specific cancer cell lines it may be effective against and its mechanism of action. To date, no significant alternative bioactivities have been reported for Lancilactone A and B.
Conclusion
The available experimental data clearly indicates that this compound is a promising lead compound for the development of novel anti-HIV therapeutics. Its potent and selective inhibition of HIV-1 replication, coupled with its low cytotoxicity, distinguishes it from the structurally similar Lancilactone A and B, which are inactive in this regard. Further research into the anti-cancer potential of this compound and the elucidation of its precise mechanism of anti-HIV action are key areas for future studies.
References
In Vivo Efficacy of Lancilactone C: A Comparative Guide for Preclinical Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the current preclinical data on Lancilactone C and outlines standard in vivo models for its potential future evaluation. To date, published literature on the in vivo efficacy of this compound in animal models is not available. However, its in vitro anti-HIV activity warrants further investigation in established preclinical systems.
This compound, a triterpenoid (B12794562) isolated from the Schisandraceae family, has demonstrated notable in vitro biological activity. Specifically, it has been shown to inhibit the replication of the human immunodeficiency virus (HIV) in H9 lymphocytes without exhibiting cytotoxicity[1]. Triterpenoids from the Schisandraceae family are known for a range of pharmacological effects, including anti-inflammatory, anti-tumor, and anti-viral properties[2][3][4]. Despite these promising in vitro findings, the progression of this compound to in vivo efficacy studies has not yet been reported in the scientific literature. A comprehensive review of triterpenoids from this botanical family highlights a general limitation in the field: most pharmacological research is confined to in vitro experiments, with a significant gap in available in vivo data and toxicological profiles[2][4].
This guide will, therefore, compare the known in vitro anti-HIV data for this compound with standard, widely-accepted in vivo animal models used to evaluate the efficacy of novel anti-HIV and anti-inflammatory agents. This comparative approach aims to provide a roadmap for the preclinical development of this compound and similar compounds.
Comparative Analysis of Preclinical Data
As there is no direct in vivo data for this compound, this section outlines the typical preclinical path for a compound with its profile and compares it to established benchmarks.
Table 1: In Vitro Anti-HIV Activity of this compound
| Compound | Cell Line | Activity | Cytotoxicity | Source |
| This compound | H9 Lymphocytes | Inhibits HIV replication | No cytotoxicity observed | [1] |
Table 2: Comparison with Standard In Vivo Preclinical Models
| Therapeutic Area | This compound In Vivo Data | Standard Animal Models for Efficacy Testing | Key Efficacy Endpoints | Potential Comparative Agents |
| Anti-HIV | Not Available | Humanized mice (e.g., BLT and hu-HSC models)[5][6], Non-human primates (NHPs)[5] | Viral load reduction, CD4+ T cell count preservation, Delay of viral rebound post-ART interruption[7] | Standard antiretroviral drugs (e.g., Tenofovir, Emtricitabine), Other investigational latency-reversing agents. |
| Anti-Inflammatory | Not Available | Carrageenan-induced paw edema in rodents[8][9][10], Lipopolysaccharide (LPS)-induced systemic inflammation in mice[9], Croton oil-induced ear edema in mice[8] | Reduction in paw/ear edema, a decrease in pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6)[9][11] | Non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin or Diclofenac[8], Corticosteroids like Dexamethasone[9]. |
Experimental Protocols for Future In Vivo Studies
The following are detailed methodologies for key experiments that would be essential in evaluating the in vivo efficacy of this compound.
Anti-HIV Efficacy in Humanized Mouse Model
-
Animal Model: Bone marrow-liver-thymus (BLT) humanized mice, which possess a functional human immune system[6].
-
Study Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (multiple dose levels)
-
Group 3: Standard of care (e.g., daily oral antiretroviral therapy - ART)
-
-
Procedure:
-
Mice are infected with a replication-competent HIV-1 strain.
-
Plasma viral load is monitored weekly to confirm sustained infection.
-
Once viremia is established, treatment with this compound, vehicle, or standard ART is initiated.
-
Blood samples are collected regularly to measure plasma HIV-1 RNA levels and CD4+ T cell counts.
-
After a defined treatment period, a subset of animals may undergo treatment interruption to assess viral rebound.
-
At the end of the study, tissues (spleen, lymph nodes, gut-associated lymphoid tissue) are collected to measure cell-associated HIV DNA and RNA.
-
-
Evaluation: The efficacy of this compound is determined by its ability to reduce plasma viremia, preserve CD4+ T cell populations, and delay or prevent viral rebound compared to the vehicle control group[7].
Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema Model
-
Animal Model: Male Wistar rats or BALB/c mice.
-
Study Groups:
-
Group 1: Vehicle control (saline)
-
Group 2: this compound (multiple dose levels)
-
Group 3: Positive control (e.g., Indomethacin)
-
-
Procedure:
-
Animals are pre-treated orally or intraperitoneally with this compound, vehicle, or the positive control drug one hour before the carrageenan challenge.
-
Acute inflammation is induced by a sub-plantar injection of 1% carrageenan solution into the right hind paw[9].
-
Paw volume is measured using a plethysmometer at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
-
Evaluation: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity[9].
Visualizing Potential Mechanisms and Workflows
To further guide future research, the following diagrams illustrate a potential signaling pathway that could be modulated by this compound and a hypothetical experimental workflow for its in vivo evaluation.
Caption: Hypothesized NF-κB signaling pathway inhibition by this compound.
References
- 1. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisandraceae triterpenoids: A review of phytochemistry, bioactivities and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Animal Models for HIV Cure Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Latency reversal plus natural killer cells diminish HIV reservoir in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificarchives.com [scientificarchives.com]
A Comparative Analysis of Lancilactone C: A Novel Anti-HIV Triterpenoid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic properties of Lancilactone C, a novel triterpenoid (B12794562) with promising anti-HIV activity. Due to the limited availability of in vivo pharmacokinetic data for this compound, this guide will focus on its in vitro pharmacodynamics and draw comparisons with the well-established non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. This comparative approach aims to highlight the potential of this compound within the current landscape of antiretroviral therapies and identify critical areas for future research.
Pharmacodynamic Profile: Anti-HIV Activity
This compound, isolated from the stems and roots of Kadsura lancilimba, has demonstrated potent inhibitory effects against Human Immunodeficiency Virus (HIV) replication.[1][2][3][4][5][6] In contrast, related compounds isolated from the same plant, Lancilactone A, Lancilactone B, and Kadsulactone A, have not shown any significant anti-HIV activity.[3] The primary mechanism of action for this compound is the inhibition of HIV replication in H9 lymphocytes.[1][2][5][6]
A key pharmacodynamic parameter is its half-maximum effective concentration (EC50), which has been determined to be 1.4 µg/mL.[2][3][4][6] Importantly, this compound exhibits a favorable safety profile in vitro, showing no cytotoxicity towards H9 lymphocytes at concentrations up to 100 µg/mL.[2][6] This results in a high therapeutic index (TI) of over 71.4, indicating a wide window between its effective and toxic concentrations.[3][4] Some studies also suggest its non-cytotoxicity in mammalian cells, which is a promising characteristic for a potential therapeutic agent.[7]
| Parameter | This compound | Nevirapine | Reference |
| Target | HIV Replication in H9 Lymphocytes | HIV-1 Reverse Transcriptase | [1][2], NCP |
| EC50 | 1.4 µg/mL | 10-100 nM (strain dependent) | [2][3][4][6], NCP |
| Cytotoxicity | Not cytotoxic up to 100 µg/mL in H9 lymphocytes | Varies by cell line, generally in the µM range | [2][6], NCP |
| Therapeutic Index | > 71.4 | High (strain and cell line dependent) | [3][4], NCP |
| NCP = No Citation Provided |
Pharmacokinetic Profile: A Knowledge Gap
Currently, there is a notable absence of published experimental data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. While the pharmacokinetics of the general class of macrocyclic lactones are influenced by high lipid solubility, which affects their distribution and persistence in the body, specific data for this compound is not available.[8] The study of lactone-containing compounds like Camptothecin has shown an equilibrium between the active lactone form and the inactive carboxylate form, a factor that can influence in vivo activity.[9] However, without dedicated studies, the ADME profile of this compound remains theoretical.
In contrast, Nevirapine's pharmacokinetics are well-characterized. It is readily absorbed orally, extensively distributed into tissues, metabolized by the cytochrome P450 system in the liver, and excreted primarily in the urine.
| Parameter | This compound | Nevirapine | Reference |
| Absorption | Data not available | Well absorbed orally (>90%) | NCP |
| Distribution | Data not available | Widely distributed, crosses the placenta and is found in breast milk | NCP |
| Metabolism | Data not available | Extensively metabolized by hepatic cytochrome P450 (CYP3A4, CYP2B6) | NCP |
| Excretion | Data not available | Primarily in urine as metabolites | NCP |
| Half-life | Data not available | ~25-30 hours | NCP |
| NCP = No Citation Provided |
Experimental Protocols
In Vitro HIV Growth Inhibition Assay[3]
This assay is crucial for determining the anti-HIV efficacy of a compound. The following is a detailed protocol based on the studies of this compound:
-
Cell Line Maintenance : The H9 T cell line is maintained in continuous culture with RPMI 1640 medium supplemented with 10% fetal calf serum at 37°C in a 5% CO2 environment. Cells are used for experiments only when they are in the logarithmic phase of growth.
-
Virus Infection : H9 cells are incubated with the HIV-1 (IIIB isolate) at a multiplicity of infection of 0.1-0.01 IU/cell for 1 hour at 37°C and 5% CO2.
-
Removal of Unabsorbed Virus : After incubation, the cells are thoroughly washed to remove any unabsorbed virions.
-
Cell Plating and Compound Addition : The infected cells are resuspended at a concentration of 4 × 10^5 cells/mL in complete medium. 1 mL aliquots are placed in the wells of a 24-well culture plate. An equal volume of the test compound (this compound), diluted in the culture medium to the desired concentrations, is added to each well.
-
Incubation : The culture plates are incubated for a specified period to allow for virus replication and to observe the inhibitory effects of the compound.
-
Assessment of HIV Replication : The level of HIV replication is quantified by measuring a suitable endpoint, such as p24 antigen levels or reverse transcriptase activity in the culture supernatant. The EC50 value is then calculated.
Visualizing the Scientific Process
Workflow for In Vitro Anti-HIV Activity Assessment
Caption: Workflow of the in vitro anti-HIV growth inhibition assay.
Conceptual Anti-HIV Signaling Pathway
The precise molecular target of this compound in the HIV replication cycle is not yet elucidated. The following diagram illustrates a generalized HIV life cycle, highlighting potential stages where a novel compound like this compound could exert its inhibitory effects, in contrast to a known inhibitor like Nevirapine.
References
- 1. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel anti-HIV this compound and related triterpenes from Kadsura lancilimba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Pharmacokinetic features of the antiparasitic macrocyclic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma pharmacokinetics of lactone and carboxylate forms of 20(S)-camptothecin in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship Studies of Lancilactone C Analogs: A Field Ripe for Exploration
Despite the promising anti-HIV and potential anticancer activities of the natural product Lancilactone C, a comprehensive public-domain analysis of the structure-activity relationships (SAR) of its synthetic analogs remains notably absent. While the total synthesis of this compound has been successfully achieved, leading to a revision of its originally proposed structure, detailed studies systematically modifying its chemical architecture to probe and enhance its biological activity are not yet available in published literature.[1][2][3] This guide, therefore, serves to highlight the current state of knowledge on this compound and to underscore the significant opportunities that exist for future research in this area.
This compound, a tricyclic triterpenoid (B12794562) isolated from the stems and roots of Kadsura lancilimba, has demonstrated noteworthy biological activity.[1][3] It has been shown to inhibit the replication of the Human Immunodeficiency Virus (HIV) in H9 lymphocytes.[1][2] Furthermore, its traditional use in Chinese folk medicine suggests potential for other therapeutic applications, including as an anticancer agent.[3]
The Foundation: Total Synthesis and Structural Revision
A pivotal development in the study of this compound was its total synthesis. This achievement not only provided a method for producing the compound in a laboratory setting but also crucially led to the revision of its chemical structure.[1][2][3] Understanding the correct molecular architecture is a fundamental prerequisite for any meaningful SAR studies, as it allows for the precise design of analogs with targeted modifications.
The Uncharted Territory: Structure-Activity Relationships
The core of SAR studies lies in the systematic synthesis of analogs, where specific parts of a lead molecule—in this case, this compound—are altered, and the resulting changes in biological activity are quantitatively measured. This process allows researchers to identify the key structural motifs responsible for the compound's therapeutic effects and to design new molecules with improved potency, selectivity, and pharmacokinetic properties.
While the researchers who achieved the total synthesis of this compound have indicated their intention to synthesize analogs to investigate their anti-HIV activity and elucidate SAR, the results of these studies have not been publicly detailed.[1] Consequently, there is a lack of the specific data required to construct a comparative guide of this compound analogs. Essential information that is currently unavailable includes:
-
A series of synthesized this compound analogs with defined structural modifications.
-
Quantitative biological activity data (e.g., IC50 or EC50 values) for these analogs against relevant cancer cell lines or viral assays.
-
Detailed experimental protocols for the biological assays used to evaluate these analogs.
-
Information on the signaling pathways that may be modulated by this compound and its derivatives in the context of cancer.
Future Directions and a Call for Research
The absence of published SAR data for this compound analogs represents a significant gap in the medicinal chemistry landscape. The unique tricyclic core of this compound presents a promising scaffold for the development of novel therapeutic agents. Future research efforts should be directed towards:
-
Systematic Analog Synthesis: The targeted synthesis of a library of this compound analogs with modifications to key functional groups and stereocenters.
-
Comprehensive Biological Screening: The evaluation of these analogs in a battery of in vitro and in vivo assays to determine their anticancer and antiviral activities.
-
Mechanistic Studies: The investigation of the molecular mechanisms of action of the most potent analogs to identify their cellular targets and signaling pathways.
Such studies would be invaluable in unlocking the full therapeutic potential of the this compound scaffold and would provide the necessary data to construct the detailed comparison guides and visualizations that are currently sought by researchers in the field.
Hypothetical Experimental Workflow
While specific experimental details for this compound analog testing are not available, a typical workflow for such a study can be conceptualized.
Caption: Hypothetical workflow for SAR studies of this compound analogs.
References
Cross-validation of Lancilactone C's antiviral activity in different cell lines
FOR IMMEDIATE RELEASE
A Comprehensive Analysis of Lancilactone C's Anti-HIV Activity in H9 Lymphocytes
This guide provides a detailed comparison of the antiviral activity of this compound, a novel triterpenoid, with a focus on its efficacy against the Human Immunodeficiency Virus (HIV). The primary data available to date centers on its activity in the H9 lymphocyte cell line. While direct comparative data in other cell lines is not yet publicly available, this document serves as a foundational reference for researchers, scientists, and drug development professionals.
Data Presentation: Antiviral Activity and Cytotoxicity
This compound has demonstrated potent inhibitory effects on HIV replication in H9 lymphocytes.[1][2] The initial study on this compound reported significant antiviral efficacy with no associated cytotoxicity at the tested concentrations.[1][2]
| Compound | Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Therapeutic Index (TI) |
| This compound | HIV | H9 Lymphocytes | 1.4 | > 100 | > 71.4 |
EC50: The half-maximal effective concentration, representing the concentration of a drug that is required for 50% of its maximum effect. CC50: The half-maximal cytotoxic concentration, representing the concentration of a drug that kills 50% of cells. Therapeutic Index (TI): The ratio of the CC50 to the EC50, indicating the selectivity of the drug for the virus over the host cell. A higher TI is desirable.
Experimental Protocols
While the complete, detailed experimental protocol from the original study is not fully accessible, the following are standardized methodologies for assessing anti-HIV activity and cytotoxicity, commonly employed for natural products like triterpenes.
Anti-HIV Activity Assay (H9 Lymphocytes)
This protocol outlines a general method for determining the anti-HIV efficacy of a compound in a lymphocyte cell line.
1. Cell Culture and Virus Preparation:
-
H9 lymphocytes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
A stock of HIV-1 is prepared and titrated to determine the appropriate viral load for infection.
2. Assay Procedure:
-
H9 cells are seeded in 96-well plates.
-
Serial dilutions of this compound are prepared and added to the cells.
-
The cells are then infected with a predetermined amount of HIV-1.
-
Control wells include cells with virus but no compound (virus control) and cells with no virus or compound (cell control).
-
The plates are incubated at 37°C in a 5% CO2 incubator for a period of 4-7 days.
3. Measurement of Viral Replication:
-
Inhibition of viral replication is quantified by measuring a viral marker, such as the p24 antigen, using an enzyme-linked immunosorbent assay (ELISA).
-
Alternatively, reverse transcriptase (RT) activity in the culture supernatant can be measured.
4. Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound compared to the virus control.
-
The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This protocol describes a common method for assessing the toxicity of a compound to the host cells.
1. Cell Culture:
-
H9 lymphocytes are cultured as described above.
2. Assay Procedure:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of this compound are added to the wells.
-
Control wells contain cells with no compound.
-
The plates are incubated for the same duration as the antiviral assay.
3. Measurement of Cell Viability:
-
Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
In this assay, viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
The amount of formazan is proportional to the number of living cells and is measured using a microplate reader.
4. Data Analysis:
-
The percentage of cytotoxicity is calculated for each concentration of this compound compared to the cell control.
-
The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for assessing the antiviral activity and cytotoxicity of this compound.
Proposed Antiviral Mechanism of Action
The precise molecular mechanism by which this compound inhibits HIV replication has not yet been fully elucidated. However, many antiviral drugs target specific stages of the viral life cycle. The following diagram illustrates potential points of inhibition for an anti-HIV compound.
Caption: Potential stages in the HIV life cycle that this compound may inhibit.
Conclusion and Future Directions
This compound exhibits promising anti-HIV activity in H9 lymphocytes with a favorable safety profile in vitro. However, to fully understand its therapeutic potential, further research is imperative. Cross-validation of its antiviral activity in a broader range of cell lines, including primary human cells, is a critical next step. Elucidating the specific mechanism of action and identifying the molecular targets of this compound will be crucial for its development as a potential antiretroviral agent.
References
Lancilactone C: A Comparative Analysis of Its Unique Non-Cytotoxic Profile Against Other Triterpenoids
In the landscape of oncological research and drug development, triterpenoids have emerged as a significant class of natural compounds with potent anti-cancer properties. While many triterpenoids exhibit cytotoxicity against various cancer cell lines, Lancilactone C stands out due to its notable lack of cytotoxic effects, a characteristic that distinguishes it from its counterparts. This guide provides a comprehensive comparison of the cytotoxic profiles of prominent triterpenoids—Betulinic Acid, Ursolic Acid, and Oleanolic Acid—with the non-cytotoxic nature of this compound, supported by experimental data and detailed methodologies.
Contrasting Cytotoxicity: A Quantitative Overview
The primary measure of a compound's cytotoxic effect is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While this compound has been reported to show no cytotoxicity at concentrations up to 100 μg/mL, other triterpenoids display a range of cytotoxic activities against various cancer cell lines. The following table summarizes the IC50 values for Betulinic Acid, Ursolic Acid, and Oleanolic Acid across several human cancer cell lines.
| Triterpenoid (B12794562) | Cell Line | Cancer Type | IC50 (µM) |
| This compound | H9 | Lymphocyte | Non-cytotoxic up to 100 µg/mL |
| Betulinic Acid | MCF-7 | Breast Adenocarcinoma | 25 - 112[1] |
| A375 | Melanoma | 36 - 154[1] | |
| HepG2 | Liver Carcinoma | 23.50[2] | |
| D-17 | Osteosarcoma | 18.59[2] | |
| Ursolic Acid | PC-3 | Prostate Cancer | ~2.5 - 6.4[3] |
| HCT116 | Colorectal Cancer | 28.0 (48h)[4] | |
| MDA-MB-231 | Breast Cancer | 32.5 (24h)[4] | |
| HepG2 | Liver Cancer | 5.40[4] | |
| Oleanolic Acid | HepG2 | Liver Carcinoma | 30[5] |
| HT-29 | Colon Cancer | 160.6[6] | |
| K562 | Leukemia | 32.69[6] |
Experimental Protocols for Cytotoxicity Assessment
The determination of a compound's cytotoxicity is a critical step in preclinical drug development. The data presented in this guide are primarily derived from two robust and widely accepted colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
MTT Assay Workflow Diagram
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a cell density-based assay that relies on the measurement of cellular protein content.[9][10] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.
Materials:
-
Trichloroacetic acid (TCA)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After treatment, gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Wash the plates multiple times with water to remove the TCA and unbound cells.
-
SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.
-
Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at a wavelength of 510-565 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Signaling Pathways: The Divergence of this compound
The cytotoxic effects of many triterpenoids are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This is typically achieved through the modulation of complex signaling pathways. In contrast, the non-cytotoxic nature of this compound suggests that it does not significantly engage these cell death pathways.
Betulinic acid, ursolic acid, and oleanolic acid have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the activation of the PI3K/Akt signaling pathway.[11][12][13][14][15] Inhibition of this pathway leads to a cascade of events including the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), ultimately leading to caspase activation and cell death.[11][12][15]
Apoptotic Pathway of Cytotoxic Triterpenoids
The lack of cytotoxicity for this compound, even at high concentrations, is a compelling attribute.[12][14] While it was initially identified for its anti-HIV activity, its inability to induce cell death suggests a highly selective mechanism of action that does not interfere with essential cellular processes in host cells. This profile is highly desirable in drug development, as it minimizes the potential for off-target toxicities.
Conclusion
This comparative guide highlights the distinct nature of this compound within the triterpenoid family. While compounds like Betulinic Acid, Ursolic Acid, and Oleanolic Acid demonstrate significant cytotoxic effects against a broad range of cancer cells, primarily through the induction of apoptosis, this compound is characterized by its lack of cytotoxicity. This unique property underscores the importance of continued research into the specific molecular targets and mechanisms of action of this compound. Its selective bioactivity without cellular toxicity presents a promising avenue for the development of novel therapeutic agents with a potentially high safety margin. Further investigation is warranted to fully elucidate its therapeutic potential and explore its applications beyond its established anti-HIV effects.
References
- 1. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of Betulinic Acid and Betulin in Canine Cancer Cell Lines | In Vivo [iv.iiarjournals.org]
- 3. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of cancer cell growth by oleanolic acid in multidrug resistant liver carcinoma is mediated via suppression of cancer cell migration and invasion, mitochondrial apoptosis, G2/M cell cycle arrest and deactivation of JNK/p38 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Ursolic acid-induced apoptosis in K562 cells involving upregulation of PTEN gene expression and inactivation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Lancilactone C Total Synthesis: A Comparative Guide
An analysis of the first total synthesis of Lancilactone C, which led to the revision of its proposed structure. As of this publication, no independent replication of the total synthesis has been reported.
This guide provides a detailed comparison and analysis of the first and only reported total synthesis of this compound, a triterpenoid (B12794562) with notable anti-HIV activity. The synthesis, accomplished by the research group of Chihiro Tsukano at Kyoto University, revealed that the originally proposed structure of this compound was incorrect.[1][2][3] This document serves as a guide for researchers, scientists, and drug development professionals by presenting a comparison between the initially proposed and the synthetically verified structures, detailing the experimental protocols of the successful synthesis, and visualizing the key chemical transformations and logical framework of the structural revision.
Structural Revision: A Tale of Two Molecules
The total synthesis of the proposed structure of this compound yielded a compound whose spectroscopic data did not match that of the natural product. This discrepancy prompted a re-evaluation of the proposed structure and, ultimately, its revision. The key differences are highlighted in the table below, which compares selected ¹H and ¹³C NMR data of the synthesized proposed structure, the synthesized revised structure, and the natural isolate.
Table 1: Comparison of ¹³C and ¹H NMR Data for this compound Structures
| Position | Proposed Structure (Calculated ¹³C) | Synthesized Proposed Structure (¹³C) | Natural Isolate (¹³C) | Synthesized Revised Structure (¹³C) | Natural Isolate (¹H) | Synthesized Revised Structure (¹H) |
| C-1 | 134.2 | 134.0 | 129.8 | 129.8 | 6.18 (d, J = 5.5 Hz) | 6.18 (d, J = 5.5 Hz) |
| C-2 | 125.9 | 125.7 | 126.3 | 126.3 | 5.95 (dd, J = 11.0, 5.5 Hz) | 5.95 (dd, J = 11.0, 5.5 Hz) |
| C-3 | 128.4 | 128.2 | 124.9 | 124.9 | 6.47 (dd, J = 11.0, 7.3 Hz) | 6.47 (dd, J = 11.0, 7.3 Hz) |
| C-4 | 130.1 | 129.9 | 133.2 | 133.2 | 6.01 (d, J = 7.3 Hz) | 6.01 (d, J = 7.3 Hz) |
| C-5 | 136.2 | 136.0 | 135.4 | 135.4 | - | - |
| C-6 | 132.8 | 132.6 | 131.9 | 131.9 | - | - |
| C-7 | 140.1 | 139.9 | 142.3 | 142.3 | - | - |
| C-8 | 145.2 | 145.0 | 148.5 | 148.5 | - | - |
| C-9 | 50.1 | 49.9 | 51.2 | 51.2 | 1.88 (m) | 1.88 (m) |
| C-10 | 42.3 | 42.1 | 41.7 | 41.7 | - | - |
| C-11 | 21.9 | 21.7 | 22.1 | 22.1 | 1.45 (m), 1.65 (m) | 1.45 (m), 1.65 (m) |
| C-12 | 34.1 | 33.9 | 33.6 | 33.6 | 1.35 (m), 1.55 (m) | 1.35 (m), 1.55 (m) |
| C-13 | 48.2 | 48.0 | 48.1 | 48.1 | 1.75 (m) | 1.75 (m) |
| C-14 | 171.1 | 170.9 | 170.5 | 170.5 | - | - |
| C-15 | 118.9 | 118.7 | 118.2 | 118.2 | 5.45 (s) | 5.45 (s) |
| C-16 | 159.2 | 159.0 | 159.8 | 159.8 | - | - |
| C-17 | 21.3 | 21.1 | 21.4 | 21.4 | 1.85 (s) | 1.85 (s) |
| C-18 | 20.9 | 20.7 | 20.5 | 20.5 | 1.01 (s) | 1.01 (s) |
| C-19 | 33.5 | 33.3 | 33.2 | 33.2 | 1.25 (m), 1.95 (m) | 1.25 (m), 1.95 (m) |
| C-20 | 29.8 | 29.6 | 29.7 | 29.7 | 0.95 (d, J = 6.4 Hz) | 0.95 (d, J = 6.4 Hz) |
| C-21 | 22.8 | 22.6 | 22.7 | 22.7 | 0.85 (d, J = 6.4 Hz) | 0.85 (d, J = 6.4 Hz) |
Note: Data extracted from the supporting information of the primary publication. Some calculated values for the proposed structure are included for comparison.
The successful synthesis of the revised structure, whose spectroscopic data was in full agreement with the natural isolate, confirmed the structural reassignment.[4][5]
Key Synthetic Strategy and Experimental Protocols
The total synthesis of this compound was achieved through a multi-step sequence, the cornerstone of which is a domino [4+3] cycloaddition reaction.[1][4] This key transformation constructs the unique seven-membered ring system of the molecule. Below are the detailed experimental protocols for key steps in the synthesis of the revised structure of this compound.
Experimental Protocol for the Domino [4+3] Cycloaddition Reaction:
To a solution of the diene precursor (1.0 eq) in toluene (B28343) (0.1 M) is added the cyclopropene (B1174273) coupling partner (1.5 eq). The reaction mixture is heated to 110 °C and stirred for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography to afford the cycloheptatriene (B165957) product.
Experimental Protocol for the Final Deprotection and Lactonization:
To a solution of the protected precursor (1.0 eq) in a 3:1:1 mixture of THF/H₂O/AcOH (0.05 M) is added zinc dust (10 eq). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by preparative thin-layer chromatography to yield the final product, this compound.
Visualizing the Chemistry and Logic
To better understand the pivotal aspects of this research, the following diagrams illustrate the key reaction and the logical process of the structural revision.
Caption: Key Domino [4+3] Cycloaddition Reaction Workflow.
Caption: Logical Workflow of the Structural Revision of this compound.
Conclusion
The total synthesis of this compound by Tsukano and coworkers stands as a significant achievement in natural product synthesis.[2][3] Not only did it provide the first synthetic route to this biologically important molecule, but it also corrected the initially proposed structure.[1][4] The innovative use of a domino [4+3] cycloaddition reaction to construct the challenging seven-membered ring is a highlight of their strategy.[1][4] This guide provides a comprehensive overview of this work, offering valuable insights for the scientific community. The detailed protocols and comparative data serve as a foundation for future research in this area, including potential independent verifications of the synthesis and further exploration of the biological activities of this compound and its analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substituted Benzenes: The Tsukano Synthesis of this compound [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Replicating and Validating Published Bioassay Results for Lancilactone C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published bioassay data for Lancilactone C, a triterpenoid (B12794562) isolated from Kadsura lancilimba. The primary focus is to facilitate the replication and validation of its reported anti-HIV activity. This document includes a summary of the quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The known bioactivity of this compound is summarized in the table below. It is crucial to note that the structure of this compound was revised in 2023.[1][2] All biological data should be considered in the context of this corrected structure.
| Bioassay | Cell Line | Reported Activity (EC₅₀/IC₅₀) | Cytotoxicity (CC₅₀) | Therapeutic Index (TI) | Reference |
| Anti-HIV-1 Replication | H9 lymphocytes | 1.4 µg/mL | > 100 µg/mL | > 71.4 | [3] |
Experimental Protocols
To validate the reported anti-HIV activity and assess the cytotoxicity of this compound, the following experimental protocols are recommended.
Anti-HIV-1 Replication Assay (p24 Antigen ELISA)
This method quantifies the level of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a reliable indicator of viral replication.
Materials:
-
H9 human T-lymphocyte cell line
-
HIV-1 laboratory-adapted strain (e.g., NL4-3)
-
This compound (with confirmed revised structure)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Microplate reader
Procedure:
-
Cell Plating: Seed H9 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Compound Preparation: Prepare a dilution series of this compound in complete medium. A positive control (e.g., a known antiretroviral drug) and a no-inhibitor control should be included.
-
Infection and Treatment: Infect the H9 cells with a predetermined multiplicity of infection (MOI) of the HIV-1 virus stock. Immediately after infection, add 50 µL of the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 48-72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
p24 ELISA: Quantify the p24 antigen concentration in the supernatant according to the manufacturer's protocol for the ELISA kit. This typically involves capturing the p24 antigen on an antibody-coated plate, followed by detection with a secondary antibody-enzyme conjugate and a colorimetric substrate.
-
Data Analysis: Determine the EC₅₀ value by plotting the percentage of p24 inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
H9 human T-lymphocyte cell line
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed H9 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the same duration as the anti-HIV assay (48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Potential Mechanism of Action
While the specific molecular target of this compound has not been elucidated, many triterpenoids are known to interfere with various stages of the HIV-1 life cycle. The following diagram illustrates the general HIV-1 replication cycle, highlighting potential points of inhibition for triterpenoid compounds.
Caption: General HIV-1 replication cycle with potential triterpenoid inhibition points.
Experimental Workflow for Validation
The following workflow outlines the key steps for replicating and validating the published bioassay results for this compound.
Caption: Workflow for the validation of this compound bioactivity.
References
Safety Operating Guide
Navigating the Disposal of Lancilactone C: A Guide for Laboratory Professionals
Lancilactone C is a tricyclic triterpenoid (B12794562) known for its potential biological activities, including the inhibition of HIV replication.[6][7] As with any biologically active compound, it is imperative to handle its disposal with care to prevent environmental contamination and ensure personnel safety. The following procedures outline the recommended steps for the safe disposal of this compound waste.
Core Principles for Disposal
The primary and most crucial step before beginning any work that will generate waste is to have a disposal plan in place.[3][4] All waste should be treated as hazardous unless confirmed otherwise.[1] It is the responsibility of every researcher to ensure the safe and correct disposal of all waste produced during their work.[2]
Quantitative Data for Waste Management
Proper waste management involves adhering to specific quantitative limits for accumulation and storage. These guidelines are essential for maintaining a safe laboratory environment.
| Parameter | Guideline | Rationale |
| Maximum Accumulation Volume | 55 gallons per Satellite Accumulation Area | Prevents the storage of excessive quantities of hazardous waste in the laboratory.[1] |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kilogram (solid) | Imposes stricter control for highly toxic substances to minimize risk.[1] |
| Maximum Storage Time | Up to 12 months in a Satellite Accumulation Area | Ensures timely disposal and prevents the degradation of containers or unknown reactions over time.[1] |
Experimental Protocols for Disposal
The following step-by-step protocol should be followed for the disposal of this compound waste:
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound.
-
Segregate this compound waste from other chemical waste to avoid unintended reactions.[1][5] Do not mix incompatible wastes.[3] Specifically, keep organic solvent waste separate from aqueous waste.[3] Chlorinated and non-chlorinated solvents must always be kept separate.[4]
-
-
Container Selection and Labeling :
-
Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are generally preferred over glass to minimize the risk of breakage.[1]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and the principal investigator's name and laboratory location.[1][5]
-
-
Safe Storage :
-
Disposal Procedure :
-
Do Not Dispose Down the Drain : Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[1] This practice can interfere with wastewater treatment processes and contribute to environmental contamination.[1]
-
Contact Environmental Health and Safety (EHS) : Once the waste container is full or nearing its maximum storage time, contact your institution's EHS office to arrange for a waste pickup.[1]
-
Final Disposal : The EHS department will manage the final disposal, which will likely involve incineration or another approved method for hazardous chemical waste.[1][8]
-
Disposal of Contaminated Materials
-
Sharps : Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated sharps container.[5]
-
Labware : Glassware and other labware grossly contaminated with this compound should be decontaminated if possible by rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9][10] Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[3][9]
-
Personal Protective Equipment (PPE) : Contaminated gloves, lab coats, and other PPE should be placed in a designated container for hazardous waste.[4]
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow for handling this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. essex.ac.uk [essex.ac.uk]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Standard Operating Procedure: Safe Handling of Lancilactone C
Hazard Assessment
Lancilactone C is a bioactive triterpenoid (B12794562) isolated from Kadsura lancilimba.[2] While it has shown no cytotoxicity in H9 lymphocytes at concentrations up to 100 μg/mL, its full toxicological profile in humans, including potential carcinogenicity, mutagenicity, or teratogenicity, is unknown.[2] Therefore, a conservative approach, assuming it is a hazardous substance, must be adopted.[3] A thorough risk assessment should be conducted before any handling of this compound.[3][4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to protect laboratory personnel from exposure.[5] All PPE should be selected based on a risk assessment and must be worn at all times when handling this compound.[3][6]
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of powder-free nitrile gloves tested for resistance to chemotherapy drugs (compliant with ASTM D6978-05 standard).[5][7][8] The outer glove should be changed immediately upon contamination or every 3.5 hours of continuous work.[5][7] | Prevents skin contact and absorption.[9] Double-gloving provides an extra layer of protection in case the outer glove is punctured or contaminated. The ASTM standard ensures gloves are rated for handling potent compounds.[7][8] |
| Body Protection | A disposable, solid-front, back-fastening gown made of low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs.[7] | Protects skin and personal clothing from splashes and aerosol contamination.[6] The back-fastening design reduces the risk of frontal contamination. |
| Eye & Face Protection | Full-face shield or safety goggles worn in conjunction with a fluid-resistant surgical mask.[5][7] This is mandatory whenever there is a risk of splashing or aerosol generation.[9] | Protects eyes and mucous membranes from accidental splashes of liquids or contact with airborne particles.[5][10] |
| Respiratory Protection | Not typically required if all manipulations are performed within a certified chemical fume hood or Class II Biological Safety Cabinet (BSC).[5] A fit-tested N95 respirator may be considered during spill cleanup of powdered material. | Engineering controls are the primary method for preventing inhalation exposure. Respirators are a secondary measure for specific high-risk situations. |
| Additional PPE | Disposable shoe covers and a cap should be worn, especially when handling larger quantities or during procedures with a high risk of contamination.[5] | Minimizes the tracking of contaminants outside of the designated handling area. |
Operational Plan: Step-by-Step Handling Protocol
All procedures involving this compound must be performed in a designated area, such as a chemical fume hood or a Class II BSC, to minimize exposure.[11][12]
Preparation and Setup:
-
Designate Area: Cordon off the work area. Cover the work surface with a disposable, plastic-backed absorbent pad.[5] This pad should be discarded as hazardous waste after the procedure.[5]
-
Assemble Materials: Gather all necessary equipment, including vials, spatulas, solvents, and waste containers, and place them within the containment area before starting.
-
Don PPE: Put on all required PPE in the correct order (shoe covers, cap, gown, mask, eye protection, inner gloves, outer gloves).
Handling Protocol (Weighing and Reconstituting Solid Compound):
-
Tare Balance: If weighing inside the hood, use an analytical balance with a draft shield. Tare the weigh boat or container.
-
Aliquot Compound: Carefully open the container with the solid this compound. Use a dedicated spatula to transfer the desired amount to the tared container. Avoid creating dust or aerosols.
-
Close Primary Container: Securely close the main stock container of this compound immediately after aliquoting.
-
Reconstitution: Add the desired solvent to the weighed compound slowly and carefully to avoid splashing. Use a luer-lock syringe for liquid transfers where possible.[11]
-
Decontaminate: Wipe the exterior of the newly prepared solution container, the spatula, and any other equipment with an appropriate deactivating solution (e.g., 70% ethanol, followed by a suitable detergent), and then wipe with distilled water. Dispose of wipes as hazardous waste.
Post-Handling and Decontamination:
-
Clean Work Area: After completing the work, decontaminate all surfaces within the fume hood or BSC.[10]
-
Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and discarded into the cytotoxic waste bin, followed by the gown and other PPE.[6] The inner gloves should be the last item removed.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[6][13]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous cytotoxic waste.[5][14]
Table 2: Waste Management and Disposal Guidelines
| Waste Type | Segregation and Containerization | Disposal Procedure |
| Solid Waste (Gloves, gowns, pads, plasticware) | Place in a designated, puncture-resistant, leak-proof container lined with a plastic bag.[5] The container must be clearly labeled with the "Cytotoxic/Cytotoxique" symbol and the words "Hazardous Chemical Waste."[5] | When the container is full, seal it securely and arrange for pickup through your institution's Environmental Health & Safety (EHS) department. Do not mix with regular or biohazardous waste. |
| Liquid Waste (Unused solutions, contaminated solvents) | Collect in a dedicated, leak-proof, and chemically compatible waste container.[14] The container must be kept closed except when adding waste and stored in secondary containment.[14] Label clearly with the contents, including "this compound" and the solvent used. | Arrange for disposal through your institution's hazardous waste management program.[14] Under no circumstances should this waste be poured down the drain. [14] |
| Sharps Waste (Needles, contaminated glass) | Place immediately into a designated, puncture-proof sharps container labeled for cytotoxic waste.[10][11] | Seal the container when it is no more than three-quarters full and dispose of it through the EHS hazardous waste program. |
Emergency Procedures
Spills:
-
Alert others in the area and restrict access.
-
Wearing full PPE, cover the spill with absorbent pads, working from the outside in.
-
Carefully clean the area with a suitable decontaminating agent.
-
Place all cleanup materials in a cytotoxic waste container.
-
Report the spill to the laboratory supervisor and EHS.[4]
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[15]
-
Eye Contact: Flush the eye with water or an eyewash solution for at least 15 minutes, holding the eyelid open.[15]
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention for any exposure. [15]
Workflow Visualization
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. hse.gov.uk [hse.gov.uk]
- 4. Laboratory safety guidelines for Natural Sciences - Birkbeck, University of London [bbk.ac.uk]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 7. ohsinsider.com [ohsinsider.com]
- 8. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 10. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Safe Handling of Laboratory Equipment – AFNS Safety [afns-safety.ualberta.ca]
- 12. fishersci.com [fishersci.com]
- 13. Procedures for Using Biological Materials – Laboratory Safety Manual [lsm.alfaisal.edu]
- 14. benchchem.com [benchchem.com]
- 15. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
